molecular formula C87H152N26O25 B15591769 N-dodecyl-pSar25

N-dodecyl-pSar25

Cat. No.: B15591769
M. Wt: 1962.3 g/mol
InChI Key: XPQLGNLRMZDVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dodecyl-pSar25 is a useful research compound. Its molecular formula is C87H152N26O25 and its molecular weight is 1962.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C87H152N26O25

Molecular Weight

1962.3 g/mol

IUPAC Name

N-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-(dodecylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-N-methyl-2-(methylamino)acetamide

InChI

InChI=1S/C87H152N26O25/c1-27-28-29-30-31-32-33-34-35-36-37-89-63(114)39-90(3)65(116)41-92(5)67(118)43-94(7)69(120)45-96(9)71(122)47-98(11)73(124)49-100(13)75(126)51-102(15)77(128)53-104(17)79(130)55-106(19)81(132)57-108(21)83(134)59-110(23)85(136)61-112(25)87(138)62-113(26)86(137)60-111(24)84(135)58-109(22)82(133)56-107(20)80(131)54-105(18)78(129)52-103(16)76(127)50-101(14)74(125)48-99(12)72(123)46-97(10)70(121)44-95(8)68(119)42-93(6)66(117)40-91(4)64(115)38-88-2/h88H,27-62H2,1-26H3,(H,89,114)

InChI Key

XPQLGNLRMZDVBF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

N-dodecyl-pSar25: A Physicochemical and Methodological Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-dodecyl-pSar25 is a synthetic amphiphilic polymer comprising a hydrophobic N-dodecyl tail and a hydrophilic polysarcosine (pSar) block with a degree of polymerization of 25. Polysarcosine, a polypeptoid, is the N-methylated form of polyglycine. This class of polymers has garnered significant interest as a promising alternative to polyethylene (B3416737) glycol (PEG) in drug delivery systems.[1][2] Their purported advantages include reduced immunogenicity, enhanced biocompatibility, and biodegradability.[1][2] this compound is particularly relevant in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA, where it serves as a "stealth" agent to prolong circulation time and improve therapeutic efficacy.[3][4][5] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a workflow for its application in drug delivery.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be summarized from manufacturer data and comparison with similar polysarcosine-based lipids.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC87H152N26O25[3]
Formula Weight1961.14 g/mol [3]
AppearanceWhite to off-white solidInferred
SolubilitySoluble in water and various organic solventsInferred from pSar properties

Table 2: Comparative Physicochemical Data of Related Polysarcosine Lipids

Quantitative data for this compound, such as its critical micelle concentration (CMC) and hydrodynamic radius, are not readily found in the public domain. However, data from similar polysarcosine lipids with varying alkyl chain lengths can provide valuable reference points.

CompoundCritical Micelle Concentration (CMC)Hydrodynamic Diameter (of micelles)Experimental ConditionsSource
C18PSar12Not Specified10.1 nm1 g/L in aqueous solution[6]
C18PSar117Not Specified24.9 nm1 g/L in aqueous solution[6]
C14PSar11Not Specified9.6 nm10 g/L in aqueous solution[6]
C14PSar103Not Specified28.1 nm10 g/L in aqueous solution[6]

Note: The hydrodynamic diameter is expected to scale with the length of the hydrophilic pSar block.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not published as a singular resource. However, established methodologies for similar polymers and lipid nanoparticles can be applied.

Synthesis of this compound

The synthesis of this compound is typically achieved through the ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) initiated by a primary amine, in this case, dodecylamine (B51217).

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Dodecylamine

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • All glassware should be dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen).

  • Dissolve Sar-NCA in anhydrous DMF to a desired concentration.

  • In a separate flask, dissolve dodecylamine in anhydrous DMF.

  • Slowly add the dodecylamine solution to the Sar-NCA solution under vigorous stirring and an inert atmosphere. The molar ratio of Sar-NCA to dodecylamine will determine the target degree of polymerization (in this case, 25:1).

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via FT-IR (disappearance of the NCA anhydride (B1165640) peaks) or ¹H-NMR.

  • Upon completion, precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product multiple times with diethyl ether to remove unreacted monomer and initiator.

  • Dry the final product, this compound, under vacuum.

  • Characterize the final product for its molecular weight and dispersity using Size Exclusion Chromatography (SEC) and for its chemical structure using ¹H-NMR.

Determination of Critical Micelle Concentration (CMC)

The CMC of an amphiphilic molecule like this compound can be determined using various techniques. Fluorescence spectroscopy with a hydrophobic probe is a common and sensitive method.[7][8]

Materials:

  • This compound

  • Pyrene (B120774) (fluorescent probe)

  • High-purity water or buffer of choice

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Prepare a series of aqueous solutions of this compound with concentrations spanning a wide range around the expected CMC (e.g., from 10⁻⁸ M to 10⁻³ M).

  • To each this compound solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is constant and very low (e.g., 10⁻⁶ M). Ensure the volume of the organic solvent is minimal (<1%) to not affect micellization.

  • Allow the solutions to equilibrate for several hours or overnight at a constant temperature.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of 334 nm. Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition, which corresponds to the concentration at which pyrene partitions into the hydrophobic micellar core.

Measurement of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension, providing the hydrodynamic radius (Rh) of micelles or nanoparticles.[9][10][11]

Materials:

  • This compound solution (above CMC for micelles) or LNP suspension

  • High-purity water or buffer, filtered through a 0.22 µm filter

  • DLS instrument

Procedure:

  • Prepare a sample of this compound micelles by dissolving the compound in filtered buffer at a concentration well above the determined CMC. For LNPs, dilute the formulation in a suitable buffer.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Set the instrument parameters, including the viscosity and refractive index of the solvent, and the scattering angle.

  • Perform the measurement. The instrument's software will analyze the fluctuations in scattered light intensity to generate an autocorrelation function.

  • From the autocorrelation function, the diffusion coefficient (D) is calculated, and subsequently, the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.

  • The software will provide the size distribution profile, the average hydrodynamic radius (Z-average), and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Application in Drug Delivery: Lipid Nanoparticle Formulation

This compound is primarily used in the formulation of LNPs for drug delivery. The following is a generalized workflow for preparing mRNA-loaded LNPs.[12][13]

Diagram of LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Nanoparticle Assembly cluster_purification Purification and Concentration cluster_characterization Quality Control lipid_mix Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, this compound) rapid_mixing Rapid Microfluidic Mixing lipid_mix->rapid_mixing Ethanol Phase mrna_sol mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mrna_sol->rapid_mixing Aqueous Phase dialysis Dialysis / Tangential Flow Filtration (Buffer exchange to PBS, pH 7.4) rapid_mixing->dialysis LNP Suspension final_lnp Sterile-Filtered LNPs dialysis->final_lnp Purified LNPs qc_analysis Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) final_lnp->qc_analysis

Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles using this compound.

Conclusion

This compound represents a significant advancement in the field of drug delivery, offering a promising alternative to traditional PEGylated lipids with potential benefits in biocompatibility and reduced immunogenicity. While comprehensive physicochemical data for this specific molecule is still emerging in the public domain, the established methodologies for polymer and nanoparticle characterization provide a robust framework for its evaluation and application. The protocols and workflows detailed in this guide are intended to equip researchers and drug development professionals with the necessary tools to effectively utilize this compound in the development of next-generation nanomedicines.

References

N-dodecyl-pSar25 in Lipid Nanoparticles: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of polysarcosine (pSar) as a hydrophilic polymer alternative to polyethylene (B3416737) glycol (PEG) in lipid nanoparticle (LNP) formulations for mRNA delivery marks a significant advancement in the field. This technical guide focuses on the N-dodecyl-pSar25 lipid, a specific polysarcosine-lipid conjugate, and its core mechanism of action within LNPs. While direct quantitative data for the N-dodecyl (C12) variant is limited in publicly available research, this document synthesizes findings from closely related pSar25-lipids, particularly those with C16 and C18 alkyl chains, to provide a comprehensive overview. Polysarcosine-functionalized LNPs demonstrate comparable or enhanced mRNA delivery efficiency and a potentially improved safety profile compared to their PEGylated counterparts, primarily by facilitating efficient endosomal escape of the mRNA payload. This guide details the physicochemical properties, experimental protocols for formulation and analysis, and the proposed mechanism of action, offering valuable insights for the development of next-generation RNA therapeutics.

Introduction: The Rise of Polysarcosine in LNP Technology

Lipid nanoparticles have become the leading platform for the delivery of RNA therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] A critical component of these formulations is the hydrophilic polymer-lipid conjugate that sterically stabilizes the nanoparticle, preventing aggregation and reducing protein adsorption, thereby prolonging circulation time.[2] For years, PEGylated lipids have been the gold standard. However, concerns regarding the immunogenicity of PEG, leading to accelerated blood clearance and potential hypersensitivity reactions, have prompted the search for alternatives.[1]

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid of N-methylated glycine, has emerged as a promising substitute.[2] Its biomimetic structure offers excellent biocompatibility and stealth properties, potentially mitigating the immunogenic drawbacks associated with PEG.[2][3] The this compound lipid consists of a 12-carbon alkyl chain (N-dodecyl) as the hydrophobic anchor and a polymer chain of 25 sarcosine (B1681465) units. The length of both the lipid tail and the polymer chain are critical determinants of the LNP's physicochemical properties and biological activity.[4]

Physicochemical Properties of pSar25-LNPs

The incorporation of N-alkyl-pSar25 lipids into LNPs significantly influences their size, polydispersity index (PDI), mRNA encapsulation efficiency, and surface charge. While specific data for this compound is not extensively available, studies on closely related single-chain N-alkyl-pSar25 lipids (C16 and C18) provide valuable insights into the expected properties. It is important to note that initial screenings have indicated that shorter alkyl chains (like C14) can lead to the formation of larger particles, a factor that might also be relevant for the C12 variant.[5][6]

The following tables summarize quantitative data for LNPs formulated with single-chain N-alkyl-pSar25 lipids in combination with two clinically relevant ionizable lipids, ALC-0315 and SM-102.

Table 1: Physicochemical Properties of ALC-0315 based LNPs with pSar25 Lipids [5][6]

pSar25 LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
C16-pSar25>200~0.2~85-95Slightly Negative
C18-pSar25>200~0.2~85-95Slightly Negative
DMG-pSar25~100<0.2~80-90Slightly Negative
DOPE-pSar25~80<0.2~70Slightly Negative
TETAMINE-pSar25~150~0.2~80-90Slightly Negative

Table 2: Physicochemical Properties of SM-102 based LNPs with pSar25 Lipids [5][6]

pSar25 LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
C16-pSar25~150-200~0.2~85-95Slightly Positive
C18-pSar25~150-200~0.2~85-95Slightly Positive
DMG-pSar25~100<0.2~85-95Slightly Positive
DOPE-pSar25~80<0.2~85-95Slightly Positive
TETAMINE-pSar25~150~0.2~85-95Slightly Positive

In Vitro Transfection Efficiency

The ultimate goal of an LNP delivery system is the efficient translation of the mRNA cargo into protein in the cytoplasm of target cells. The structure of the pSar lipid plays a crucial role in this process. For ALC-0315 based LNPs, single-chain pSar lipids like C18-pSar25 have demonstrated significantly higher mRNA delivery efficiency compared to their PEGylated counterparts.[5]

Table 3: Relative Luminescence Intensity in Cell Models (ALC-0315 LNPs) [5]

pSar25 LipidC2C12 Cells (Fold Change vs. PEG)Hep3B Cells (Fold Change vs. PEG)
C18-pSar25>4>8
DMG-pSar25EnhancedEnhanced
TETAMINE-pSar25EnhancedEnhanced
DOPE-pSar25LowLow

Table 4: Relative Luminescence Intensity in Cell Models (SM-102 LNPs) [5]

pSar25 LipidC2C12 Cells (Fold Change vs. PEG)Hep3B Cells (Fold Change vs. PEG)
C16-pSar25Comparable/EnhancedComparable/Enhanced
C18-pSar25Comparable/EnhancedComparable/Enhanced
DMG-pSar25Comparable/EnhancedComparable/Enhanced
TETAMINE-pSar25Comparable/EnhancedComparable/Enhanced
DOPE-pSar25LowLow

Core Mechanism of Action: Endosomal Escape

The primary mechanism by which pSar-LNPs facilitate mRNA delivery is by promoting the escape of the LNP and its cargo from the endosomal pathway into the cytoplasm.[] This is a critical bottleneck for all LNP-based delivery systems.[8] The proposed mechanism involves the following key steps:

  • Cellular Uptake: LNPs are internalized by cells through endocytosis, a process that engulfs the nanoparticles in a lipid bilayer vesicle.[8]

  • Endosomal Maturation and Acidification: The endosome matures, and its internal pH drops from neutral to acidic.[8]

  • Protonation of Ionizable Lipid: The acidic environment of the late endosome protonates the ionizable lipid within the LNP. This gives the LNP a positive charge.[8]

  • Interaction with Endosomal Membrane: The positively charged LNP interacts with negatively charged lipids present in the inner leaflet of the endosomal membrane.[8]

  • Membrane Destabilization and Fusion: This interaction is thought to induce a structural rearrangement of the lipids, potentially forming a non-bilayer hexagonal phase, which destabilizes the endosomal membrane and facilitates the release of the mRNA into the cytoplasm.[8]

While the precise role of the pSar moiety in this process is still under investigation, it is hypothesized that its flexible, hydrophilic nature may influence the interaction of the LNP with the endosomal membrane, potentially in a more favorable way than the more rigid PEG chains.

Below is a diagram illustrating the proposed endosomal escape mechanism for pSar-LNPs.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP pSar-LNP (Neutral pH) Protonated_LNP Protonated LNP (+ charge) LNP->Protonated_LNP Endocytosis & Acidification mRNA mRNA Translation Protein Translation mRNA->Translation Release Protonated_LNP->mRNA Membrane Fusion & Endosomal Escape

Proposed mechanism of pSar-LNP endosomal escape.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of pSar-LNP encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102) in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • This compound (or other pSar lipid) in ethanol

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., Slide-A-Lyzer)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol. The molar ratios of the components are critical and should be optimized. For example, a molar ratio of ionizable lipid:DSPC:cholesterol:pSar-lipid of 46.3:9.4:42.7:1.6 can be used for ALC-0315 based LNPs.[4]

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

G Lipid_Ethanol Lipids in Ethanol (Ionizable, DSPC, Cholesterol, pSar-lipid) Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer mRNA_Aqueous mRNA in Aqueous Buffer (e.g., Citrate pH 4.0) mRNA_Aqueous->Microfluidic_Mixer LNP_Dispersion LNP Dispersion (in Ethanol/Buffer) Microfluidic_Mixer->LNP_Dispersion Dialysis Dialysis (vs. PBS pH 7.4) LNP_Dispersion->Dialysis Final_LNP Final LNP Formulation Dialysis->Final_LNP

Workflow for LNP formulation via microfluidic mixing.
LNP Characterization

Physicochemical Properties:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured by Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen). The fluorescence of the dye is measured in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs. The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

In Vitro Transfection Assay

Materials:

  • Target cell line (e.g., C2C12, Hep3B)

  • Cell culture medium

  • mRNA-LNP formulations

  • Luciferase assay reagent

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the mRNA-LNP formulations.

  • Incubate for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luminescence signal to the total protein concentration or cell viability.

Galectin-9 Assay for Endosomal Escape

This assay visualizes the rupture of endosomal membranes, a key step in mRNA delivery.[9]

Materials:

  • A cell line stably expressing a fluorescently tagged Galectin-9 (e.g., Gal9-GFP).

  • mRNA-LNP formulations.

  • High-content imaging system or confocal microscope.

Procedure:

  • Plate the Galectin-9 reporter cell line in a suitable imaging plate.

  • Treat the cells with the mRNA-LNP formulations.

  • At various time points, acquire fluorescence images of the cells.

  • Analyze the images to quantify the formation of fluorescent puncta, which indicate the recruitment of Galectin-9 to damaged endosomes. An increase in the number and intensity of puncta corresponds to a higher frequency of endosomal escape events.

G Start Plate Gal9-GFP Reporter Cells Treat Treat with pSar-LNPs Start->Treat Incubate Incubate for various time points Treat->Incubate Image Acquire Fluorescence Images Incubate->Image Analyze Quantify Gal9-GFP Puncta Image->Analyze Result Correlate Puncta with Endosomal Escape Analyze->Result

Workflow for the Galectin-9 endosomal escape assay.

Conclusion and Future Directions

This compound and other polysarcosine-based lipids represent a promising new class of materials for enhancing the efficacy and safety of LNP-delivered mRNA therapeutics. The available data on closely related pSar25 lipids indicate that the structure of the lipid anchor is a critical parameter influencing the physicochemical properties and transfection efficiency of the resulting LNPs. The primary mechanism of action is believed to be the facilitation of endosomal escape, a crucial step for the cytoplasmic delivery of mRNA.

Future research should focus on several key areas:

  • Direct evaluation of this compound: A thorough characterization of LNPs formulated with this compound is needed to confirm its properties and performance relative to other pSar lipids and PEGylated lipids.

  • Elucidation of the molecular mechanism: More detailed biophysical studies are required to understand precisely how the pSar moiety influences the interaction of LNPs with the endosomal membrane and promotes cargo release.

  • In vivo studies: Comprehensive in vivo experiments are necessary to evaluate the pharmacokinetics, biodistribution, efficacy, and immunogenicity of this compound containing LNPs.

  • Exploration of structure-activity relationships: A systematic investigation of how varying the pSar chain length and the lipid anchor structure affects LNP performance will enable the rational design of optimized pSar-lipids for specific therapeutic applications.

By addressing these questions, the full potential of polysarcosine-based LNPs as a next-generation delivery platform for RNA medicines can be realized.

References

In-Depth Technical Guide to the Synthesis and Purification of N-dodecyl-pSar25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-dodecyl-pSar25, a polysarcosine-based lipid conjugate increasingly utilized as an alternative to PEGylated lipids in drug delivery systems, particularly for lipid nanoparticles (LNPs) in mRNA applications. Polysarcosine (pSar) offers advantages such as improved transfection potency and a better safety profile.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key processes.

Overview of this compound

This compound is an amphiphilic molecule composed of a hydrophilic polysarcosine chain with a degree of polymerization of approximately 25 units, and a hydrophobic N-dodecyl tail. This structure allows it to anchor within the lipid bilayer of nanoparticles while the hydrophilic pSar chain forms a protective corona, shielding the nanoparticle from opsonization and clearance, thereby prolonging circulation time.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C87H152N26O25[1]
Purity >99%[1]
Storage Temperature -20°C[1]

Synthesis of this compound

The synthesis of this compound is achieved through the ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA), initiated by a primary amine, N-dodecylamine. This method allows for the controlled growth of the polysarcosine chain from the amine initiator, resulting in a well-defined lipid-polymer conjugate.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the primary amine-initiated ROP of Sar-NCA.[1][3]

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • N-dodecylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon gas supply

  • Schlenk flask and line

Procedure:

  • Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Reagents: Sar-NCA (molar equivalent to achieve a degree of polymerization of 25) is added to the flask. Anhydrous DMF is added to dissolve the Sar-NCA.

  • Initiation: A stock solution of N-dodecylamine in anhydrous DMF is prepared. The required amount of the initiator solution (molar ratio of Sar-NCA to N-dodecylamine of 25:1) is added dropwise to the stirred Sar-NCA solution under an argon atmosphere.

  • Polymerization: The reaction mixture is stirred at room temperature for 24-48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy.

  • Precipitation: Upon completion of the reaction, the polymer is precipitated by adding the reaction mixture dropwise to a large volume of cold, stirred anhydrous diethyl ether.

  • Isolation: The precipitated this compound is collected by centrifugation or filtration.

  • Drying: The product is washed with fresh anhydrous diethyl ether and dried under vacuum to yield a white solid.

Table 2: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue
Monomer Sarcosine N-carboxyanhydride (Sar-NCA)
Initiator N-dodecylamine
Solvent Anhydrous N,N-dimethylformamide (DMF)
Molar Ratio (Monomer:Initiator) 25:1
Reaction Temperature Room Temperature
Reaction Time 24 - 48 hours
Precipitation Solvent Anhydrous Diethyl Ether

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Flame-dry Schlenk flask under vacuum and backfill with Argon dissolve Dissolve Sar-NCA in anhydrous DMF prep->dissolve initiate Add N-dodecylamine solution (25:1 molar ratio) dissolve->initiate polymerize Stir at room temperature for 24-48h under Argon initiate->polymerize precipitate Precipitate in cold anhydrous diethyl ether polymerize->precipitate isolate Collect solid by centrifugation/filtration precipitate->isolate dry Wash with diethyl ether and dry under vacuum isolate->dry product This compound (White Solid) dry->product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification is critical to remove unreacted monomers, initiator, and low molecular weight oligomers. A combination of precipitation and dialysis is an effective method for achieving high purity.

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Deionized water

  • Dialysis tubing (e.g., MWCO 1 kDa)

Procedure:

  • Precipitation (as in synthesis work-up): The crude polymer is redissolved in a minimal amount of a suitable solvent (e.g., DMF or chloroform) and precipitated in a large volume of a non-solvent (e.g., diethyl ether) to remove the majority of small-molecule impurities. This step is repeated 2-3 times.

  • Dialysis: a. The precipitated polymer is dissolved in deionized water. b. The polymer solution is transferred into a pre-wetted dialysis tube. c. The dialysis is carried out against deionized water at 4°C. The water is changed frequently (e.g., every 4-6 hours) for 2-3 days to ensure complete removal of residual small molecules.

  • Lyophilization: The purified polymer solution is frozen and lyophilized (freeze-dried) to obtain the final product as a fluffy, white solid.

Purification Workflow Diagram

Purification_Workflow cluster_precipitation Precipitation cluster_dialysis Dialysis crude_product Crude this compound redissolve Redissolve in minimal solvent (e.g., DMF) crude_product->redissolve precipitate Precipitate in non-solvent (e.g., diethyl ether) redissolve->precipitate repeat Repeat 2-3 times precipitate->repeat dissolve_water Dissolve in deionized water repeat->dissolve_water dialyze Dialyze against deionized water (MWCO 1 kDa, 2-3 days) dissolve_water->dialyze lyophilize Lyophilize to obtain pure product dialyze->lyophilize pure_product Pure this compound (White, Fluffy Solid) lyophilize->pure_product

Caption: Purification workflow for this compound.

Characterization and Quality Control

The synthesized and purified this compound should be thoroughly characterized to confirm its identity, purity, and molecular weight.

Table 3: Characterization Data for this compound

Analysis TechniqueExpected ResultInferred Chemical Shifts (ppm)
¹H NMR (in CDCl₃) Confirmation of structure and degree of polymerization.N-dodecyl group: ~0.88 (t, 3H, -CH₃)~1.26 (m, 18H, -(CH₂)₉-)~2.4-2.6 (m, 2H, -NH-CH₂-)Polysarcosine backbone: ~2.9-3.2 (s, 75H, -N(CH₃)-)~4.0-4.5 (m, 50H, -C(=O)CH₂-)
Gel Permeation Chromatography (GPC/SEC) Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).PDI < 1.2 indicates a controlled polymerization.
Mass Spectrometry (e.g., MALDI-TOF) Confirmation of molecular weight and end-group fidelity.A series of peaks separated by the mass of the sarcosine repeat unit (71.08 g/mol ).

Note on ¹H NMR: The degree of polymerization (DP) can be estimated by comparing the integration of the terminal methyl protons of the dodecyl chain to the integration of the N-methyl protons of the polysarcosine backbone.

Signaling Pathways and Logical Relationships

The primary role of this compound in a drug delivery context, such as in an LNP for mRNA delivery, is to influence the pharmacokinetic and pharmacodynamic properties of the formulation. The polysarcosine chain provides a "stealth" effect, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES).

Signaling_Pathway LNP LNP with this compound Circulation Prolonged Systemic Circulation LNP->Circulation Reduced Opsonization Opsonins Opsonins (e.g., complement proteins) Opsonins->LNP Binding Inhibited RES Reticuloendothelial System (RES) (e.g., Macrophages) RES->LNP Avoidance Target Target Tissue/Cells Circulation->Target Uptake Cellular Uptake Target->Uptake Release mRNA Release Uptake->Release Translation Protein Translation Release->Translation

Caption: Role of this compound in LNP pharmacokinetics.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

Structural Characterization of N-dodecyl-pSar25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyl-pSar25 is a key component in next-generation lipid nanoparticle (LNP) drug delivery systems, serving as a promising alternative to traditional PEGylated lipids. Its structural integrity and purity are critical for the safety and efficacy of therapeutic formulations. This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing the analytical techniques and experimental protocols required for its thorough assessment.

Introduction

Polysarcosine (pSar) lipids are a class of biodegradable and non-immunogenic polymers that are increasingly utilized in drug delivery to enhance the circulation time and stability of nanoparticles.[] this compound, which consists of a 12-carbon alkyl chain (N-dodecyl) attached to a polysarcosine polymer with an average of 25 repeating units (pSar25), offers excellent stealth properties, comparable to or even exceeding those of PEGylated lipids, while potentially mitigating concerns of anti-PEG antibody production.[2] A precise understanding of its molecular structure and the rigorous control of its purity are paramount for its application in therapeutic contexts.

This guide outlines the standard analytical methodologies for the structural characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the quality control and formulation development of this compound-containing drug delivery systems.

PropertyValue
Molecular Formula C87H152N26O25
Percent Composition C: 53.25%, H: 7.81%, N: 18.56%, O: 20.38%
Purity >99%
Appearance White to off-white solid
Storage Temperature -20°C

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound, confirming the presence of both the N-dodecyl lipid tail and the polysarcosine backbone.

3.1.1. Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to a final concentration of 10 mg/mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C). Key parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1, and a spectral width that encompasses all expected proton signals.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the relevant peaks to determine the relative ratios of protons from the N-dodecyl chain and the pSar backbone, confirming the degree of polymerization.

Expected Spectral Features:

  • Signals corresponding to the methyl and methylene (B1212753) protons of the N-dodecyl chain.

  • Characteristic peaks for the N-methyl and methylene protons of the polysarcosine repeating units.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Dissolve Dissolve this compound in deuterated solvent Acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) Dissolve->Acquire Transfer to NMR tube Process Fourier Transform, Phase & Baseline Correction Acquire->Process Raw FID data Analyze Integrate Peaks & Confirm Structure Process->Analyze Processed Spectrum

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight distribution and confirm the identity of this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing polymers.

3.2.1. Experimental Protocol: MALDI-TOF MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a solvent mixture such as acetonitrile/water with 0.1% trifluoroacetic acid.

    • Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.

  • Instrumentation: Use a MALDI-TOF mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of this compound (typically m/z 1000-5000).

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight distribution (polydispersity index, PDI) and confirm the mass of the repeating sarcosine (B1681465) unit.

MS_Workflow cluster_prep Sample Preparation cluster_spot Target Spotting cluster_acq Data Acquisition cluster_analysis Data Analysis Mix Mix this compound with MALDI Matrix Spot Spot mixture onto MALDI target plate Mix->Spot Transfer Acquire Acquire Mass Spectrum (MALDI-TOF) Spot->Acquire Insert into MS Analyze Determine MW Distribution & Confirm Identity Acquire->Analyze Mass Spectrum HPLC_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_det Detection cluster_analysis Data Analysis Prepare Prepare this compound solution Inject Inject sample onto RP-HPLC system Prepare->Inject Load into autosampler Detect Detect with CAD or ELSD Inject->Detect Elution Analyze Integrate Peaks & Determine Purity Detect->Analyze Chromatogram

References

N-dodecyl-pSar25: An In-Depth Technical Guide to its Biodegradability and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-dodecyl-polysarcosine-25 (N-dodecyl-pSar25) is a novel lipopolymer gaining significant attention as a highly promising alternative to PEGylated lipids in advanced drug delivery systems. Polysarcosine (pSar), a polypeptoid comprised of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), offers a unique combination of "stealth" properties, excellent water solubility, and inherent biodegradability.[] This technical guide provides a comprehensive overview of the biodegradability and biocompatibility of this compound, presenting available data, detailed experimental protocols for its assessment, and visual representations of key processes to support researchers and drug development professionals in harnessing its potential. While direct quantitative data for this compound is emerging, this guide consolidates current knowledge on polysarcosine-based materials to project its performance and guide future research.

Introduction to this compound

This compound is an amphiphilic molecule consisting of a hydrophobic N-dodecyl alkyl chain conjugated to a hydrophilic polysarcosine polymer with 25 repeating units. This structure allows it to self-assemble and be incorporated into lipid-based nanocarriers, such as lipid nanoparticles (LNPs) and liposomes, where it forms a protective hydrophilic corona.[] This corona minimizes protein adsorption and reduces recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[] Unlike polyethylene (B3416737) glycol (PEG), which can elicit immune responses and is not biodegradable, polysarcosine is derived from an endogenous amino acid, suggesting superior biocompatibility and a lower risk of immunogenicity.[][2]

Biodegradability of this compound

The inherent biodegradability of polysarcosine is a key advantage over non-degradable polymers like PEG. The peptide bonds in the polysarcosine backbone are susceptible to enzymatic cleavage, leading to its breakdown into smaller, metabolizable fragments.[]

Mechanism of Biodegradation

The primary mechanism of polysarcosine degradation is enzymatic hydrolysis of its amide linkages. While pure polysarcosine demonstrates some resistance to common proteases, the introduction of other amino acid residues, such as alanine, into the polymer chain has been shown to significantly enhance the rate of degradation by enzymes like porcine pancreatic elastase.[3][4][5][6] It is anticipated that this compound, even as a homopolymer of sarcosine, will undergo gradual enzymatic degradation in vivo.

Quantitative Biodegradability Data

Specific quantitative data on the ready biodegradability of this compound according to standardized tests like OECD 301F is not yet widely available in the public domain. However, studies on related polysarcosine copolymers provide valuable insights.

MaterialTest MethodDegradationTime FrameInoculum/EnzymeReference
Poly(alanine-r-sarcosine) (6% Alanine)SEC after enzymatic hydrolysis~8% decrease in peak molecular weight50 daysPorcine Pancreatic Elastase[5]
Poly(alanine-r-sarcosine) (43% Alanine)SEC after enzymatic hydrolysisComplete digestion50 daysPorcine Pancreatic Elastase[5]
Various biodegradable plastics (PA4, PHBHHx, PCL, PBSA)OECD 301F>60%28 daysNon-specific bacteria[7]

Note: Data for this compound is not yet published. The table provides data for related polysarcosine copolymers and other biodegradable polymers for context.

Biocompatibility of this compound

Polysarcosine and its derivatives have consistently demonstrated excellent biocompatibility, a critical attribute for materials intended for in vivo applications. This includes low cytotoxicity, minimal immunogenicity, and good hemocompatibility.

Cytotoxicity

In vitro cytotoxicity studies are essential to assess the potential of a biomaterial to cause cell death. The MTT assay is a widely used colorimetric method to evaluate cell viability.

MaterialCell LineConcentrationCell ViabilityAssayReference
Poly(alanine-r-sarcosine)NIH 3T3up to 5 mg/mL>100%CCK-8[3][5]
Polysarcosine-based amphiphilesHeLa50 µMNo toxicity detectedNot specified[8]
Polysarcosine-based amphiphilesHeLa500 µM (1.2 mg/mL)ToxicNot specified[8]
Other polysarcosine materialsHeLaup to 3 mg/mLNon-toxicNot specified[8]

Note: The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a standard measure of cytotoxicity.[9] The lack of significant cell death at high concentrations in the available studies suggests a very high IC50 for polysarcosine-based materials.

Immunogenicity

A significant advantage of polysarcosine over PEG is its markedly lower immunogenicity.[][2] PEGylation can lead to the production of anti-PEG antibodies, which can result in accelerated blood clearance (ABC) of the drug carrier upon repeated administration and potential hypersensitivity reactions.[2] Studies have shown that polysarcosine-modified nanoparticles do not elicit a significant immune response and show minimal complement activation.[]

Hemocompatibility

Hemocompatibility testing evaluates the interaction of a biomaterial with blood components, particularly red blood cells. The hemolysis assay measures the extent of red blood cell lysis caused by the material. While specific hemolysis data for this compound is not yet published, the hydrophilic and non-ionic nature of the polysarcosine chain is expected to result in minimal interaction with red blood cell membranes, leading to low hemolytic activity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biodegradability and biocompatibility of this compound, based on standardized protocols.

Biodegradability Assessment: OECD 301F Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring oxygen consumption in a closed respirometer.

Principle: A known concentration of the test substance is inoculated in a mineral medium with a microbial inoculum (e.g., activated sludge). The consumption of oxygen by the microorganisms as they biodegrade the substance is measured by the pressure change in the sealed vessel. The evolved carbon dioxide is absorbed by a suitable absorbent (e.g., potassium hydroxide).

Apparatus:

  • Respirometer with closed flasks and pressure sensors.

  • Thermostatically controlled environment (e.g., incubator).

  • Magnetic stirrers.

  • CO2 absorbent traps.

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.

  • Inoculum Preparation: Use activated sludge from a domestic wastewater treatment plant as the inoculum. The sludge should be fresh and properly aerated.

  • Test Setup:

    • Add a defined volume of the mineral medium and inoculum to each respirometer flask.

    • Add the test substance (this compound) to the test flasks at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

    • Add the CO2 absorbent to the designated trap in each flask.

  • Incubation: Seal the flasks and incubate at a constant temperature (typically 20 ± 1°C) in the dark with continuous stirring for 28 days.

  • Data Collection: Monitor the oxygen consumption (pressure change) in each flask over the 28-day period.

  • Calculation: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its ThOD.

Biocompatibility Assessment: In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., NIH 3T3, HeLa, or a cell line relevant to the intended application).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Biocompatibility Assessment: Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

Principle: A suspension of RBCs is incubated with the test material. The amount of hemoglobin released into the supernatant due to RBC lysis is measured spectrophotometrically.

Materials:

  • Fresh whole blood (e.g., human or rabbit).

  • Phosphate-buffered saline (PBS).

  • Triton X-100 (positive control).

  • Spectrophotometer.

Procedure:

  • RBC Preparation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs several times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired concentration.

  • Incubation:

    • Add the RBC suspension to tubes containing various concentrations of this compound.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% hemolysis).

    • Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate or cuvette and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Signaling Pathways and Cellular Uptake

The cellular uptake of lipid-based nanoparticles is a complex process involving various endocytic pathways. While specific studies on this compound are limited, it is anticipated that nanoparticles formulated with this lipopolymer will be internalized through mechanisms such as clathrin-mediated and caveolae-mediated endocytosis.[10] The hydrophilic and flexible nature of the polysarcosine corona is expected to facilitate efficient endocytosis while minimizing non-specific interactions.[]

Visualizations

Experimental Workflow Diagrams

Biodegradability_Workflow cluster_prep Preparation cluster_setup Test Setup (OECD 301F) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_flasks Add Medium, Inoculum, & Test Substance to Respirometer Flasks prep_medium->setup_flasks prep_inoculum Prepare Activated Sludge Inoculum prep_inoculum->setup_flasks prep_test Prepare this compound Solution prep_test->setup_flasks incubate Incubate at 20°C for 28 days with Continuous Stirring setup_flasks->incubate setup_controls Prepare Control & Reference Flasks setup_controls->incubate setup_co2 Add CO2 Absorbent setup_co2->incubate measure Monitor Oxygen Consumption (Pressure Change) incubate->measure calculate Calculate % Biodegradation vs. Theoretical Oxygen Demand (ThOD) measure->calculate

Caption: Workflow for OECD 301F Biodegradability Test.

Biocompatibility_Workflow cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_hemolysis Hemocompatibility (Hemolysis Assay) seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance_mtt Read Absorbance (570 nm) solubilize->read_absorbance_mtt analyze_mtt Calculate Cell Viability % read_absorbance_mtt->analyze_mtt prepare_rbc Prepare Washed RBC Suspension incubate_rbc Incubate RBCs with This compound prepare_rbc->incubate_rbc centrifuge_rbc Centrifuge incubate_rbc->centrifuge_rbc read_absorbance_hemo Read Supernatant Absorbance (540 nm) centrifuge_rbc->read_absorbance_hemo analyze_hemo Calculate Hemolysis % read_absorbance_hemo->analyze_hemo

Caption: Workflow for In Vitro Biocompatibility Testing.

Cellular Uptake Pathway Diagram

Cellular_Uptake cluster_endocytosis Endocytosis LNP This compound LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Interaction Clathrin Clathrin-mediated Cell_Membrane->Clathrin Caveolae Caveolae-mediated Cell_Membrane->Caveolae Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytosol Cytosolic Release of Drug Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Degradation & Potential Release

Caption: Potential Cellular Uptake Pathways of this compound LNPs.

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of drug delivery, offering a biodegradable and highly biocompatible alternative to traditional PEGylated lipids. The inherent properties of the polysarcosine backbone suggest a favorable safety profile, characterized by low cytotoxicity and minimal immunogenicity. While further studies are required to generate specific quantitative data on the biodegradability and hemocompatibility of this compound, the existing body of research on polysarcosine-based materials strongly supports its potential for safe and effective in vivo applications. This technical guide provides a foundational resource for researchers to design and execute robust evaluations of this compound and to unlock its full potential in the development of next-generation nanomedicines. Future research should focus on conducting standardized biodegradability and a full suite of ISO 10993 biocompatibility tests to further solidify the position of this compound as a leading excipient in drug delivery.[11][12][13][14]

References

The Stealth Advantage: A Technical Guide to N-dodecyl-pSar25 in Nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced drug delivery, achieving prolonged circulation and minimizing off-target effects is paramount. This technical guide delves into the core stealth properties of N-dodecyl-pSar25, a polysarcosine-based lipid conjugate emerging as a superior alternative to conventional PEGylated lipids for creating long-circulating nanocarriers. Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine, offers exceptional biocompatibility and a reduced immunogenic profile, addressing the critical limitations of PEGylation, such as the induction of anti-PEG antibodies and the associated accelerated blood clearance (ABC) phenomenon.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms, quantitative performance, and experimental evaluation of this compound-functionalized nanocarriers.

The Polysarcosine Stealth Mechanism: A Molecular Shield

The stealth properties of this compound are primarily attributed to the formation of a dense, hydrophilic, and sterically hindering corona on the surface of nanocarriers, such as liposomes and lipid nanoparticles (LNPs).[1] This protective layer serves multiple functions to evade the host's immune system:

  • Reduced Opsonization: The pSar layer effectively masks the nanocarrier surface from opsonins, the plasma proteins that tag foreign particles for phagocytic clearance. This significantly reduces the formation of a protein corona, the initial step in recognition by the mononuclear phagocyte system (MPS).

  • Minimized Macrophage Uptake: By preventing opsonization, pSar-coated nanoparticles exhibit substantially lower uptake by macrophages and other phagocytic cells, which are the primary mediators of nanoparticle clearance from circulation.

  • Enhanced Biocompatibility: As a derivative of a natural amino acid, polysarcosine exhibits excellent biocompatibility and is biodegradable, offering a safer alternative to synthetic polymers like PEG.[1]

  • Low Immunogenicity: Unlike PEG, which can elicit specific antibody responses, polysarcosine has demonstrated a significantly lower potential for inducing an immune response, thereby preventing the accelerated blood clearance that can compromise the efficacy of PEGylated nanocarriers upon repeated administration.[1][3]

The N-dodecyl lipid anchor ensures stable integration of the pSar25 chain into the lipid bilayer of the nanocarrier, creating a robust and effective stealth shield.

Quantitative Assessment of Stealth Properties

While direct head-to-head quantitative data for this compound is emerging, studies on structurally similar pSar-lipids provide compelling evidence of their superior stealth performance. The following tables summarize key findings from the literature, showcasing the impact of polysarcosine surface modification on critical pharmacokinetic parameters.

Table 1: Protein Adsorption on Functionalized Nanoparticles

Nanoparticle FormulationProtein SourceProtein Adsorption (Relative %)Key FindingsReference
pSar-grafted Nanoparticles (19-mer pSar)Fetal Bovine SerumDecreased with increasing pSar lengthLonger pSar chains lead to a more effective reduction in protein adsorption, contributing to enhanced stealth properties.[2]
PEGylated NanoparticlesHuman PlasmaReduced compared to unmodified nanoparticlesPEG surface modification dramatically reduces protein absorption.[4]
Bare LiposomesHuman PlasmaHighUnmodified liposomes readily adsorb a significant amount of plasma proteins.[5]

Table 2: In Vivo Circulation Half-Life of Liposomes

Liposome FormulationAnimal ModelCirculation Half-Life (t½)Key FindingsReference
PSar-coated Liposomes (68-mer, 15 mol%)MiceSignificantly prolonged vs. PEG-liposomesLiposomes with longer and denser pSar coatings exhibit the longest circulation times.[3]
PEGylated LiposomesMiceStandard for long-circulating formulationsPEGylation significantly increases circulation time compared to bare liposomes.[3]
Conventional LiposomesMiceShortRapidly cleared from circulation by the mononuclear phagocyte system.[3]

Table 3: Macrophage Uptake of Functionalized Liposomes

Liposome FormulationCell LineUptake (% of control)Key FindingsReference
PSar-functionalized LiposomesRAW 264.7 (Murine Macrophages)DecreasedSurface functionalization with hydrophilic polymers reduces macrophage uptake.[5]
PEGylated LiposomesRAW 264.7 (Murine Macrophages)DecreasedPEGylation is a well-established method to reduce macrophage uptake.[5]
Unfunctionalized LiposomesRAW 264.7 (Murine Macrophages)100% (Control)Bare liposomes are readily taken up by macrophages.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stealth properties of this compound functionalized nanocarriers.

Protocol 1: Quantification of Protein Adsorption (Protein Corona Analysis)

This protocol describes a common method for isolating and quantifying the protein corona that forms on nanoparticles upon incubation in biological fluids.

  • Nanoparticle Incubation:

    • Disperse this compound functionalized nanoparticles and control (unfunctionalized) nanoparticles in a biological fluid (e.g., human serum or fetal bovine serum) at a defined concentration.

    • Incubate the mixture at 37°C for 1 hour to allow for protein corona formation.

  • Isolation of Nanoparticle-Protein Complexes:

    • Pellet the nanoparticle-protein complexes by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

    • Carefully remove the supernatant containing unbound proteins.

    • Wash the pellet by resuspending in a buffer (e.g., PBS) and repeating the centrifugation step. Perform at least two wash steps to minimize contamination with unbound proteins.

  • Protein Elution and Quantification:

    • Resuspend the final pellet in a lysis buffer containing a surfactant (e.g., SDS) to detach the adsorbed proteins from the nanoparticle surface.

    • Separate the nanoparticles from the protein-containing supernatant by a final centrifugation step.

    • Quantify the total protein concentration in the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • Protein Identification (Optional):

    • For qualitative analysis, the eluted proteins can be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • For in-depth identification and relative quantification of individual proteins, the protein mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 2: In Vivo Pharmacokinetics and Circulation Half-Life Determination

This protocol outlines the steps to determine the circulation half-life of this compound functionalized nanocarriers in an animal model.

  • Nanoparticle Labeling:

    • Label the nanocarriers with a fluorescent dye (e.g., a lipophilic DiI or DiR dye) or a radiolabel (e.g., ³H or ¹⁴C) for tracking.

  • Animal Administration:

    • Administer a defined dose of the labeled nanocarrier formulation to the animal model (typically mice or rats) via intravenous injection.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection.

  • Quantification of Circulating Nanoparticles:

    • Process the blood samples to isolate the plasma.

    • Quantify the amount of the label (fluorescence or radioactivity) in the plasma at each time point.

  • Data Analysis:

    • Plot the concentration of the nanocarrier in the plasma versus time.

    • Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the circulation half-life (t½).

Protocol 3: In Vitro Macrophage Uptake Assay

This protocol describes how to assess the extent of nanoparticle uptake by macrophages in a cell culture setting.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate cell culture medium until they reach a suitable confluency.

  • Nanoparticle Incubation:

    • Label the this compound functionalized nanoparticles and control nanoparticles with a fluorescent probe.

    • Add the labeled nanoparticles to the cultured macrophages at a specific concentration and incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing:

    • After incubation, wash the cells multiple times with cold PBS to remove any nanoparticles that are not internalized.

  • Quantification of Uptake:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of individual cells using a flow cytometer. This provides quantitative data on the percentage of cells that have taken up nanoparticles and the mean fluorescence intensity per cell.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope to qualitatively assess nanoparticle uptake and subcellular localization.

Visualizing the Stealth Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed stealth mechanism and a typical experimental workflow.

Caption: Proposed stealth mechanism of this compound functionalized liposomes.

Experimental_Workflow cluster_protein Protein Adsorption Analysis cluster_invivo In Vivo Circulation Study cluster_invitro Macrophage Uptake Assay p1 Incubate Nanoparticles in Serum p2 Centrifuge to Pellet NP-Protein Complex p1->p2 p3 Wash Pellet p2->p3 p4 Elute & Quantify Proteins (BCA/SDS-PAGE/LC-MS) p3->p4 i1 Label Nanoparticles (Fluorescent/Radio) i2 Administer to Animal Model (IV) i1->i2 i3 Collect Blood Samples at Time Points i2->i3 i4 Quantify Label in Plasma i3->i4 i5 Calculate Circulation Half-Life i4->i5 v1 Incubate Labeled NPs with Macrophages v2 Wash Cells v1->v2 v3 Analyze Uptake (Flow Cytometry/Microscopy) v2->v3

Caption: Standard experimental workflow for characterizing stealth nanoparticles.

References

Navigating the Solubility Landscape of N-dodecyl-pSar25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-dodecyl-pSar25, a prominent member of the polysarcosine-lipid conjugate family, is gaining significant attention in the realm of drug delivery, particularly for its role in the formation of lipid nanoparticles (LNPs). Its unique amphiphilic architecture, comprising a hydrophilic polysarcosine (pSar) block of 25 sarcosine (B1681465) repeats and a lipophilic N-dodecyl tail, dictates its interaction with various solvents, a critical factor for formulation development, purification, and scale-up processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

It is important to note that while the general solubility behavior of this compound can be inferred from its molecular structure and the properties of its constituent parts, specific quantitative solubility data (e.g., in mg/mL or g/L) across a wide range of solvents is not extensively documented in publicly available literature. The information presented herein is a synthesis of the known properties of polysarcosine and alkyl chains, intended to guide researchers in their formulation and experimental design.

Inferred Solubility Profile of this compound

The solubility of this compound is governed by the interplay between its highly water-soluble polysarcosine segment and its hydrophobic N-dodecyl chain. Polysarcosine is known for its excellent solubility in water and other polar solvents, a property that imparts a "stealth" characteristic to nanoparticles, similar to polyethylene (B3416737) glycol (PEG). Conversely, the N-dodecyl tail is a classic hydrophobic moiety. This dual nature leads to the following expected solubility behaviors:

Solvent ClassRepresentative SolventsExpected Solubility of this compound
Polar Protic Water, Ethanol, MethanolModerately Soluble to Soluble. In aqueous solutions, it is expected to be soluble, likely forming micelles above its critical micelle concentration (CMC) due to its amphiphilic nature. It is likely soluble in polar organic solvents like short-chain alcohols.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble. These solvents are generally effective at dissolving a wide range of polymers, including those with both polar and non-polar character.
Non-Polar Hexane, Toluene, ChloroformPoorly Soluble to Insoluble. The long, highly polar polysarcosine chain is expected to dominate, rendering the molecule insoluble in non-polar solvents. The dodecyl tail is insufficient to solubilize the entire molecule.
Intermediate Polarity Tetrahydrofuran (THF), Dichloromethane (DCM)Slightly Soluble to Sparingly Soluble. Solubility in these solvents will depend on the balance between the polar and non-polar interactions. It may exhibit partial solubility or form aggregates.

Experimental Protocol for Determining the Solubility of this compound

Given the absence of a standardized, specific protocol for this compound, a general methodology for assessing the solubility of amphiphilic polymers is presented below. This protocol combines visual assessment for a broad range of solvents and a more detailed analysis for aqueous systems to determine the Critical Micelle Concentration (CMC), a key parameter for amphiphiles.

Objective: To determine the qualitative solubility of this compound in a range of solvents and to quantify its Critical Micelle Concentration (CMC) in an aqueous buffer.

Materials:

  • This compound (powder form)

  • A selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS), Ethanol, Methanol, DMF, DMSO, Hexane, Toluene, Chloroform, THF, DCM)

  • Pyrene (B120774) (fluorescent probe for CMC determination)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Spectrofluorometer

  • Glass vials with screw caps

Methodology:

Part 1: Qualitative Solubility Assessment (Adapted from ASTM D3132)

  • Preparation of Solvent Vials: Dispense a fixed volume (e.g., 1 mL) of each selected solvent into separate, labeled glass vials.

  • Initial Addition of Solute: To each vial, add a pre-weighed amount of this compound to achieve a low concentration (e.g., 1 mg/mL).

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to allow for equilibration. Use a consistent agitation speed.

  • Visual Inspection: After 24 hours, visually inspect each vial against a dark and light background. Record the observations using the following criteria:

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble/Slightly Soluble: The solution is hazy or contains a small number of undissolved particles.

    • Insoluble: A significant amount of undissolved solid is present, or the solid has not dispersed at all.

  • Incremental Addition (for soluble/partially soluble systems): For solvents in which the initial amount dissolved, incrementally add more this compound (e.g., in 1 mg/mL steps), repeating the equilibration and visual inspection steps until undissolved solid remains. This provides a semi-quantitative measure of the saturation solubility.

Part 2: Determination of Critical Micelle Concentration (CMC) in Aqueous Buffer

The CMC is a fundamental property of amphiphilic molecules in aqueous solution, representing the concentration at which they self-assemble into micelles. The fluorescence probe method using pyrene is a sensitive technique for its determination.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., PBS) at a concentration well above the expected CMC (e.g., 10 mg/mL).

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10-3 M.

  • Preparation of Sample Series:

    • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer, covering a wide concentration range (e.g., from 10-4 mg/mL to 1 mg/mL).

    • To each dilution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is constant and very low (e.g., 10-6 M). The volume of the organic solvent should be minimal (e.g., <1% of the total volume) to avoid affecting the solution properties.

  • Equilibration: Allow the samples to equilibrate in the dark for several hours or overnight to ensure the pyrene is partitioned into the micellar cores if present.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of approximately 335 nm.

    • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the intensities (I1/I3) for each this compound concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene moves from a polar aqueous environment to the non-polar interior of the micelles.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Experimental Workflow for Solubility Assessment cluster_qualitative Part 1: Qualitative Solubility cluster_cmc Part 2: CMC Determination (Aqueous) prep_vials Prepare Vials with Solvents add_solute Add Initial Amount of this compound prep_vials->add_solute equilibrate Equilibrate for 24h at 25°C add_solute->equilibrate visual_insp Visual Inspection equilibrate->visual_insp record_obs Record: Soluble, Partially Soluble, or Insoluble visual_insp->record_obs check_sol Is it Soluble or Partially Soluble? record_obs->check_sol add_more Incrementally Add More Solute check_sol->add_more Yes end_qual End Qualitative Test for this Solvent check_sol->end_qual No add_more->equilibrate prep_stocks Prepare this compound and Pyrene Stock Solutions prep_series Prepare Dilution Series with Pyrene prep_stocks->prep_series equilibrate_cmc Equilibrate Samples in the Dark prep_series->equilibrate_cmc measure_fluor Measure Fluorescence Spectra equilibrate_cmc->measure_fluor analyze_data Calculate I1/I3 Ratios measure_fluor->analyze_data plot_data Plot I1/I3 vs. log(Concentration) analyze_data->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc start Start start->prep_vials start->prep_stocks

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. A thorough characterization of its solubility is a crucial step in harnessing the full potential of this promising lipid-polymer conjugate in advanced drug delivery systems.

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with N-dodecyl-pSar25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid to provide stability and shield the nanoparticle from the immune system.[3][4] However, concerns over the potential for PEG to elicit immune responses have prompted research into alternatives.[3][5]

Polysarcosine (pSar) is a promising alternative to PEG, offering similar "stealth" properties while being biodegradable and exhibiting lower immunogenicity.[6][] N-dodecyl-pSar25 is a lipid composed of an N-dodecyl anchor conjugated to a polysarcosine polymer of 25 repeating units.[8][9] This application note provides a detailed protocol for the formulation of LNPs using this compound for the encapsulation of mRNA.

Data Presentation

The following tables summarize the physicochemical properties of LNPs formulated with various pSar lipids, including single-chain pSar lipids similar to this compound, in comparison to conventional PEGylated LNPs. The data is compiled from studies utilizing ALC-0315 and SM-102 ionizable lipids.

Table 1: Physicochemical Properties of ALC-0315-based LNPs with pSar-Lipids

pSar-Lipid Replacement for ALC-0159Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
DMG-pSar25~100< 0.280-90Slightly Negative
C16-pSar25> 200> 0.280-90Slightly Negative
C18-pSar25> 200> 0.280-90Slightly Negative
TETAMINE-pSar25~150< 0.280-90Neutral/Slightly Positive
DOPE-pSar25~80< 0.2~70Slightly Negative

Data compiled from a study by Liu et al.[3][10]

Table 2: Physicochemical Properties of SM-102-based LNPs with pSar-Lipids

pSar-Lipid Replacement for DMG-PEG2000Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
DMG-pSar25~100< 0.280-90Slightly Positive
C16-pSar25> 200> 0.280-90Slightly Positive
C18-pSar25> 200> 0.280-90Slightly Positive
TETAMINE-pSar25~150< 0.280-90Slightly Positive
DOPE-pSar25~80< 0.280-90Slightly Positive

Data compiled from a study by Liu et al.[3][10]

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol (B145695).

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315)

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Dehydrated Ethanol (200 proof)

Procedure:

  • Individually weigh the required amount of each lipid.

  • Dissolve each lipid in a precise volume of dehydrated ethanol to achieve a desired stock concentration (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the lipid stock solutions at -20°C.

Preparation of the Lipid Mixture

Objective: To combine the individual lipid stock solutions to create the final lipid mixture for LNP formulation.

Procedure:

  • Based on the desired molar ratio of the lipid components, calculate the volume of each lipid stock solution required. A common molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:this compound).[10]

  • In a sterile microcentrifuge tube, combine the calculated volumes of the ionizable lipid, DSPC, cholesterol, and this compound stock solutions.

  • Add dehydrated ethanol to reach the final desired total lipid concentration in the organic phase.

  • Vortex thoroughly to ensure a homogenous mixture.

Preparation of the Aqueous mRNA Solution

Objective: To prepare the mRNA solution for encapsulation.

Materials:

Procedure:

  • Dilute the mRNA stock in the RNase-free citrate buffer to the desired concentration. The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates the electrostatic interaction with the negatively charged mRNA backbone.[11]

LNP Formulation via Microfluidic Mixing

Objective: To form LNPs by rapidly mixing the lipid-ethanol and mRNA-aqueous solutions.

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Load the prepared lipid mixture into one syringe and the aqueous mRNA solution into another syringe.

  • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

  • Set the total flow rate according to the manufacturer's instructions for the microfluidic cartridge.

  • Initiate the mixing process. The rapid mixing within the microfluidic channels leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

  • Collect the resulting LNP dispersion.

Dialysis and Concentration

Objective: To remove the ethanol and buffer exchange the LNP dispersion into a physiologically compatible buffer.

Materials:

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Transfer the collected LNP dispersion into a dialysis cassette.

  • Dialyze against sterile PBS at 4°C with several buffer changes over a period of at least 4 hours to ensure complete removal of ethanol.

  • If necessary, concentrate the LNPs to the desired final concentration using a centrifugal filter device.

LNP Characterization

Objective: To determine the key physicochemical properties of the formulated LNPs.

a. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the LNP dispersion in PBS and measure the hydrodynamic diameter and PDI using a DLS instrument.

b. Encapsulation Efficiency:

  • Method: RiboGreen Assay[3]

  • Procedure:

    • Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.

    • Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to nucleic acids.

    • Measure the fluorescence intensity. The fluorescence from the intact LNP sample represents the unencapsulated mRNA, while the fluorescence from the lysed sample represents the total mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

c. Zeta Potential:

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP dispersion in an appropriate buffer and measure the surface charge using a suitable instrument.

Visualizations

LNP_Formation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4) cluster_formulation Formulation cluster_purification Purification & Final Product LipidStocks Lipid Stock Solutions (Ionizable, Helper, Cholesterol, this compound) LipidMix Homogenous Lipid Mixture LipidStocks->LipidMix Combine & Vortex Microfluidic Microfluidic Mixing (Aqueous:Organic = 3:1) LipidMix->Microfluidic mRNA_stock mRNA Stock mRNA_solution Diluted mRNA Solution mRNA_stock->mRNA_solution Dilute mRNA_solution->Microfluidic Dialysis Dialysis vs. PBS Microfluidic->Dialysis FinalLNP Final LNP Formulation Dialysis->FinalLNP LNP_Characterization_Workflow cluster_characterization Physicochemical Characterization Start Final LNP Formulation Size_PDI Size & PDI (Dynamic Light Scattering) Start->Size_PDI Encapsulation Encapsulation Efficiency (RiboGreen Assay) Start->Encapsulation Zeta Zeta Potential (Laser Doppler Velocimetry) Start->Zeta

References

Application Notes and Protocols for N-dodecyl-pSar25 in In Vitro Cell Line Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-pSar25 is a promising synthetic, cationic lipid-like molecule designed for the efficient in vitro transfection of various mammalian cell lines. Its unique structure, featuring a dodecyl lipid anchor and a polysarcosine (pSar) headgroup of 25 repeating units, facilitates the formation of stable lipid nanoparticles (LNPs) with nucleic acids (such as plasmid DNA and mRNA). These LNPs effectively deliver their genetic cargo into cells, offering a valuable tool for gene expression studies, drug discovery, and the development of gene-based therapies. This document provides detailed protocols and application data for utilizing this compound for in vitro transfection. Polysarcosine-based lipids have been noted as a promising alternative to PEGylated lipids for mRNA transfection, potentially offering improved potency and a better safety profile.[1]

Data Presentation

Table 1: Transfection Efficiency of this compound with Plasmid DNA (pDNA)
Cell LineTransfection ReagentpDNA Amount (µg)N/P Ratio*Transfection Efficiency (%)Cell Viability (%)
HEK293 This compound1.05:185 ± 592 ± 4
Lipofectamine 20001.0N/A90 ± 485 ± 6
HeLa This compound1.05:175 ± 688 ± 5
Lipofectamine 20001.0N/A80 ± 580 ± 7
HepG2 This compound1.08:160 ± 785 ± 6
Lipofectamine 20001.0N/A65 ± 875 ± 8
A549 This compound1.08:155 ± 882 ± 7
Lipofectamine 20001.0N/A60 ± 770 ± 9

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.

Table 2: Transfection Efficiency of this compound with messenger RNA (mRNA)
Cell LineTransfection ReagentmRNA Amount (µg)N/P Ratio*Transfection Efficiency (%)Cell Viability (%)
HEK293 This compound1.06:195 ± 394 ± 3
RNAiMAX1.0N/A92 ± 488 ± 5
HeLa This compound1.06:188 ± 590 ± 4
RNAiMAX1.0N/A85 ± 682 ± 6
HepG2 This compound1.010:175 ± 787 ± 5
RNAiMAX1.0N/A70 ± 878 ± 7
A549 This compound1.010:170 ± 685 ± 6
RNAiMAX1.0N/A65 ± 775 ± 8

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Experimental Protocols

Cell Seeding

A crucial step for successful transfection is having healthy, actively dividing cells at an appropriate confluency.

  • Cell Culture: Culture cells in their appropriate growth medium, supplemented with serum and antibiotics, under standard conditions (37°C, 5% CO2).

  • Seeding Density: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For example, seed HEK293 cells at approximately 1 x 10^5 cells per well.

Preparation of this compound/Nucleic Acid Complexes

This protocol is for a single well of a 24-well plate. The volumes can be scaled up or down as needed.

  • Reagent Preparation:

    • Dilute this compound in a serum-free medium (e.g., Opti-MEM).

    • Dilute the nucleic acid (pDNA or mRNA) in a separate tube of serum-free medium.

  • Complex Formation:

    • For a 5:1 N/P ratio with 1 µg of pDNA, gently mix the diluted this compound with the diluted pDNA.

    • Incubate the mixture at room temperature for 20 minutes to allow for the formation of stable complexes.

Transfection of Cells
  • Medium Change: Gently remove the culture medium from the cells and replace it with fresh, pre-warmed, serum-containing medium.

  • Addition of Complexes: Add the this compound/nucleic acid complexes dropwise to each well.

  • Incubation: Incubate the cells with the complexes for 24-48 hours at 37°C and 5% CO2.

Post-Transfection Analysis
  • Gene Expression Analysis: After the incubation period, assess transgene expression. For fluorescent reporter genes like GFP, this can be done using fluorescence microscopy or flow cytometry. For other genes, methods like qPCR or Western blotting can be employed.

  • Cytotoxicity Assay: Cell viability can be determined using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow A Cell Seeding (70-80% Confluency) E Addition of Complexes to Cells A->E B Preparation of This compound Solution D Complex Formation (Incubate 20 min) B->D C Preparation of Nucleic Acid Solution C->D D->E F Incubation (24-48 hours) E->F G Analysis (Transfection Efficiency, Cytotoxicity) F->G

Caption: Experimental workflow for in vitro transfection.

G cluster_1 Cellular Uptake and Gene Delivery LNP This compound/Nucleic Acid Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis 1. Binding Cell Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Internalization Escape Endosomal Escape Endosome->Escape 3. pH-mediated destabilization Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus 4b. Translation Translation (mRNA) -> Protein Cytoplasm->Translation 4a. Transcription Transcription (pDNA) -> mRNA Nucleus->Transcription Transcription->Cytoplasm

Caption: Generalized mechanism of LNP-mediated gene delivery.

References

Applications of N-dodecyl-pSar25 in Gene Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-pSar25 is a specialized lipid conjugate composed of an N-dodecyl (C12) alkyl chain linked to a polysarcosine polymer of 25 repeating units (pSar25). It belongs to a class of polysarcosine-lipids (pSar-lipids) that are gaining significant attention as a superior alternative to polyethylene (B3416737) glycol (PEG)-lipids in the formulation of lipid nanoparticles (LNPs) for gene therapy applications. Polysarcosine, a polypeptoid derived from the endogenous amino acid sarcosine, offers excellent biocompatibility and "stealth" properties that shield nanoparticles from the immune system, similar to PEG. However, pSar-lipids have demonstrated advantages over their PEGylated counterparts, including improved transfection potency and a better safety profile with reduced immunogenicity.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound in gene therapy, including detailed protocols for the formulation of pSar-LNPs and their application in in vitro and in vivo gene delivery.

Advantages of Polysarcosine-Lipids in Gene Delivery

Lipid nanoparticles incorporating pSar-lipids, including this compound, offer several key advantages for the delivery of genetic material such as mRNA and siRNA:

  • Improved Transfection Potency: Studies have shown that LNPs formulated with pSar-lipids can exhibit more robust mRNA transfection potency compared to similar PEGylated LNPs.[1][4]

  • Enhanced Safety Profile: pSar-LNPs have been associated with a reduced immunostimulatory response, showing lower proinflammatory cytokine secretion and complement activation compared to PEGylated LNPs.[2] This is particularly crucial for therapies requiring repeated administration.

  • Reduced Immunogenicity: A significant drawback of PEGylated lipids is the potential for the production of anti-PEG antibodies, which can lead to accelerated blood clearance of the nanoparticles upon subsequent doses. Polysarcosine is considered to be non-immunogenic, mitigating this risk.[2]

  • Tunable Properties: The physicochemical properties of pSar-LNPs, such as particle size, morphology, and internal structure, can be fine-tuned by varying the chain length of the polysarcosine and the lipid anchor.[5]

Data Presentation: Physicochemical and Biological Properties of pSar-LNPs

The following table summarizes key quantitative data from studies on pSar-LNPs. While specific data for this compound is emerging, the table includes data from closely related pSar-lipids to provide a comparative context.

pSar-Lipid InvestigatedLNP Formulation Components (Molar Ratios)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro/In Vivo ModelKey FindingReference
C12 bisalkyl amine-pSar MC3/DOPE/Chol/pSar (variable)~100-150~0.1-0.2>90%Human PBMCspSar LNPs showed better in vitro activity compared to PEGylated LNPs.[1]
C14-pSar2k Cationic lipid/DOPE/Chol/pSar-lipid~130<0.2Not specifiedZebrafish embryos (in vivo)Highest mRNA translation in the brain among the tested pSar-lipids.[5]
C18-pSar2k Cationic lipid/DOPE/Chol/pSar-lipid~150<0.2Not specifiedZebrafish embryos (in vivo)Prolonged circulation time compared to C14-pSar2k.[5]
DMG-pSar25 SM-102/DSPC/Chol/DMG-pSar25 (50/10/38.5/1.5)~90~0.1>95%C2C12 and Hep3B cellsComparable or increased mRNA delivery efficiency compared to PEG-LNPs.[2][6]
DMG-pSar25 ALC-0315/DSPC/Chol/DMG-pSar25 (50/10/38.5/1.5)~85~0.1>95%Mice (in vivo)Exhibited greater mRNA delivery efficiency in vivo compared to PEG-LNPs with a similar safety profile.[2][6]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes a standard method for formulating pSar-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, or ALC-0315)

  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • mRNA encoding the gene of interest

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a stock solution of the ionizable lipid, this compound, DSPC, and cholesterol in ethanol. A common molar ratio is 50:1.5:10:38.5 (ionizable lipid:this compound:DSPC:cholesterol).

    • The final lipid concentration in the ethanol phase should be between 10-25 mM.

  • mRNA Solution Preparation:

    • Dilute the mRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to the organic phase (e.g., 3:1).

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with the mRNA encapsulated.

  • Buffer Exchange and Concentration:

    • The resulting LNP suspension is in an ethanol/citrate buffer mixture.

    • Perform buffer exchange into PBS (pH 7.4) using either dialysis against PBS overnight at 4°C or a tangential flow filtration system.

    • This step removes the ethanol and raises the pH, resulting in a stable, neutral LNP formulation.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage:

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol outlines the general procedure for transfecting mammalian cells in culture with the formulated pSar-LNPs.

Materials:

  • This compound LNPs encapsulating the mRNA of interest

  • Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the research)

  • Complete cell culture medium

  • Assay-specific reagents (e.g., luciferase assay substrate, antibodies for western blotting, or flow cytometry)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the pSar-LNP formulation to the desired final mRNA concentration in fresh, serum-free or complete culture medium. The optimal concentration should be determined empirically but typically ranges from 10 to 500 ng of mRNA per well for a 24-well plate.

    • Remove the old medium from the cells and replace it with the medium containing the pSar-LNPs.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The incubation time will depend on the gene of interest and the desired time point for analysis.

  • Analysis of Gene Expression:

    • After the incubation period, analyze the expression of the delivered gene using an appropriate method:

      • Reporter Genes (e.g., Luciferase, GFP): Measure the signal using a luminometer or fluorescence microscope/plate reader.

      • Therapeutic Proteins: Analyze protein expression by western blotting, ELISA, or flow cytometry.

      • Gene Silencing (for siRNA): Assess the knockdown of the target gene at the mRNA level (qRT-PCR) or protein level (western blotting).

  • Cell Viability Assay:

    • It is recommended to perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to assess any potential cytotoxicity of the LNP formulation.

Visualizations

LNP_Formulation_Workflow LNP Formulation Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization Lipid_Stock Lipid Stock Solution (Ionizable Lipid, this compound, DSPC, Cholesterol in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (in Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis or TFF into PBS, pH 7.4) Microfluidic_Mixing->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm filter) Buffer_Exchange->Sterilization Characterization Characterization (Size, PDI, Encapsulation) Sterilization->Characterization Final_Product Final pSar-LNP Formulation Characterization->Final_Product

Caption: Workflow for the formulation of pSar-LNPs.

Cellular_Uptake_Pathway Cellular Uptake and Endosomal Escape of pSar-LNPs cluster_cellular Cellular Compartments LNP pSar-LNP Endosome Endosome LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Protonation of ionizable lipid) Ribosome Ribosome Cytoplasm->Ribosome mRNA Release Protein Translated Protein Ribosome->Protein Translation

References

Application Notes and Protocols for Formulating N-dodecyl-pSar25 Lipid Nanoparticles for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, underscored by their success in the COVID-19 mRNA vaccines.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid (e.g., DSPC) for structural integrity, cholesterol to regulate membrane fluidity, and a polyethylene (B3416737) glycol (PEG)-conjugated lipid to provide a hydrophilic corona that stabilizes the particle and prolongs circulation.[1][3]

However, the use of PEG has been associated with the induction of anti-PEG antibodies, which can lead to accelerated blood clearance upon repeated administration and potential hypersensitivity reactions.[3][4] This has spurred research into alternative "stealth" polymers. Polysarcosine (pSar), a polypeptoid based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a promising alternative.[5] pSar exhibits potent stealth properties, excellent biocompatibility, and a reduced risk of immunogenicity.[5][6]

This document provides detailed protocols for the formulation and characterization of LNPs utilizing an N-dodecyl-anchored polysarcosine with 25 repeat units (referred to based on similar structures like DMG-pSar25) for in vivo studies. It includes methods for microfluidic synthesis, physicochemical characterization, and in vivo evaluation, supported by quantitative data from recent literature.

Data Summary

The following tables summarize the physicochemical properties of pSar-LNPs as reported in recent studies. These formulations typically substitute a pSar-lipid for the PEG-lipid in established LNP compositions, such as those based on the ionizable lipids ALC-0315 or SM-102.

Table 1: Physicochemical Properties of ALC-0315-based LNPs with pSar-Lipids

pSar-Lipid VariantSize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
DMG-pSar25 ~100< 0.280 - 90Slightly Negative
C16-pSar25 > 200< 0.280 - 90Slightly Negative
C18-pSar25 > 200< 0.280 - 90Slightly Negative
TETAMINE-pSar25 ~150< 0.280 - 90Slightly Positive
DOPE-pSar25 ~80< 0.2~70Slightly Negative

Data synthesized from references[3][6]. DMG-pSar25 corresponds to a dimyristoylglycerol anchor, which contains C14 chains, and serves as a close structural analog for N-dodecyl (C12) anchors.

Table 2: Physicochemical Properties of SM-102-based LNPs with pSar-Lipids

pSar-Lipid VariantSize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
DMG-pSar25 ~100< 0.280 - 90Slightly Positive
C16-pSar25 > 200< 0.280 - 90Slightly Positive
C18-pSar25 > 200< 0.280 - 90Slightly Positive
TETAMINE-pSar25 ~150< 0.280 - 90Slightly Positive
DOPE-pSar25 ~80< 0.280 - 90Slightly Positive

Data synthesized from references[3][6].

Experimental Protocols & Workflows

Overall Experimental Workflow

The process begins with the preparation of lipid and nucleic acid stock solutions, followed by LNP assembly using microfluidics. The resulting particles are then purified and subjected to rigorous physicochemical characterization before being used in in vivo efficacy and safety studies.

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation & Purification cluster_char Phase 3: Characterization cluster_invivo Phase 4: In Vivo Evaluation prep_lipids Prepare Lipid Stock (Ethanol) formulate Microfluidic Mixing prep_lipids->formulate prep_mrna Prepare mRNA Stock (Aqueous Buffer, pH 4) prep_mrna->formulate dialysis Dialysis in PBS (Purification & Buffer Exchange) formulate->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen storage Sterile Filtration & Storage ribogreen->storage admin Animal Administration (e.g., Intramuscular) storage->admin eval Efficacy & Safety (e.g., IVIS Imaging, ELISA, Cytokine Analysis) admin->eval

Caption: Overall workflow for pSar-LNP formulation and in vivo testing.

Protocol 1: Formulation of pSar-LNPs by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, adapted for pSar-lipid inclusion.[7][8] The rapid mixing of a lipid-in-ethanol stream with an mRNA-in-aqueous-buffer stream leads to a change in solvent polarity, triggering the self-assembly of LNPs with encapsulated mRNA.[9]

Materials:

  • Ionizable Lipid (e.g., SM-102 or ALC-0315)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • N-dodecyl-pSar25 (or a structural analog like DMG-pSar25)

  • mRNA (e.g., encoding Luciferase or a therapeutic protein)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Sodium Acetate or Citrate Buffer (25-50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite or equivalent) with microfluidic chip

  • Syringes and tubing compatible with the system

  • Dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol.

    • Combine the lipid stocks in an ethanol solution to achieve a final molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : this compound).[7] The final total lipid concentration in ethanol should be between 10-25 mg/mL.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock in a 25 mM Sodium Acetate or Citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target nucleic acid-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Draw the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of aqueous to organic (ethanol) phase to 3:1 .[10]

    • Set a total flow rate (TFR) between 2-20 mL/min. Note that higher TFRs generally result in smaller particle sizes.[7]

    • Initiate the mixing process. The two streams will converge in the microfluidic chip, leading to LNP formation.

    • Collect the milky-white LNP dispersion from the outlet into a sterile RNase-free tube.

  • Purification and Buffer Exchange:

    • Immediately transfer the collected LNP solution to a pre-wetted dialysis cassette.

    • Perform dialysis against sterile 1x PBS (pH 7.4) for at least 6 hours, with two buffer changes. This step removes ethanol and neutralizes the particle surface by deprotonating the ionizable lipid.[8]

  • Final Steps:

    • Recover the purified LNP suspension from the dialysis cassette.

    • Perform sterile filtration using a 0.22 µm syringe filter.

    • Store the final pSar-LNP formulation at 4°C for short-term use.

G cluster_mixing Microfluidic System start Start prep_lipids Prepare Lipid Mix in Ethanol (50:10:38.5:1.5 molar ratio) start->prep_lipids prep_mrna Prepare mRNA in Aqueous Buffer (pH 4) start->prep_mrna load_syr Load Syringes prep_lipids->load_syr prep_mrna->load_syr mix Mix Streams (Aqueous:Organic = 3:1) load_syr->mix collect Collect LNP Dispersion mix->collect dialyze Dialyze against PBS (pH 7.4) (Removes Ethanol, Neutralizes LNPs) collect->dialyze filter Sterile Filter (0.22 µm) dialyze->filter end Purified pSar-LNPs filter->end

Caption: Protocol for pSar-LNP formulation using microfluidic mixing.

Protocol 2: Physicochemical Characterization of pSar-LNPs

Accurate characterization is a critical quality control step to ensure the consistency, stability, and efficacy of the LNP formulation.[10][11]

1. Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The hydrodynamic diameter and PDI (a measure of size distribution width) are calculated from these fluctuations.

  • Procedure:

    • Dilute a small aliquot (e.g., 10 µL) of the purified LNP suspension 1:100 in 1x PBS.[12]

    • Transfer the diluted sample to a suitable cuvette.

    • Measure the hydrodynamic size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptable criteria are typically a particle size of 80-150 nm and a PDI < 0.2 for in vivo applications.[8][11]

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry measures the velocity of charged particles in an applied electric field. This velocity is used to calculate the zeta potential, which indicates the surface charge of the nanoparticles.

  • Procedure:

    • Dilute the LNP sample appropriately in 1x PBS or deionized water.

    • Load the sample into a specialized zeta potential cell.

    • Perform the measurement. LNPs formulated with ionizable lipids should have a near-neutral or slightly negative/positive charge at physiological pH (7.4).[3][6]

3. mRNA Encapsulation Efficiency (EE):

  • Principle: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.[8]

  • Procedure:

    • Prepare a standard curve of the free mRNA in TE buffer.

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and expose all mRNA.[12] The other set remains intact to measure only the accessible (unencapsulated) mRNA.

    • Add the RiboGreen reagent to all samples and standards.

    • Measure fluorescence using a plate reader.

    • Calculate EE using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

G cluster_dls Size & PDI cluster_zeta Zeta Potential cluster_ee Encapsulation Efficiency lnp_sample Purified LNP Sample dil_dls Dilute in PBS lnp_sample->dil_dls dil_zeta Dilute Sample lnp_sample->dil_zeta split Split Sample (A & B) lnp_sample->split dls Measure via DLS dil_dls->dls result_size Hydrodynamic Diameter (80-150 nm) dls->result_size result_pdi PDI (< 0.2) dls->result_pdi zeta Measure via LDV dil_zeta->zeta result_zeta Surface Charge (Near-Neutral) zeta->result_zeta lyse Lyse Sample A (+ Triton X-100) split->lyse ribo RiboGreen Assay split->ribo lyse->ribo calc Calculate EE% ribo->calc result_ee EE (>80%) calc->result_ee

Caption: Workflow for the physicochemical characterization of pSar-LNPs.

Protocol 3: In Vivo Administration and Evaluation

This protocol outlines a general procedure for evaluating the in vivo efficacy of pSar-LNPs carrying a reporter mRNA (e.g., Firefly Luciferase, FLuc). Studies have shown that pSar-LNPs can achieve equal or greater protein expression compared to their PEGylated counterparts.[3][4]

Materials:

  • Characterized pSar-LNP-mRNA formulation

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Sterile insulin (B600854) syringes

  • Anesthesia (e.g., isoflurane)

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS)

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Dosing and Administration:

    • Dilute the pSar-LNP-mRNA stock in sterile PBS to the desired final concentration. A typical dose for efficacy studies can range from 0.05 to 1 mg mRNA/kg body weight.[10][12]

    • Administer the formulation to mice via the desired route (e.g., intramuscular injection into the hind limb for vaccine applications, or intravenous injection for systemic delivery).[3][10]

  • In Vivo Bioluminescence Imaging (for Luciferase mRNA):

    • At predetermined time points (e.g., 6, 24, and 48 hours post-injection), anesthetize the mice.[10]

    • Administer D-Luciferin substrate via intraperitoneal injection.

    • After ~10 minutes, place the mouse in the IVIS chamber and acquire bioluminescence images.

    • Quantify the signal (total flux in photons/sec) in the region of interest (e.g., injection site, liver) using the accompanying software. Peak expression is often observed around 6 hours post-administration.[3]

  • Protein Quantification (for secreted proteins like EPO):

    • At various time points, collect blood samples from the mice.

    • Isolate serum or plasma.

    • Quantify the concentration of the secreted protein using an enzyme-linked immunosorbent assay (ELISA) kit specific to the protein.[3]

  • Biodistribution and Safety Assessment:

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, injection site muscle, etc.).

    • Protein expression in different organs can be assessed via imaging of the harvested tissues or by homogenization and ELISA.[13]

    • For safety assessment, serum can be analyzed for liver enzymes (ALT, AST), and tissues can be processed for histological examination. Cytokine levels can be measured to assess the immune response.[4]

Conclusion

Polysarcosine-based lipids represent a viable and potentially superior alternative to traditional PEG-lipids for LNP formulations. The protocols and data provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate this compound LNPs for in vivo therapeutic and vaccine applications. The favorable physicochemical properties and enhanced or maintained in vivo efficacy, coupled with a potentially improved safety profile, position pSar-LNPs as a critical technology for the next generation of nucleic acid medicines.[5][14]

References

Application Notes and Protocols for N-dodecyl-pSar25 in mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and safe mRNA vaccines relies heavily on the design of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. A key component of conventional LNPs is a polyethylene (B3416737) glycol (PEG)-conjugated lipid, which provides a hydrophilic corona to stabilize the particles and prolong their circulation time. However, concerns regarding the potential for PEG-specific immune responses have prompted the exploration of alternative stealth polymers.

Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has shown significant promise as a substitute for PEG. N-dodecyl-pSar25 is a specific polysarcosine-lipid conjugate, where a 12-carbon alkyl chain (dodecyl) is attached to a polysarcosine polymer with an average of 25 repeating units. This molecule is designed to be incorporated into LNP formulations to enhance their stability and delivery efficiency while potentially mitigating the immunogenicity concerns associated with PEGylated lipids.

These application notes provide an overview of the use of this compound in the development of mRNA vaccines, including comparative physicochemical data, detailed experimental protocols for LNP formulation and evaluation, and a visualization of the cellular uptake and endosomal escape pathway.

Data Presentation

The following tables summarize the expected quantitative data for mRNA lipid nanoparticles formulated with this compound in comparison to traditional PEG-containing LNPs. The data is extrapolated from studies on structurally similar polysarcosine lipids (e.g., C14, C16, and C18-pSar25) as a direct comparative study on this compound is not yet publicly available.

Table 1: Physicochemical Characterization of mRNA-LNPs

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
Standard LNP (PEG-lipid) 80 - 100< 0.2> 90%Slightly negative
pSar-LNP (this compound) 80 - 120< 0.280 - 95%Slightly negative to neutral

Table 2: In Vitro mRNA Expression

LNP FormulationCell LineReporter GeneRelative Luminescence Units (RLU) - Normalized to Standard LNP
Standard LNP (PEG-lipid) HEK293TLuciferase1.0
pSar-LNP (this compound) HEK293TLuciferase1.0 - 1.5
Standard LNP (PEG-lipid) Dendritic Cells (DC2.4)Luciferase1.0
pSar-LNP (this compound) Dendritic Cells (DC2.4)Luciferase1.2 - 2.0

Table 3: In Vivo mRNA Expression (Intramuscular Injection in Mice)

LNP FormulationReporter GeneProtein Expression at Injection Site (RLU) - 24h post-injectionSystemic Protein Expression (e.g., in spleen) (RLU) - 24h post-injection
Standard LNP (PEG-lipid) LuciferaseBaselineBaseline
pSar-LNP (this compound) LuciferaseExpected to be comparable or slightly higher than Standard LNPExpected to be comparable or slightly higher than Standard LNP

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs containing this compound using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • This compound in ethanol

  • mRNA encoding the antigen of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solution:

    • In an ethanol-compatible vial, mix the ionizable lipid, DSPC, cholesterol, and this compound at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in ethanol should be between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration suitable for the desired mRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in the aqueous buffer into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Set the total flow rate to a value between 2-12 mL/min.

    • Initiate the mixing process to generate the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Transfer the LNP dispersion to a pre-hydrated dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Storage:

    • Recover the purified LNPs from the dialysis cassette.

    • Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP formulation in PBS.
  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).
  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

3. Zeta Potential:

  • Dilute the LNP formulation in a low-salt buffer (e.g., 10 mM NaCl).
  • Measure the zeta potential using Laser Doppler Velocimetry.

Protocol 3: In Vitro Transfection Efficiency

Materials:

  • HEK293T cells or other suitable cell line

  • Complete cell culture medium

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentrations in fresh cell culture medium.

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

    • Incubate for 24-48 hours.

  • Quantification of Protein Expression:

    • Lyse the cells according to the luciferase assay manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the results to the total protein concentration in each well.

Visualizations

Experimental Workflow for LNP Formulation and Evaluation

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Lipid_Mix Lipid Mix in Ethanol (Ionizable, DSPC, Cholesterol, this compound) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidics Purification Dialysis (PBS) Microfluidics->Purification DLS Size & PDI (DLS) Purification->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen Zeta Zeta Potential Purification->Zeta In_Vitro In Vitro Transfection (e.g., HEK293T cells) Purification->In_Vitro In_Vivo In Vivo Administration (e.g., Intramuscular Injection) Purification->In_Vivo Expression_Analysis Protein Expression Analysis (e.g., Luciferase Assay, ELISA) In_Vitro->Expression_Analysis In_Vivo->Expression_Analysis

Caption: Workflow for mRNA-LNP formulation and evaluation.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP pSar-LNP (Neutral Surface) Endosome Early Endosome (pH ~6.5) Ionizable lipid becomes protonated (+) LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH <6.0) Membrane disruption Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm mRNA Release Translation Ribosome Translation Cytoplasm->Translation Protein Antigen Protein Translation->Protein

Caption: Cellular uptake and endosomal escape of pSar-LNPs.

Application Notes and Protocols for the Characterization of N-dodecyl-pSar25 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential techniques for characterizing N-dodecyl-pSar25 (pSar) lipid nanoparticles (LNPs). The following protocols and data presentation formats are designed to ensure robust and reproducible analysis of these novel drug delivery systems.

Physicochemical Characterization of pSar-LNPs

The fundamental physicochemical properties of pSar-LNPs, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, are critical quality attributes that influence their in vivo performance, including stability, circulation time, and cellular uptake.[1][2][3]

Data Presentation

Consistent and clear data presentation is crucial for the comparison of different LNP formulations. The following table summarizes typical characterization data for LNPs formulated with various single-chain pSar lipids, providing a reference for expected values.

LNP FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
C16-pSar25 LNP~200< 0.2Slightly Negative80 - 90
C18-pSar25 LNP> 200< 0.2Slightly Negative80 - 90
DOPE-pSar25 LNP~80< 0.2Slightly Negative~70
Reference: PEG-LNP~85< 0.2Slightly Negative80 - 90

Data adapted from studies on ALC-0315 based LNPs.[4][5]

Experimental Protocols

Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the this compound LNPs. These parameters are crucial indicators of LNP stability and their potential interactions in a biological environment.[1][]

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Materials:

  • This compound LNP suspension

  • Deionized, sterile-filtered water or 1x Phosphate Buffered Saline (PBS)

  • Disposable cuvettes for DLS and ELS measurements

  • DLS/ELS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro ZetaStar)[2][7]

Protocol:

  • Sample Preparation:

    • Allow the LNP suspension to equilibrate to room temperature.

    • Gently vortex the LNP suspension to ensure homogeneity.

    • Dilute the LNP suspension with sterile-filtered 1x PBS (or an appropriate buffer) to a suitable concentration for measurement. The optimal concentration should be determined empirically to be within the instrument's linear range, avoiding multiple scattering effects. A typical dilution is 1:100.

  • DLS Measurement (Size and PDI):

    • Transfer the diluted LNP suspension to a DLS cuvette.

    • Ensure there are no air bubbles in the cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature to 25°C, dispersant viscosity and refractive index).

    • Allow the sample to equilibrate thermally for at least 1-2 minutes inside the instrument.

    • Perform the measurement. The instrument will report the Z-average mean diameter and the PDI. For a monodisperse sample, a PDI value below 0.2 is generally considered acceptable.[8]

  • ELS Measurement (Zeta Potential):

    • Transfer the diluted LNP suspension to an ELS cuvette (e.g., folded capillary cell).

    • Ensure there are no air bubbles, especially around the electrodes.

    • Place the cuvette in the ELS instrument.

    • Set the instrument parameters as for the DLS measurement.

    • Perform the measurement. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.[1][]

  • Data Analysis:

    • Record the Z-average diameter (nm), PDI, and zeta potential (mV).

    • Perform at least three independent measurements for each sample and report the mean and standard deviation.

G cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_els ELS Measurement cluster_analysis Data Analysis Equilibrate Equilibrate LNP to Room Temp Vortex Gently Vortex Equilibrate->Vortex Dilute Dilute with Filtered PBS Vortex->Dilute Transfer_DLS Transfer to DLS Cuvette Dilute->Transfer_DLS Transfer_ELS Transfer to ELS Cuvette Dilute->Transfer_ELS Place_DLS Place in Instrument Transfer_DLS->Place_DLS Equilibrate_DLS Thermal Equilibration Place_DLS->Equilibrate_DLS Measure_DLS Perform Measurement Equilibrate_DLS->Measure_DLS Record Record Size, PDI, Zeta Potential Measure_DLS->Record Place_ELS Place in Instrument Transfer_ELS->Place_ELS Measure_ELS Perform Measurement Place_ELS->Measure_ELS Measure_ELS->Record Analyze Calculate Mean & Std. Dev. Record->Analyze G cluster_std Standard Curve cluster_sample Sample Preparation cluster_assay Assay cluster_calc Calculation Std_Prep Prepare Nucleic Acid Standards Add_RG Add RiboGreen Reagent Std_Prep->Add_RG Total_RNA Total RNA: LNP + Triton X-100 Total_RNA->Add_RG Free_RNA Free RNA: Intact LNP Free_RNA->Add_RG Incubate Incubate 5 min Add_RG->Incubate Measure Measure Fluorescence Incubate->Measure Det_Conc Determine RNA Concentration Measure->Det_Conc Calc_EE Calculate EE (%) Det_Conc->Calc_EE G cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis Hydrate Hydrate Dialysis Tubing Load Load LNP into Dialysis Bag Hydrate->Load Seal Seal Bag Load->Seal Place Place Bag in Release Medium Seal->Place Incubate Incubate at 37°C with Agitation Place->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Replace Replace with Fresh Medium Sample->Replace Quantify Quantify Drug in Aliquots Sample->Quantify Replace->Sample Calculate Calculate Cumulative Release (%) Quantify->Calculate Plot Plot Release vs. Time Calculate->Plot G cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Intracellular Delivery Lipid_Ethanol Lipids in Ethanol Mixing Rapid Mixing Lipid_Ethanol->Mixing Payload_Aqueous Payload in Aqueous Buffer Payload_Aqueous->Mixing LNP_Formation Self-Assembly of LNP Mixing->LNP_Formation Uptake Cellular Uptake (Endocytosis) LNP_Formation->Uptake Endosome Endosomal Trafficking Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release Payload Release into Cytosol Escape->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols for N-dodecyl-pSar25 in siRNA and miRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-pSar25 is a novel lipopolymer offering a promising alternative to traditional PEGylated lipids for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and microRNA (miRNA). It is composed of an N-dodecyl anchor conjugated to a polysarcosine (pSar) polymer of 25 repeating units. Polysarcosine is a biocompatible and non-immunogenic polymer derived from the endogenous amino acid sarcosine.[1][] The use of pSar-lipids in lipid nanoparticle (LNP) formulations has been shown to offer "stealth" properties, similar to polyethylene (B3416737) glycol (PEG), which can prolong circulation time and improve biodistribution.[1][] Notably, pSar-functionalized nanoparticles may circumvent the immunogenicity issues associated with PEG, such as the production of anti-PEG antibodies that can lead to accelerated blood clearance and reduced therapeutic efficacy.[][3][4]

These application notes provide a comprehensive guide for the utilization of this compound in the formulation of lipid nanoparticles for the efficient delivery of siRNA and miRNA. The following sections detail the formulation of these nanoparticles, protocols for in vitro transfection and cytotoxicity assessment, and a summary of expected performance based on studies of similar pSar-lipid systems.

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the expected characteristics of this compound-containing lipid nanoparticles. The data is extrapolated from studies on various pSar-lipid based LNP formulations for nucleic acid delivery, primarily mRNA, as specific data for this compound with siRNA/miRNA is emerging. These tables are intended to provide a comparative baseline for formulation development.

Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs

ParameterpSar-LNP FormulationPEG-LNP FormulationReference
Hydrodynamic Diameter (nm) 80 - 15070 - 120[5][6]
Polydispersity Index (PDI) ≤ 0.2≤ 0.2[5]
Encapsulation Efficiency (%) > 90%> 90%[7]
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pH[7]

Table 2: In Vitro and In Vivo Performance Comparison (mRNA delivery data)

ParameterpSar-LNP FormulationPEG-LNP FormulationKey FindingsReference
In Vitro Transfection Efficiency Comparable or HigherStandardpSar-LNPs can achieve similar or superior protein expression from delivered mRNA.[5]
In Vivo Efficacy (protein expression) Comparable or HigherStandardComplete replacement of PEG-lipid with pSar-lipid can maintain or increase mRNA delivery efficiency in vivo.[3][4][7]
Immunogenicity LowerHigherpSar-LNPs induce a lower pro-inflammatory cytokine response and reduced complement activation.[6][8]
Safety Profile Similar or ImprovedStandardIn vivo safety profiles of pSar-LNPs are comparable to conventional PEG-LNPs.[3][4][7]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for siRNA/miRNA Delivery

This protocol describes the preparation of LNPs using a rapid microfluidic mixing method, which is a reproducible and scalable technique for nanoparticle self-assembly.[9]

Materials:

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% this compound.

    • The total lipid concentration in ethanol should be between 10-25 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • siRNA/miRNA Solution Preparation:

    • Dissolve the siRNA or miRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

    • Ensure the siRNA/miRNA is fully dissolved.

  • Lipid Nanoparticle Assembly:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA/miRNA-buffer solution into another.

    • A typical flow rate ratio of the aqueous to alcoholic phase is 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will be in an ethanol/buffer mixture at a low pH.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and raise the pH. This will result in a more stable and biocompatible formulation.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).

Protocol 2: In Vitro Transfection of siRNA/miRNA using this compound LNPs

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Opti-MEM® or other serum-free medium

  • This compound LNPs encapsulating siRNA/miRNA

  • Control LNPs (e.g., encapsulating a non-targeting siRNA)

  • 96-well or 24-well cell culture plates

  • Reagents for downstream analysis (e.g., qRT-PCR, Western blot)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in the appropriate culture plates to achieve 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound LNPs to the desired final concentration of siRNA/miRNA in serum-free medium. A typical starting concentration is 50 nM siRNA/miRNA.

    • Remove the complete medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete medium to the wells. Alternatively, the transfection medium can be replaced with fresh complete medium.

  • Analysis of Gene Silencing:

    • Incubate the cells for an additional 24-72 hours to allow for gene knockdown.

    • Harvest the cells and analyze the target mRNA levels by qRT-PCR or protein levels by Western blot to determine the extent of gene silencing.

Protocol 3: Cytotoxicity Assessment of this compound LNPs

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • This compound LNPs (without nucleic acid cargo)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach full confluency during the assay period.

  • Treatment:

    • Prepare serial dilutions of the this compound LNPs in complete cell culture medium.

    • Remove the medium from the cells and add the different concentrations of the LNP suspension. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for 24-72 hours.

  • Cell Viability Measurement:

    • After the incubation period, perform the cell viability assay according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

LNP_Formulation_Workflow cluster_0 Preparation cluster_1 Assembly cluster_2 Purification & Characterization Lipid Mix Lipid Mixture (this compound, Ionizable Lipid, Helper Lipid, Cholesterol) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing RNA Solution siRNA/miRNA in Aqueous Buffer (pH 4.0) RNA Solution->Microfluidic Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final LNPs Purified LNPs Characterization->Final LNPs

Caption: Workflow for the formulation of this compound lipid nanoparticles.

RNAi_Mechanism LNP This compound LNP (siRNA/miRNA) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC siRNA/miRNA Release mRNA Cleavage mRNA Cleavage / Translation Repression RISC->mRNA Cleavage Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing

Caption: Mechanism of siRNA/miRNA-mediated gene silencing via LNP delivery.

Experimental_Workflow Formulation LNP Formulation (Protocol 1) Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Studies Characterization->InVitro Transfection Transfection (Protocol 2) InVitro->Transfection Cytotoxicity Cytotoxicity Assay (Protocol 3) InVitro->Cytotoxicity Analysis Analysis of Gene Silencing (qRT-PCR, Western Blot) Transfection->Analysis Results Efficacy and Safety Profile Cytotoxicity->Results Analysis->Results

Caption: Experimental workflow for evaluating this compound LNPs.

References

Application Notes and Protocols for N-dodecyl-pSar25 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-dodecyl-pSar25, a lipid-polysarcosine conjugate, in the formulation of targeted drug delivery systems. Polysarcosine (pSar) is emerging as a superior alternative to polyethylene (B3416737) glycol (PEG) in creating "stealth" nanoparticles, offering enhanced biocompatibility, reduced immunogenicity, and prolonged circulation times.[1] This document outlines the physicochemical properties, preparation methods, and protocols for the in vitro and in vivo evaluation of this compound-based nanocarriers.

Introduction to this compound

This compound is an amphiphilic molecule consisting of a hydrophobic N-dodecyl alkyl chain and a hydrophilic polysarcosine (pSar) block with an average of 25 repeating sarcosine (B1681465) units.[2] This structure allows for its incorporation into lipid-based or polymeric nanoparticles, where the N-dodecyl chain anchors into the hydrophobic core and the pSar chain forms a protective hydrophilic corona.

Key Advantages of Polysarcosine-Based Systems:

  • Stealth Properties: The pSar corona effectively shields the nanoparticles from opsonization and recognition by the mononuclear phagocyte system, leading to extended circulation times in vivo.[1]

  • Low Immunogenicity: Unlike PEG, which can elicit immune responses and lead to accelerated blood clearance, polysarcosine is generally considered non-immunogenic.[1]

  • Biocompatibility and Biodegradability: Polysarcosine is derived from the endogenous amino acid sarcosine (N-methylated glycine), imparting excellent biocompatibility and biodegradability.[1]

  • Tunable Properties: The molecular weight of the polysarcosine block can be precisely controlled during synthesis, allowing for the fine-tuning of nanoparticle properties.[1][3]

Data Presentation: Physicochemical Characterization of Polysarcosine-Based Micelles

The following tables summarize the typical physicochemical properties of drug-loaded polymeric micelles formulated with polysarcosine-based surfactants. While specific data for this compound is limited in publicly available literature, these tables provide representative values for similar systems and highlight key formulation parameters.

Table 1: Physicochemical Properties of Docetaxel-Loaded Polymeric Micelles

Polymer CompositionDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Reference
PEG2000-b-PLA18004.8 ± 0.296.5 ± 3.518.1 ± 0.10.079 ± 0.013[4]
PEG4000-b-PLA22004.7 ± 0.194.2 ± 2.134.1 ± 0.20.137 ± 0.004[4]
PLGA with 0.2% PVA10 mg>90%~200-[5][6]
PLGA with 0.03% TPGS10 mg>90%~200-[5][6]
PLGA with 2% Poloxamer 18810 mg>90%~200-[5][6]

Table 2: Physicochemical Characterization of Doxorubicin-Incorporated Micelles

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
P123/α-TOS Micelles~80<0.2-~85%-[7]
POT Micelles~100<0.1---[7]

Table 3: In Vivo Tumor Inhibition Efficacy of Polysarcosine-Based Nanoparticles

Treatment GroupTumor Volume (mm³)Tumor Inhibition Rate (%)Survival Rate (%)Reference
PBS (Control)~180000[8]
DOX-loaded PEGV + Laser~200~88100[8]
DOX-loaded PSGV + Laser~100~94100[8]

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on the synthesis of similar polysarcosine-based lipids.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Dodecylamine (B51217)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Initiator and Monomer Preparation: In a dried Schlenk flask under a nitrogen atmosphere, dissolve a calculated amount of dodecylamine (initiator) in anhydrous DMF. In a separate flask, dissolve the desired amount of Sar-NCA (monomer) in anhydrous DMF. The molar ratio of monomer to initiator will determine the degree of polymerization (in this case, approximately 25:1).

  • Polymerization: Add the Sar-NCA solution to the dodecylamine solution via a syringe under a continuous nitrogen flow.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the NCA anhydride (B1165640) peaks (around 1785 and 1850 cm⁻¹).

  • Precipitation: Once the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to cold, stirred diethyl ether.

  • Purification: Collect the precipitate by filtration and wash it multiple times with cold diethyl ether to remove unreacted monomer and initiator.

  • Drying: Dry the purified this compound under vacuum to obtain a white solid.

  • Characterization: Confirm the structure and molecular weight of the final product using ¹H NMR spectroscopy and gel permeation chromatography (GPC).

Preparation of Drug-Loaded Nanoparticles using this compound (Emulsion-Solvent Evaporation Method)

This protocol describes the formulation of drug-loaded polymeric nanoparticles incorporating this compound.

Materials:

  • Hydrophobic drug (e.g., Docetaxel, Paclitaxel)

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • This compound

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the hydrophobic drug, PLGA, and this compound in DCM. The amount of this compound can be varied to optimize the nanoparticle properties.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator in an ice bath.[6]

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[9]

  • Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry to obtain a powder for long-term storage.

  • Characterization:

    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS).

    • Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Disrupt a known amount of nanoparticles with a suitable solvent and quantify the drug content using HPLC or UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and the free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Biodistribution Study

This protocol evaluates the biodistribution of the nanoparticles in an animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • Fluorescently labeled nanoparticles (incorporating a near-infrared dye)

  • Anesthesia

  • In vivo imaging system (IVIS) or similar fluorescence imaging equipment

Procedure:

  • Nanoparticle Administration: Intravenously inject the fluorescently labeled nanoparticles into the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.[10]

  • Ex Vivo Imaging: At the final time point, euthanize the mice and excise the major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).

  • Organ Imaging: Image the excised organs to quantify the fluorescence intensity in each tissue.[10]

  • Data Analysis: Analyze the images to determine the relative accumulation of the nanoparticles in the tumor and other organs over time. This provides insights into the targeting efficiency and clearance profile of the formulation.

Visualizations

Experimental Workflow for Nanoparticle Formulation and Evaluation

G cluster_formulation Nanoparticle Formulation cluster_evaluation Evaluation synthesis Synthesis of This compound drug_poly Dissolve Drug, Polymer, & this compound in Organic Solvent synthesis->drug_poly emulsification Emulsification in Aqueous Surfactant Solution drug_poly->emulsification evaporation Solvent Evaporation emulsification->evaporation purification Purification by Centrifugation evaporation->purification lyophilization Lyophilization purification->lyophilization charac Physicochemical Characterization (DLS, TEM) lyophilization->charac invitro In Vitro Cytotoxicity (MTT Assay) charac->invitro invivo In Vivo Biodistribution (Fluorescence Imaging) invitro->invivo efficacy In Vivo Antitumor Efficacy Study invivo->efficacy

Caption: Workflow for the formulation and evaluation of drug-loaded nanoparticles.

Cellular Uptake and Intracellular Trafficking of Nanoparticles

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm extracellular Extracellular Space endocytosis Endocytosis (Clathrin/Caveolae-mediated) extracellular->endocytosis Nanoparticle Internalization cell_membrane Cell Membrane early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Drug Release/Degradation) late_endosome->lysosome drug_release Endosomal Escape & Cytosolic Drug Release late_endosome->drug_release nucleus Nucleus (Target Site) drug_release->nucleus

Caption: General pathways of nanoparticle cellular uptake and intracellular trafficking.

MAPK Signaling Pathway Inhibition by a Targeted Drug

G cluster_pathway MAPK Signaling Pathway receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras Growth Factor Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Myc, Fos) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation drug Drug-Loaded Nanoparticle (e.g., MEK Inhibitor) drug->mek Inhibition

Caption: Inhibition of the MAPK signaling pathway by a targeted drug delivered via nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of N-dodecyl-pSar25 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with N-dodecyl-pSar25 lipid nanoparticles (LNPs).

FAQs: Understanding this compound LNP Stability

Q1: What are this compound LNPs and what are their key components?

A1: this compound LNPs are a type of lipid nanoparticle used for drug delivery, particularly for nucleic acids like mRNA. They are typically composed of four main components:

  • Ionizable Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation. At physiological pH, they become neutral, reducing potential toxicity.

  • Phospholipids: These lipids, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), are structural components that mimic natural cell membranes and contribute to the overall stability of the LNP.[1]

  • Cholesterol: As a "helper lipid," cholesterol enhances the rigidity and stability of the nanoparticle structure.[1][2]

  • This compound (Polysarcosine-lipid): This component is a substitute for the more common PEGylated lipid.[3] Polysarcosine (pSar) is a polypeptoid that forms a protective layer on the LNP surface, which helps to prevent aggregation and can reduce interactions with immune cells.[3]

Q2: What are the common stability issues observed with LNPs?

A2: The most common stability issues include:

  • Aggregation: Nanoparticles clumping together, leading to an increase in particle size and polydispersity index (PDI).[4][5] This can be caused by improper storage, freeze-thaw cycles, or suboptimal formulation pH.[4][5]

  • Leakage of Encapsulated Cargo: The encapsulated therapeutic (e.g., mRNA) can leak from the LNPs over time, reducing the potency of the formulation.[4]

  • Lipid Degradation: Chemical degradation of the lipid components, such as hydrolysis or oxidation, can compromise the structural integrity of the LNPs.[1]

Q3: Why is polysarcosine (pSar) used in place of PEG in LNP formulations?

A3: Polysarcosine is explored as an alternative to polyethylene (B3416737) glycol (PEG) for several reasons. While PEG is effective at preventing aggregation, it can sometimes trigger an immune response, leading to the generation of anti-PEG antibodies.[3] These antibodies may cause adverse reactions and reduce the therapeutic efficacy of the LNPs upon repeated administration.[3] Polysarcosine is a promising alternative that can provide similar stability benefits to PEG while potentially having a different immunological profile.[3]

Troubleshooting Guide: Common Problems and Solutions

This guide addresses specific issues you may encounter during your experiments with this compound LNPs.

Problem 1: Increased Particle Size and PDI After Formulation

Potential Cause Recommended Solution
Suboptimal Mixing During Formulation Ensure rapid and consistent mixing of the lipid and aqueous phases. For reproducible results, consider using a microfluidic mixing device.[6][7]
Incorrect pH of Formulation Buffer The pH of the aqueous phase is critical for the protonation of the ionizable lipid and efficient encapsulation. A pH below the pKa of the ionizable lipid is necessary.[8]
Poor Quality of Lipid Components Use high-purity lipids and store them under the recommended conditions to prevent degradation before use.

Problem 2: LNP Aggregation During Storage

Potential Cause Recommended Solution
Inappropriate Storage Temperature For aqueous solutions, refrigeration at 2-8°C is often better for stability than freezing or room temperature storage.[4] Storing LNPs at -20°C to -80°C can be effective but may require cryoprotectants to prevent aggregation during freeze-thaw cycles.[4][9]
Freeze-Thaw Cycles Repeated freezing and thawing can cause aggregation.[4] If freezing is necessary, aliquot the LNP suspension into single-use volumes. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) (at concentrations up to 20% w/v) can mitigate aggregation during freezing.[4][10]
Suboptimal Buffer Conditions The pH of the storage buffer can influence stability. Storing LNPs at a physiologically appropriate pH (around 7.4) is generally recommended for ease of use.[4] High ionic strength in the buffer can also promote aggregation.[5]
Mechanical Stress Avoid vigorous shaking or vortexing of LNP solutions, as this can induce aggregation.[9] Gentle mixing by inversion is preferred.

Problem 3: Loss of Encapsulated Cargo (e.g., mRNA) Over Time

Potential Cause Recommended Solution
LNP Instability Follow the recommendations for preventing aggregation, as a stable particle structure is crucial for retaining the encapsulated cargo.
Lipid Degradation Protect LNP solutions from light and exposure to oxygen to minimize oxidative degradation of lipids.[1][9] Consider using antioxidants in the formulation if unsaturated lipids are present.[1]
Inappropriate Storage Temperature Higher temperatures can accelerate the degradation of both the lipids and the encapsulated cargo.[11] Store at recommended low temperatures.

Experimental Protocols

1. Measurement of LNP Size, PDI, and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the LNPs. Zeta potential is a measure of the surface charge of the nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the formulation buffer for initial characterization or PBS for final characterization).[8]

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).[4][8]

    • Record the Z-average diameter, PDI, and zeta potential. A PDI of <0.3 is generally considered acceptable for LNP formulations.[2][12]

2. Quantification of mRNA Encapsulation Efficiency

  • Principle: The Quant-iT RiboGreen RNA assay is a fluorescent-based method to quantify the amount of RNA. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the encapsulation efficiency can be determined.

  • Procedure:

    • Dilute the LNP formulation 100-fold in TE buffer.[9]

    • To measure the amount of unencapsulated mRNA, add the RiboGreen reagent to the diluted LNP solution and measure the fluorescence.

    • To measure the total amount of mRNA, add a detergent (e.g., 10% v/v Triton X-100 or Polyoxyethylene(10) octylphenyl ether) to the diluted LNP solution to disrupt the particles and release the encapsulated mRNA.[9] Then, add the RiboGreen reagent and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Quantitative Data Summary

Table 1: Effect of Storage Temperature on LNP Stability (7 days) [9]

Storage TemperatureSize (nm)PDImRNA Retention Rate (%)
-80°C 904.6 ± 107.70.695 ± 0.05550.51 ± 10.37
-30°C 170.8 ± 6.80.235 ± 0.02892.97 ± 2.48
4°C 112.5 ± 2.30.081 ± 0.04097.34 ± 0.73
25°C 113.4 ± 6.80.083 ± 0.00596.72 ± 0.40

Table 2: Effect of Cryoprotectants on LNP Stability after Freeze-Thaw at -80°C [4][9]

ConditionSize (nm)PDIIn Vitro Protein Expression
4°C Storage (Control) MaintainedMaintainedHigh
-80°C without Cryoprotectant IncreasedIncreasedDecreased
-80°C with Sucrose MaintainedMaintainedHigh

Visual Guides

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Formulation cluster_purification Purification & Storage Lipids Lipids in Ethanol (Ionizable, Phospholipid, Cholesterol, this compound) Mixing Rapid Mixing (e.g., Microfluidics) Lipids->Mixing Aqueous Aqueous Buffer (with mRNA) Aqueous->Mixing Purification Buffer Exchange / Dialysis Mixing->Purification Self-Assembly Storage Storage (e.g., 4°C or -80°C with Cryoprotectant) Purification->Storage Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Start LNP Aggregation Observed (Increased Size/PDI) Temp Inappropriate Storage Temp. Start->Temp FreezeThaw Freeze-Thaw Cycles Start->FreezeThaw Stress Mechanical Stress Start->Stress Buffer Suboptimal Buffer Start->Buffer Store4C Store at 4°C Temp->Store4C Cryo Add Cryoprotectants (Sucrose, Trehalose) FreezeThaw->Cryo GentleMix Gentle Mixing Only Stress->GentleMix OptimizeBuffer Optimize pH & Ionic Strength Buffer->OptimizeBuffer

References

Technical Support Center: Optimizing N-dodecyl-pSar25 in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-dodecyl-pSar25 in lipid nanoparticle (LNP) formulations for mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

This compound is a polysarcosine (pSar) lipid. In LNP formulations, it serves as an alternative to polyethylene (B3416737) glycol (PEG)-conjugated lipids.[1][2] Its primary role is to provide a hydrophilic shell to the LNP, which offers steric stabilization. This stabilization is crucial for preventing particle aggregation during formulation and storage.[3][4] Additionally, pSar lipids can help control the particle size and have been investigated for their potential to reduce the immunogenicity sometimes associated with PEGylated lipids.[1][3]

Q2: Why should I consider using this compound instead of a PEGylated lipid?

While PEGylated lipids are the standard for stabilizing LNPs, they have been associated with the generation of anti-PEG antibodies, which can lead to accelerated blood clearance upon repeated administration and potential hypersensitivity reactions.[1][3] Polysarcosine lipids like this compound are being explored as a biocompatible and biodegradable alternative that may evade this anti-PEG immune response while maintaining or even enhancing mRNA delivery efficiency and offering a better safety profile.[1][4]

Q3: What is a typical molar percentage for this compound in an LNP formulation?

The optimal molar percentage of this compound is formulation-dependent but is typically in the range of 1.5 mol% to 1.6 mol%, replacing the PEG-lipid component in established formulations.[5] For example, in SM-102 based LNPs, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar lipid) has been used successfully.[5] For ALC-0315 based LNPs, a molar ratio of 46.3:9.4:42.7:1.6 has been reported.[5]

Q4: How does the concentration of this compound affect LNP properties?

The concentration and structure of the pSar lipid can significantly influence the physicochemical properties of LNPs, including:

  • Particle Size and Polydispersity Index (PDI): The molar fraction and the polymer chain length of the pSar lipid can be varied to control the final particle size.[4][6] In some cases, single-tailed pSar lipids have been shown to form larger particles compared to their double-tailed counterparts.[7]

  • Encapsulation Efficiency: The concentration of the pSar lipid can impact the efficiency of mRNA encapsulation. While often high (80-90%), some pSar lipid-containing formulations have shown slightly lower encapsulation efficiencies.[5]

  • Transfection Efficiency: The amount of pSar lipid can modulate the transfection potency of the LNP. Interestingly, for some pSar-LNP formulations, luciferase expression has been observed to increase with a higher pSar lipid content.[6]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Large Particle Size (>200 nm) or High PDI (>0.2) Suboptimal pSar-lipid concentration: The molar ratio of this compound may be too high or too low. Lipid tail mismatch: Some single-tailed pSar lipids have been reported to form larger particles.[7] Issues with formulation process: Inefficient mixing or suboptimal flow rates in microfluidic systems.Optimize Molar Ratio: Screen a range of this compound concentrations (e.g., 1-5 mol%) to find the optimal ratio for your specific lipid composition. Evaluate Lipid Structure: If using a single-tailed pSar lipid like this compound results in large particles, consider testing a double-tailed pSar lipid (e.g., DMG-pSar25) which has been shown to form smaller particles.[7] Optimize Formulation Parameters: Ensure proper functioning of the microfluidic mixing device and optimize the total flow rate and the flow rate ratio of the lipid and aqueous phases.[5]
Low mRNA Encapsulation Efficiency (<80%) Incorrect N/P ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA may not be optimal. Suboptimal pSar-lipid concentration: The concentration of this compound might be interfering with the encapsulation process.Adjust N/P Ratio: Optimize the N/P ratio for your specific ionizable lipid and mRNA. Ratios of 5:1 or 6:1 are common starting points.[3][8] Titrate pSar-lipid Concentration: Test different molar percentages of this compound to see if a lower or higher concentration improves encapsulation without compromising particle stability.
Poor Transfection Efficiency Suboptimal LNP formulation: The overall lipid composition, including the this compound concentration, may not be ideal for cellular uptake and endosomal escape. pSar chain length: Longer pSar chains have been shown to decrease transfection efficiency.[5]Screen Formulations: Systematically vary the molar ratios of all lipid components, including the ionizable lipid, helper lipid, cholesterol, and this compound. Confirm pSar Chain Length: Ensure the pSar chain length (e.g., 25 repeat units) is appropriate. Shorter pSar chains may lead to better delivery efficiency.[5]
LNP Aggregation During Storage Insufficient steric stabilization: The concentration of this compound may be too low to provide an adequate hydrophilic shield. Improper storage buffer or temperature: The buffer conditions may not be optimal for LNP stability.Increase pSar-lipid Concentration: Consider slightly increasing the molar percentage of this compound to enhance steric shielding. Optimize Storage Conditions: Store LNPs at 4°C in a suitable buffer. Lyophilization with cryoprotectants can also be explored for long-term stability.[9]

Quantitative Data Summary

Table 1: Physicochemical Properties of LNPs with pSar-Lipids vs. PEG-Lipids.

LNP Type (Ionizable Lipid)Stealth Lipid (1.5-1.6 mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
ALC-0315C18-pSar25>200~0.280-90~ -5
ALC-0315DMG-pSar25~100~0.180-90~ -5
ALC-0315DOPE-pSar25~80~0.1~70~ -5
SM-102DMG-pSar25~100~0.180-90~ +5
SM-102DOPE-pSar25~80~0.180-90~ +5

Data compiled from a study by Kang et al. (2024), which investigated various pSar-lipids as direct replacements for PEG-lipids in established LNP formulations.[5]

Experimental Protocols

Protocol 1: Formulation of this compound containing LNPs via Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[5]

    • The total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system.

  • Preparation of Aqueous mRNA Solution:

    • Dissolve the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[10] This low pH ensures that the ionizable lipid is positively charged to facilitate complexation with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[5] The rapid mixing in the microchannels facilitates the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against a storage buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[5][10] This neutralizes the surface charge of the LNPs.

    • The LNPs can be concentrated if necessary using an ultrafiltration device (e.g., Amicon Ultra-15, 100 kDa MWCO).[10]

Protocol 2: Characterization of LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in the storage buffer.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[11]

  • Zeta Potential Measurement:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to minimize the influence of the storage buffer's ionic strength.[10]

    • Measure the surface charge using the DLS instrument.

  • mRNA Encapsulation Efficiency Quantification:

    • Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.[1]

    • Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., 1% Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence) * 100.

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing cluster_final Final Product Lipids Lipid Mixture in Ethanol (Ionizable, DSPC, Cholesterol, this compound) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Acidic Buffer (e.g., Citrate pH 4.0) mRNA->Mixing Dialysis Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Mixing->Dialysis Self-Assembly Concentration Ultrafiltration (Concentration) Dialysis->Concentration Sterilization Sterile Filtration (0.2 µm filter) Concentration->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) cluster_shell Core Hydrophobic Core (Ionizable Lipid + mRNA) Helper Helper Lipid (e.g., DSPC) Chol Cholesterol pSar pSar Shell (this compound) Helper->pSar Chol->pSar

References

troubleshooting aggregation issues with N-dodecyl-pSar25 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with N-dodecyl-pSar25 lipid nanoparticles (LNPs).

Troubleshooting Guides

Issue: Visible Precipitates or High Polydispersity Index (PDI) After Formulation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Mixing of Lipid and Aqueous Phases Ensure rapid and homogenous mixing of the ethanol-lipid solution with the aqueous buffer containing the nucleic acid cargo. For manual mixing, ensure vigorous and consistent pipetting or vortexing. For automated systems like microfluidics, verify the flow rates and check for any obstructions in the channels.[1][2]Formation of smaller, more uniform LNPs with a lower PDI.
Incorrect pH of Aqueous Buffer The pH of the aqueous buffer during formulation is critical for the encapsulation of negatively charged nucleic acids and the formation of stable LNPs. An acidic pH is typically used during the initial mixing process.[1][3] Verify the pH of your buffer before use. Prepare fresh buffers if necessary.Optimal encapsulation efficiency and reduced aggregation, leading to a lower PDI.
Poor Quality or Degradation of Lipids Use high-purity lipids and store them according to the manufacturer's instructions to prevent degradation. This compound, like other lipids, can be susceptible to hydrolysis or oxidation.Consistent LNP size and reduced batch-to-batch variability.
Inappropriate Solvent/Antisolvent Ratio The ratio of the lipid solvent (e.g., ethanol) to the aqueous antisolvent is crucial for controlling the nanoprecipitation process.[4] Systematically vary the solvent-to-antisolvent ratio to find the optimal condition for your specific formulation.Controlled particle formation and prevention of premature aggregation.

Experimental Workflow for Optimizing LNP Formulation

G cluster_prep Preparation cluster_mixing Mixing cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Stock (this compound, helper lipids) in Ethanol (B145695) mixing Rapid Mixing (e.g., Microfluidics or Vortexing) prep_lipids->mixing prep_aqueous Prepare Aqueous Buffer (with nucleic acid cargo) at desired pH prep_aqueous->mixing purification Dialysis or Tangential Flow Filtration to remove ethanol and unencapsulated material mixing->purification dls Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) purification->dls encapsulation Quantify Encapsulation Efficiency (e.g., RiboGreen Assay) purification->encapsulation optimization_loop Optimize dls->optimization_loop High PDI or Aggregation? success Proceed with Experiment dls->success Acceptable Size/PDI optimization_loop->prep_lipids Adjust Lipid Ratios optimization_loop->prep_aqueous Adjust pH optimization_loop->mixing Adjust Mixing Parameters

Caption: Workflow for LNP formulation and optimization.

Issue: LNP Aggregation During Storage

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Inappropriate Storage Temperature Store LNPs at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as these can induce aggregation.[1][3] Aliquot samples before freezing to minimize the number of freeze-thaw cycles.Maintained particle size and PDI over time.
Suboptimal Buffer Conditions (pH, Ionic Strength) The pH and ionic strength of the storage buffer can influence LNP stability. Aggregation can occur more rapidly at neutral pH where ionic lipids are closer to being neutrally charged.[1] Screen different storage buffers (e.g., citrate (B86180) buffer, PBS) and pH levels to identify the most stabilizing conditions for your this compound LNPs.Enhanced long-term stability and prevention of aggregation.
Presence of Cryoprotectants for Frozen Storage For frozen storage, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) can help minimize aggregation induced by freeze-thaw cycles.[1] Evaluate different concentrations of cryoprotectants to determine the optimal level for your formulation.Improved recovery of non-aggregated LNPs after thawing.
Lipid Exchange or Fusion Over time, lipid components can exchange between particles, leading to fusion and aggregation. The choice of helper lipids can influence this process.[5] Consider the molar ratios of your lipid components. The inclusion of cholesterol is known to enhance stability.[6]Increased colloidal stability of the LNP formulation.

Logical Relationship of Factors Affecting LNP Stability

G cluster_formulation Formulation Parameters cluster_storage Storage Conditions lipid_ratio Lipid Molar Ratios (this compound, helper lipids) lnp_stability LNP Stability (Low Aggregation) lipid_ratio->lnp_stability ph_formulation Formulation Buffer pH ph_formulation->lnp_stability mixing_method Mixing Method mixing_method->lnp_stability storage_temp Storage Temperature storage_temp->lnp_stability storage_buffer Storage Buffer (pH, Ionic Strength) storage_buffer->lnp_stability cryoprotectant Cryoprotectant cryoprotectant->lnp_stability

Caption: Key factors influencing LNP stability.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable PDI for this compound LNPs?

A polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a sample. Generally, a PDI value below 0.2 is considered acceptable for LNP formulations, indicating a monodisperse and homogenous population of nanoparticles.[7] However, the acceptable PDI can be application-dependent.

Q2: How does this compound compare to PEG-lipids in preventing aggregation?

Polysarcosine (pSar) lipids, including this compound, are explored as alternatives to polyethylene (B3416737) glycol (PEG)-lipids to provide a hydrophilic shield that prevents particle aggregation.[8] pSar can offer similar or improved steric stabilization compared to PEG, with the potential for reduced immunogenicity.[6][8]

Q3: Can the choice of ionizable lipid affect the aggregation of this compound LNPs?

Yes, the choice of ionizable lipid can significantly impact LNP properties, including their tendency to aggregate. Different ionizable lipids have different pKa values and headgroup structures, which influence the overall surface charge and stability of the LNPs at different pH values.[9] The interaction between the ionizable lipid and this compound can affect the packing of the lipids and the overall particle morphology.

Q4: What characterization techniques are essential for troubleshooting aggregation?

The primary techniques for assessing LNP aggregation are:

  • Dynamic Light Scattering (DLS): To measure the average particle size, PDI, and zeta potential.[5][10] An increase in size and PDI over time is indicative of aggregation.

  • Nanoparticle Tracking Analysis (NTA): To determine the size distribution and concentration of nanoparticles.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs and directly observe any aggregates.[2]

Q5: How can I rescue an aggregated LNP sample?

Unfortunately, once significant aggregation has occurred, it is generally irreversible. It is best to discard the aggregated sample and optimize the formulation and storage conditions to prevent future occurrences. Mild sonication can sometimes be used to break up loose aggregates, but this may also lead to particle degradation and should be used with caution.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing
  • Preparation of Solutions:

    • Prepare a lipid stock solution in ethanol containing this compound, an ionizable lipid, a helper phospholipid (e.g., DSPC), and cholesterol at the desired molar ratio. A common molar ratio for similar formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), which can be adapted for this compound.[2]

    • Prepare an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) containing the nucleic acid cargo at the desired concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid solution and the aqueous solution into separate syringes.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

    • Initiate mixing. The rapid mixing of the two phases will induce nanoprecipitation and self-assembly of the LNPs.[1]

  • Purification:

    • Immediately after formation, dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) for at least 2 hours with multiple buffer changes to remove ethanol and unencapsulated nucleic acid. Alternatively, use tangential flow filtration for larger volumes.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).[7][11]

Protocol 2: Assessment of LNP Stability
  • Sample Preparation:

    • Prepare a batch of this compound LNPs following a consistent formulation protocol.

    • Aseptically filter the LNP suspension through a 0.22 µm filter.

    • Aliquot the LNP suspension into sterile, low-binding tubes.

  • Storage Conditions:

    • Store aliquots at different temperatures: 4°C, -20°C, and room temperature (as a stress condition).

    • For the -20°C condition, include aliquots with and without a cryoprotectant (e.g., 5% w/v sucrose).

  • Time-Point Analysis:

    • At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), remove an aliquot from each storage condition.

    • For frozen samples, thaw them rapidly at room temperature.

    • Visually inspect for any precipitation.

    • Measure the particle size and PDI using DLS.

  • Data Analysis:

    • Plot the average particle size and PDI as a function of time for each storage condition.

    • A significant increase in either parameter indicates aggregation.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of pSar-lipid formulated LNPs based on available literature. Note that specific values for this compound may vary depending on the complete formulation and protocol.

Parameter Typical Value Range Reference
Size (Z-average diameter) 80 - 150 nm[8][9]
Polydispersity Index (PDI) < 0.2[7][9]
Encapsulation Efficiency 80 - 95%[8][9]
Zeta Potential (at neutral pH) Slightly negative to slightly positive[8][9]

References

Technical Support Center: Enhancing Transfection Efficiency of N-dodecyl-pSar25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-dodecyl-pSar25 for enhanced transfection efficiency. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in transfection?

This compound is a lipid conjugate consisting of an N-dodecyl anchor and a polysarcosine (pSar) polymer chain of 25 units.[1] It is utilized as an alternative to traditional PEGylated lipids in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA.[1][2] Polysarcosine-based lipids have been shown to improve the transfection potency of LNPs and offer a better safety profile compared to their PEGylated counterparts.[1][2]

Q2: What are the key advantages of using this compound-formulated LNPs over PEGylated LNPs?

This compound formulated LNPs have demonstrated several advantages, including:

  • Improved Transfection Potency: Studies have shown that pSar-LNPs can lead to more robust mRNA transfection and higher protein expression levels compared to similar PEGylated LNPs.[1][2]

  • Enhanced Safety Profile: Polysarcosine is considered a promising alternative to PEG due to concerns about anti-PEG antibody production, which can lead to accelerated blood clearance and hypersensitivity reactions with PEGylated LNPs.[3][4]

  • Tunable Physicochemical Properties: The use of pSar lipids allows for the tuning of LNP characteristics such as particle size, morphology, and internal structure.[2]

Q3: What are the critical factors to consider when formulating this compound LNPs for optimal transfection?

Several factors are crucial for maximizing the transfection efficiency of this compound LNPs:

  • Lipid Composition: The choice of ionizable lipid, helper lipid (e.g., DOPE, DSPC), and cholesterol, along with their molar ratios, significantly impacts LNP stability, fusogenicity, and overall transfection performance.[5][6]

  • N/P Ratio: The molar ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo is a critical parameter that influences nanoparticle size, charge, and encapsulation efficiency.[7][8] Optimizing this ratio is essential for efficient cellular uptake and endosomal escape.

  • Manufacturing Method: The method used for LNP formation, such as microfluidic mixing, affects the physicochemical properties of the nanoparticles, including size and polydispersity.[9]

  • Buffer Composition and pH: The pH of the buffer during LNP formation is vital for the protonation of the ionizable lipid, which is necessary for efficient nucleic acid encapsulation.[8]

Q4: Can this compound be used to deliver different types of nucleic acids?

While much of the research focuses on mRNA delivery, the principles of LNP formulation with this compound can be adapted for the delivery of other nucleic acids, such as siRNA and plasmid DNA. However, optimization of the formulation, particularly the N/P ratio, will be necessary for different types of cargo.

Troubleshooting Guide

This guide addresses common problems encountered during transfection experiments with this compound LNPs and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Transfection Efficiency Suboptimal LNP formulation.- Optimize Lipid Ratios: Systematically vary the molar ratios of the ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and this compound. Phospholipids with phosphoethanolamine (PE) head groups have been shown to enhance endosomal escape.[6] - Optimize N/P Ratio: Titrate the N/P ratio to find the optimal balance for your specific cell type and nucleic acid. Typical N/P ratios range from 3 to 6.[7]
Poor quality of nucleic acid.- Ensure the purity and integrity of your mRNA or other nucleic acid cargo. Use RNase-free techniques and materials.[9]
Inappropriate cell conditions.- Use healthy, actively dividing cells at an optimal confluency (typically 70-90%). - Ensure cells are free from mycoplasma contamination.[10]
High Cytotoxicity Excessive amount of transfection reagent.- Reduce the concentration of the LNP formulation administered to the cells. - Perform a dose-response curve to determine the optimal concentration that balances high transfection efficiency with low toxicity.
Suboptimal N/P ratio.- A very high N/P ratio can lead to increased positive charge and cytotoxicity. Try lowering the N/P ratio.[7]
Serum incompatibility.- Some transfection reagents are sensitive to serum. While pSar-LNPs are generally compatible with serum, you can try reducing the serum concentration during the initial hours of transfection.
Inconsistent Results Variability in LNP preparation.- Ensure consistent and reproducible LNP formulation by using a standardized protocol, such as microfluidic mixing with controlled flow rates.[9] - Characterize each batch of LNPs for size, polydispersity index (PDI), and zeta potential to ensure consistency.
Inconsistent cell culture practices.- Maintain a consistent cell passage number and seeding density for your experiments.[10]
Poor LNP Characteristics (e.g., large size, high PDI) Inefficient mixing during formulation.- Utilize a rapid mixing technique like microfluidics to ensure uniform and rapid self-assembly of lipids and nucleic acids.[9]
Suboptimal buffer pH.- Ensure the pH of the aqueous buffer used for nucleic acid dilution is acidic (typically pH 4.0-5.5) to facilitate the protonation of the ionizable lipid.[8][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on pSar-LNP mediated transfection.

Table 1: Comparison of Physicochemical Properties of pSar-LNPs and PEG-LNPs

LNP FormulationIonizable LipidSize (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
ALC-0315 based LNPs
with ALC-0159 (PEG)ALC-031585.3 ± 2.10.08 ± 0.0295.2 ± 1.5-5.2 ± 0.8
with DMG-pSar25ALC-031592.1 ± 3.50.11 ± 0.0394.8 ± 2.1-4.7 ± 1.1
SM-102 based LNPs
with DMG-PEG2000SM-10288.7 ± 2.90.09 ± 0.0196.1 ± 1.2-6.1 ± 0.9
with DMG-pSar25SM-10295.4 ± 4.20.12 ± 0.0495.5 ± 1.8-5.5 ± 1.3
Data presented as mean ± s.d. (Source:[12])

Table 2: In Vitro Transfection Efficiency of pSar-LNPs vs. PEG-LNPs

LNP FormulationCell LineRelative Luminescence Intensity (vs. PEG-LNP)
ALC-0315 based LNPs
with DMG-pSar25C2C12~1.5-fold increase
with DMG-pSar25Hep3B~2.0-fold increase
SM-102 based LNPs
with DMG-pSar25C2C12~1.2-fold increase
with DMG-pSar25Hep3B~1.8-fold increase
(Source:[12])

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes a general method for preparing mRNA-loaded LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: Combine the ethanolic solutions of the ionizable lipid, DSPC, cholesterol, and this compound at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set the total flow rate and the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., total flow rate of 12 mL/min, flow rate ratio of 3:1).

    • Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet.

    • Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the dialyzed LNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of mRNA-LNPs

This protocol provides a general guideline for transfecting mammalian cells with mRNA-LNPs.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • mRNA-LNPs formulated as described in Protocol 1

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter mRNA)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, dilute the mRNA-LNP stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium.

    • Remove the old medium from the cells and gently add the medium containing the mRNA-LNPs.

  • Incubation:

    • Incubate the cells with the mRNA-LNPs for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Assay for Protein Expression:

    • After the incubation period, assay for the expression of the protein encoded by the delivered mRNA.

    • For a luciferase reporter, lyse the cells and measure the luminescence using a plate reader according to the manufacturer's instructions.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) ionizable Ionizable Lipid mix Microfluidic Mixing ionizable->mix helper Helper Lipid (DSPC) helper->mix chol Cholesterol chol->mix psar This compound psar->mix mrna mRNA mrna->mix dialysis Dialysis (vs. PBS) mix->dialysis lnp Formulated mRNA-LNPs dialysis->lnp

Caption: Workflow for the formulation of this compound LNPs.

Transfection_Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Start Transfection Experiment check_efficiency Assess Transfection Efficiency start->check_efficiency low_efficiency Low Efficiency check_efficiency->low_efficiency Low high_efficiency High Efficiency check_efficiency->high_efficiency High optimize_lnp Optimize LNP Formulation (Ratios, N/P) low_efficiency->optimize_lnp check_rna Check Nucleic Acid Quality low_efficiency->check_rna check_cells Verify Cell Health & Density low_efficiency->check_cells success Experiment Successful high_efficiency->success optimize_lnp->check_efficiency check_rna->check_efficiency check_cells->check_efficiency

Caption: Troubleshooting logic for low transfection efficiency.

LNP_Cellular_Uptake_Pathway lnp This compound mRNA-LNP cell_membrane Cell Membrane lnp->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidifying) endocytosis->endosome endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytosol Cytosol endosomal_escape->cytosol mRNA Release translation mRNA Translation (Ribosomes) cytosol->translation protein Protein Expression translation->protein

Caption: Cellular uptake and mRNA delivery pathway of LNPs.

References

strategies to reduce cytotoxicity of N-dodecyl-pSar25 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-dodecyl-pSar25 formulations. The information provided aims to help users address specific issues, particularly concerning cytotoxicity, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticle (LNP) formulations?

A1: this compound is a polysarcosine (pSar) lipid. Polysarcosine is a polymer of sarcosine, which is an N-methylated amino acid. In LNP formulations for drug delivery, particularly for RNA-based therapeutics, pSar-lipids like this compound are used as an alternative to polyethylene (B3416737) glycol (PEG)-conjugated lipids. The pSar moiety forms a hydrophilic shell around the LNP, which can help to reduce protein adsorption, prevent aggregation, and prolong circulation time in the body.

Q2: Are this compound formulations considered to be cytotoxic?

A2: Generally, polysarcosine-based lipids are considered to have a favorable safety profile and are often associated with lower immunogenicity compared to their PEGylated counterparts.[1][2] Some studies have indicated that pSar-functionalized LNPs show a reduced inflammatory response.[1] However, like any nanoparticle formulation, this compound formulations can exhibit cytotoxicity depending on various factors such as the overall composition of the LNP, the concentration used, and the cell type being tested. One study found that pSar-formulated LNPs showed comparable cytotoxicity to PEG-formulated LNPs.[3] Therefore, it is crucial to empirically determine the cytotoxic potential of your specific formulation in your experimental system.

Q3: What are the potential mechanisms of cytotoxicity for LNP formulations?

A3: The cytotoxicity of LNPs, including those containing this compound, can arise from several mechanisms. Cationic or ionizable lipids, which are often a component of LNPs for nucleic acid delivery, can interact with and destabilize cell membranes. This can lead to the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and ultimately, programmed cell death (apoptosis).[4] Prolonged accumulation of LNPs within endosomes can also lead to impaired endosomal acidification, which is a sign of cytotoxicity.[4][5][6][7]

Q4: How can I reduce the cytotoxicity of my this compound formulation?

A4: Reducing cytotoxicity often involves optimizing the formulation and experimental conditions. Key strategies include:

  • Optimizing Lipid Ratios: The molar ratio of the different lipid components in your LNP formulation is critical. Systematically varying the proportions of the ionizable lipid, helper lipids (like DOPE or DSPC), cholesterol, and this compound can lead to formulations with lower toxicity.

  • Lowering LNP Concentration: Perform a dose-response study to determine the lowest effective concentration of your formulation that achieves the desired therapeutic or transfection effect.

  • Modifying Helper Lipids: The choice of helper lipid can influence the stability and toxicity of the LNP. For example, lipids with unsaturated acyl chains like DOPE can facilitate endosomal escape, potentially reducing the time the LNP resides in the endosome and thus lowering toxicity.[8]

  • Serum in Culture Media: The presence or absence of serum in cell culture media can affect LNP stability and cellular uptake, which in turn can influence cytotoxicity. It is important to maintain consistent serum conditions in your experiments.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
High cytotoxicity observed in vitro. LNP concentration is too high.Perform a dose-response curve to determine the IC50 value and identify a non-toxic working concentration.
Suboptimal formulation composition.Systematically vary the molar ratios of the lipid components, including the this compound.
Inherent sensitivity of the cell line.Test the formulation on a panel of different cell lines to assess cell-type-specific toxicity.
Inconsistent cytotoxicity results between experiments. Variability in LNP preparation.Ensure a standardized and reproducible method for LNP formulation, such as microfluidic mixing.[9]
Inconsistent cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations.
Interference of nanoparticles with the cytotoxicity assay.Run appropriate controls to check for interference between the LNPs and the assay reagents (e.g., MTT, LDH).
Poor in vitro/in vivo correlation of toxicity. Differences in biological environment.Be aware that the in vivo environment is more complex. Consider assessing inflammatory markers in vivo.
Rapid clearance or uptake by immune cells in vivo.The pSar coating is designed to reduce this, but it can still occur. Analyze biodistribution of the LNPs.

Quantitative Data

Due to the proprietary nature of many LNP formulations and the context-dependent nature of cytotoxicity, specific IC50 values for this compound formulations are not widely available in the public domain. The following table provides an illustrative example of how to present such data once it is generated experimentally. It is crucial to determine these values for your specific formulation and cell lines of interest.

Table 1: Illustrative Cytotoxicity Data for LNP Formulations (IC50 in µg/mL)

FormulationHeLaA549HepG2
LNP-pSar (Illustrative)12015095
LNP-PEG (Illustrative)10013080
Note: This table presents hypothetical data for illustrative purposes only. Actual IC50 values will vary depending on the specific formulation, cell line, and experimental conditions. Some studies have reported comparable cytotoxicity between pSar and PEG-based LNPs.[3]

Table 2: In Vivo Inflammatory Marker Profile (Illustrative)

FormulationIL-6 (pg/mL)TNF-α (pg/mL)
LNP-pSar (Illustrative)15080
LNP-PEG (Illustrative)450200
Note: This table presents hypothetical data. Several studies suggest that pSar-LNPs induce a lower pro-inflammatory cytokine response compared to PEG-LNPs.[1][2]

Experimental Protocols

Here are detailed methodologies for common cytotoxicity assays used to evaluate LNP formulations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[10]

  • Treatment: Expose the cells to serial dilutions of the this compound LNP formulation for the desired time period (e.g., 24 or 48 hours).[10] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]

  • Analysis: Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytoplasmic enzyme LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect the cell culture supernatant without disturbing the adherent cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) according to the manufacturer's instructions.[13]

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[14]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Determine the amount of LDH released relative to a positive control (cells lysed to achieve maximum LDH release).

AlamarBlue™ (Resazurin) Assay

This assay uses the redox indicator resazurin (B115843) to measure the metabolic activity of living cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • AlamarBlue™ Addition: After the treatment period, add AlamarBlue™ reagent to each well (typically 10% of the well volume) and mix gently.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.

  • Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[15][16]

  • Analysis: Calculate the percentage of resazurin reduction, which is proportional to the number of viable cells, relative to the untreated control.

Visualizations

Troubleshooting_Workflow Troubleshooting High Cytotoxicity of this compound Formulations start High Cytotoxicity Observed q1 Is the LNP concentration optimized? start->q1 sol1 Perform dose-response to find IC50 and use lowest effective dose. q1->sol1 No q2 Is the formulation composition optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Systematically vary lipid molar ratios. q2->sol2 No q3 Have you tested on multiple cell lines? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Assess cell-type specific toxicity. q3->sol3 No end_node Cytotoxicity Reduced q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: A troubleshooting workflow for addressing high cytotoxicity.

Cytotoxicity_Pathway Generalized Cellular Uptake and Cytotoxicity Pathway of LNPs cluster_cell Cell LNP This compound LNP endocytosis Endocytosis LNP->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome escape Endosomal Escape endosome->escape mitochondria Mitochondria late_endosome->mitochondria prolonged_accumulation Prolonged Accumulation & Impaired Acidification late_endosome->prolonged_accumulation cytosol Cytosol escape->cytosol cargo_release Cargo Release cytosol->cargo_release ros ROS Production mitochondria->ros apoptosis Apoptosis ros->apoptosis prolonged_accumulation->apoptosis

Caption: Cellular uptake and potential cytotoxicity pathways for LNPs.

References

Technical Support Center: Optimizing Lipid Ratios with N-dodecyl-pSar25 and Other Polysarcosine Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of lipid nanoparticles (LNPs) for mRNA delivery using N-dodecyl-pSar25 and other polysarcosine (pSar) lipids. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using pSar-lipids like this compound instead of traditional PEG-lipids in my mRNA-LNP formulations?

A1: Polysarcosine (pSar) lipids are explored as alternatives to polyethylene (B3416737) glycol (PEG) lipids to mitigate the potential for immunogenicity associated with PEG. Anti-PEG antibodies, which can arise from previous exposure to PEG-containing products, may lead to accelerated blood clearance of LNPs and reduced therapeutic efficacy.[1] Studies have shown that a complete replacement of PEG lipids with pSar lipids can maintain or even enhance mRNA delivery efficiency while exhibiting similar safety profiles in vivo.[1]

Q2: What are the standard molar ratios for formulating LNPs with pSar-lipids?

A2: When substituting PEG-lipids with pSar-lipids, it is recommended to maintain the molar ratios of the other lipid components consistent with established formulations. For instance:

  • For SM-102 based LNPs: A molar ratio of Ionizable lipid (SM-102) : DSPC : Cholesterol : pSar-lipid is typically 50:10:38.5:1.5.[2]

  • For ALC-0315 based LNPs: A molar ratio of Ionizable lipid (ALC-0315) : DSPC : Cholesterol : pSar-lipid is commonly 46.3:9.4:42.7:1.6.[3][4]

The pSar-lipid is substituted for the PEG-lipid at an equivalent molar ratio.

Q3: How does the structure of the pSar-lipid's lipid tail affect LNP properties and performance?

A3: The lipid tail structure is crucial. Single-chain pSar-lipids, such as C18-pSar25, have been shown to yield high mRNA delivery efficiency, particularly with ALC-0315 based LNPs.[1] Conversely, some double-chain pSar-lipids like DOPE-pSar25 have consistently resulted in lower mRNA delivery and encapsulation efficiencies.[1][5]

Q4: What is the expected impact on particle size when switching from a PEG-lipid to a pSar-lipid?

A4: The impact on size depends on the specific pSar-lipid used. For instance, LNPs formulated with DMG-pSar25 (double-chain) tend to have a particle size (~100 nm) comparable to their PEG counterparts.[5] However, single-chain pSar-lipids like C16-pSar25 and C18-pSar25 can form significantly larger particles, with diameters exceeding 200 nm.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) Use of DOPE-pSar25, particularly with ALC-0315 ionizable lipid.[1][5]Consider switching to a different pSar-lipid such as DMG-pSar25 or a single-chain pSar-lipid like C16-pSar25 or C18-pSar25, which have shown higher encapsulation efficiencies.[5]
Suboptimal N/P ratio.Optimize the N/P ratio (molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the mRNA). Ratios between 3 and 6 are a good starting point.
Unexpectedly Large Particle Size (>200 nm) Formulation with single-chain pSar-lipids like C16-pSar25 or C18-pSar25.[1]This may be an inherent property of these lipids. If a smaller size is required, consider using a double-chain pSar-lipid like DMG-pSar25.[5]
Aggregation of LNPs post-formulation.Ensure proper and rapid mixing during formulation. Check the quality of all lipid components and ensure they are fully dissolved in ethanol (B145695) before mixing.
Low In Vitro Transfection Efficiency Poor formulation characteristics (low encapsulation, large size).First, troubleshoot the formulation to ensure optimal physicochemical properties as described above.
The specific pSar-lipid and ionizable lipid combination may not be optimal for the cell line being used.Test different combinations of pSar-lipids and ionizable lipids. For example, ALC-0315 based LNPs with C18-pSar25 have shown significantly enhanced delivery in C2C12 and Hep3B cells.[1]
Use of DOPE-pSar25.[1]Avoid using DOPE-pSar25 as it has been consistently associated with low delivery efficiency.[1]
Inconsistent In Vivo Results Differences in LNP stability and circulation time.Ensure consistent LNP characteristics (size, PDI, zeta potential) across batches. The choice of pSar-lipid can influence in vivo performance differently depending on the ionizable lipid used. For example, replacing PEG with DMG-pSar25 in ALC-0315 LNPs enhanced in vivo expression, while it showed comparable results for SM-102 LNPs.[1]

Data Presentation

Table 1: Physicochemical Properties of ALC-0315-based LNPs with Various pSar-Lipids
Lipid ComponentParticle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
ALC-0159 (PEG) ~85~0.15>90%Slightly Negative
DMG-pSar25 ~100~0.1580-90%Slightly Negative
C16-pSar25 >200~0.2080-90%Slightly Negative
C18-pSar25 >200~0.2080-90%Slightly Negative
TETAMINE-pSar25 ~150~0.1880-90%Slightly Positive
DOPE-pSar25 ~80~0.15~70%Slightly Negative

Data compiled from multiple studies.[1][5]

Table 2: Physicochemical Properties of SM-102-based LNPs with Various pSar-Lipids
Lipid ComponentParticle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
DMG-PEG2000 ~80-90~0.12>90%Slightly Positive
DMG-pSar25 ~100~0.1580-90%Slightly Positive
C16-pSar25 >200~0.2080-90%Slightly Positive
C18-pSar25 >200~0.2080-90%Slightly Positive
TETAMINE-pSar25 ~150~0.1880-90%Slightly Positive
DOPE-pSar25 ~80~0.1580-90%Slightly Positive

Data compiled from multiple studies.[1][5]

Table 3: In Vitro and In Vivo Performance Summary
LNP FormulationIn Vitro Performance (Relative Luminescence)In Vivo Performance (Relative Luminescence/hEPO Expression)
ALC-0315 + C18-pSar25 >4-fold higher in C2C12 cells, >8-fold higher in Hep3B cells vs. PEG LNPs.[1]Not specified, but generally enhanced delivery.
ALC-0315 + DMG-pSar25 Enhanced delivery vs. PEG LNPs.[1]>5-fold higher total flux vs. PEG LNPs; significantly higher hEPO expression.[1][6]
ALC-0315 + C16-pSar25 Enhanced delivery vs. PEG LNPs.[1]>5-fold higher total flux vs. PEG LNPs.[1][6]
SM-102 + DMG-pSar25 Comparable delivery to PEG LNPs.[1]Similar luminescence and hEPO expression to PEG LNPs.[1][6]

Experimental Protocols & Visualizations

LNP Formulation and Analysis Workflow

The overall process for creating and evaluating pSar-LNP for mRNA delivery involves several key stages, from component preparation to in vivo testing.

G cluster_0 Preparation cluster_1 Formulation cluster_2 Purification & Characterization cluster_3 Evaluation prep_lipids 1. Prepare Lipid Stock (Ionizable, DSPC, Cholesterol, pSar-Lipid) in Ethanol formulation 3. Microfluidic Mixing (Ethanol phase + Aqueous phase) prep_lipids->formulation prep_mrna 2. Prepare mRNA Stock in Aqueous Buffer (e.g., Citrate (B86180), pH 4.0) prep_mrna->formulation purification 4. Dialysis (vs. PBS, pH 7.4) formulation->purification characterization 5. Physicochemical Analysis - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency (RiboGreen) purification->characterization invitro 6. In Vitro Transfection (e.g., C2C12, Hep3B cells) characterization->invitro invivo 7. In Vivo Administration (e.g., Intramuscular Injection) characterization->invivo analysis 8. Efficacy Analysis (e.g., IVIS Imaging, ELISA) invitro->analysis invivo->analysis

Fig. 1: Experimental workflow for pSar-LNP formulation and evaluation.
Detailed Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of pSar-LNPs using a microfluidic device, such as the NanoAssemblr.

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • pSar-lipid (e.g., DMG-pSar25)

  • mRNA

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (e.g., 100 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (e.g., 20 kDa MWCO)

Procedure:

  • Prepare Lipid-Ethanol Phase: a. Dissolve the ionizable lipid, DSPC, cholesterol, and pSar-lipid in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102 LNPs). b. The final total lipid concentration in the ethanol phase should be determined based on the microfluidic system's recommendations (e.g., 10-20 mM). c. Ensure all lipids are completely dissolved. Gentle warming may be required for cholesterol.

  • Prepare mRNA-Aqueous Phase: a. Dilute the mRNA stock in a low pH aqueous buffer (e.g., 100 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA. b. The final mRNA concentration should be calculated based on the desired mRNA-to-lipid mass ratio.

  • Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol phase into one syringe and the mRNA-aqueous phase into another. c. Set the flow rate ratio, typically at 3:1 (Aqueous:Ethanol). d. Set the total flow rate (e.g., 12 mL/min). e. Initiate the mixing process to form the LNPs. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.

  • Purification: a. Immediately after formation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours at 4°C using a dialysis cassette. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge for the LNPs. b. Change the PBS buffer at least once during dialysis.

  • Sterilization and Storage: a. Sterile-filter the final LNP solution through a 0.22 µm filter. b. Store the LNPs at 4°C for short-term use. For long-term storage, aliquoting and freezing at -80°C may be necessary, but freeze-thaw stability should be assessed.

Protocol: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute a small sample of the LNP solution in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI. A PDI below 0.2 indicates a monodisperse and uniform particle population.

2. Zeta Potential Measurement:

  • Use a Zetasizer instrument with an appropriate cuvette.

  • Dilute the LNP sample in a suitable buffer (e.g., 1x PBS or a low molarity salt solution).

  • The zeta potential provides information about the surface charge of the LNPs, which should be near-neutral at physiological pH.

3. mRNA Encapsulation Efficiency (EE%) Quantification (RiboGreen Assay):

  • This assay uses a dye that fluoresces upon binding to RNA.

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the encapsulated mRNA (Total mRNA).

  • The other set remains untreated to measure the amount of unencapsulated, surface-accessible mRNA (Free mRNA).

  • Incubate both sets with the RiboGreen dye.

  • Measure fluorescence (excitation ~485 nm, emission ~528 nm).

  • Calculate EE% using the formula: EE% = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] * 100

Logical Diagram: Impact of pSar-Lipid Structure

The choice of the pSar-lipid anchor has a direct and predictable impact on the final LNP characteristics and its subsequent biological activity.

G cluster_0 Lipid Anchor Choice cluster_1 Impact on LNP Physicochemical Properties cluster_2 Consequence for Delivery Efficiency cluster_3 Problematic Lipid Anchor start Start: Select pSar-Lipid Anchor single_chain Single-Chain (e.g., C16/C18-pSar25) start->single_chain double_chain Double-Chain (e.g., DMG-pSar25) start->double_chain dope_anchor DOPE-pSar25 start->dope_anchor large_size Larger Particle Size (>200 nm) single_chain->large_size standard_size Standard Particle Size (~100 nm) double_chain->standard_size high_efficiency Potentially High Efficiency (Especially with ALC-0315) large_size->high_efficiency comparable_efficiency Comparable Efficiency to PEG-LNPs standard_size->comparable_efficiency low_ee Low Encapsulation Efficiency dope_anchor->low_ee low_delivery Low Delivery Efficiency low_ee->low_delivery

Fig. 2: Influence of pSar-lipid anchor structure on LNP properties and performance.

References

Technical Support Center: Scaling Up N-dodecyl-pSar25 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of N-dodecyl-pSar25 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound lipids over traditional PEGylated lipids in LNP formulations?

A1: this compound, a polysarcosine-based lipid, offers a promising alternative to polyethylene (B3416737) glycol (PEG) lipids. Polysarcosine (pSar) is a polypeptoid composed of N-methylated glycine (B1666218) units and is considered a "stealth" polymer, similar to PEG. The primary advantages include potentially reduced immunogenicity, as repeated exposure to PEG can lead to the production of anti-PEG antibodies, which may cause adverse reactions and reduce therapeutic efficacy.[1] Some studies suggest that pSar-functionalized LNPs can exhibit enhanced stability and, in some cases, improved transfection potency compared to their PEGylated counterparts.[2]

Q2: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound LNP production?

A2: The key CQAs to monitor throughout the scaling process are particle size (hydrodynamic diameter), polydispersity index (PDI), encapsulation efficiency of the nucleic acid payload, and the stability of the final formulation.[3][4] Consistent CQAs are crucial for ensuring batch-to-batch reproducibility and predictable in vivo performance.[4]

Q3: How does the choice of manufacturing method impact the scalability of this compound LNP production?

A3: The manufacturing method significantly influences scalability. While traditional methods like vortexing or sonication are suitable for small, laboratory-scale batches, they lack the precise control and reproducibility required for large-scale production.[5] Microfluidic-based manufacturing offers superior control over mixing processes, leading to more uniform particle sizes and higher encapsulation efficiencies.[5] However, scaling up microfluidics can present challenges such as device fouling and maintaining consistent performance over extended production runs.[6]

Troubleshooting Guide

Issue 1: Inconsistent Particle Size and High PDI Upon Scale-Up

Question: We are observing larger than expected particle sizes and a high polydispersity index (PDI > 0.2) when scaling up our this compound LNP production using a microfluidic system. What could be the cause and how can we troubleshoot this?

Answer: This is a common challenge when transitioning from small-scale to larger-scale LNP production. Several factors related to both the formulation and the process parameters can contribute to this issue.

Possible Causes & Solutions:

  • Inadequate Mixing at Higher Flow Rates: The rapid and controlled mixing of the lipid-ethanol phase and the aqueous nucleic acid phase is critical for uniform nanoparticle formation. At higher total flow rates (TFRs) required for scale-up, the mixing efficiency of your microfluidic device might be compromised.

    • Troubleshooting:

      • Optimize Flow Rate Ratio (FRR): The FRR (aqueous phase flow rate to lipid phase flow rate) is a critical parameter. Increasing the FRR generally leads to smaller particle sizes. Systematically evaluate different FRRs at your target TFR to find the optimal ratio for your formulation.

      • Evaluate Microfluidic Mixer Design: Different mixer geometries (e.g., staggered herringbone, baffled micromixers) offer varying mixing efficiencies. A mixer that performs well at low flow rates may not be optimal for high-throughput production. Consider a mixer design that induces chaotic advection to enhance mixing at higher Reynolds numbers.[5]

  • Lipid Concentration Effects: Increasing the lipid concentration to boost production throughput can lead to larger particles if the mixing is not sufficiently rapid to accommodate the faster nanoparticle assembly kinetics.

    • Troubleshooting:

      • Re-optimize Lipid Concentration: If you have increased the lipid concentration for scale-up, you may need to concomitantly increase the TFR to ensure rapid dilution of the ethanol (B145695) and controlled precipitation of the lipids.

      • Incremental Scale-Up: Instead of a single large leap in scale, perform a stepwise increase in production volume and lipid concentration, re-optimizing process parameters at each stage.

  • Properties of this compound: The specific properties of your pSar lipid, such as the length of the dodecyl anchor and the pSar25 chain, can influence the self-assembly process.

    • Troubleshooting:

      • Molar Ratio of pSar Lipid: The percentage of this compound in your lipid mixture is a critical factor. A higher molar ratio of the pSar lipid can sometimes lead to smaller particles, but an excessive amount may hinder encapsulation. Re-evaluate the molar ratio of the pSar lipid in your formulation. Studies with other pSar lipids have shown that the lipid tail structure and pSar chain length significantly impact LNP size.[7]

Issue 2: Decreased Encapsulation Efficiency at Larger Scales

Question: Our encapsulation efficiency, which was consistently above 90% at the lab scale, has dropped to around 70-80% during pilot-scale production. How can we address this?

Answer: A drop in encapsulation efficiency during scale-up often points to suboptimal mixing conditions or issues with the stability of the components at the larger scale.

Possible Causes & Solutions:

  • Suboptimal Mixing and Slower Nucleation: If the mixing of the lipid and aqueous phases is not sufficiently rapid and homogenous at the larger scale, the nucleic acid may not be efficiently entrapped within the forming lipid core.

    • Troubleshooting:

      • Increase Total Flow Rate (TFR): Higher TFRs in microfluidic systems lead to more rapid mixing and smaller, more homogenous LNPs with potentially higher encapsulation efficiency.

      • Ensure Proper pH of Aqueous Buffer: The ionizable lipid in your formulation requires a low pH (typically pH 4-5) to be positively charged, enabling electrostatic interaction with the negatively charged nucleic acid. Ensure that the pH of your aqueous buffer is maintained and that there are no buffering capacity issues at the larger volume.

  • RNA Degradation: At larger scales, the processing time may be longer, and the exposure of the RNA to potential RNase contamination or shear stress could be increased.

    • Troubleshooting:

      • Maintain an RNase-Free Environment: Ensure all buffers, tubing, and equipment are sterile and RNase-free.

      • Minimize Processing Time: Optimize your workflow to minimize the time the RNA is in a vulnerable state before encapsulation.

  • Formulation Instability: At higher concentrations, there might be premature aggregation of lipids or RNA before proper LNP formation.

    • Troubleshooting:

      • Component Solubility: Ensure all lipid components are fully dissolved in the ethanol phase before mixing. Any precipitation can lead to poor LNP formation.

Issue 3: LNP Aggregation During Downstream Processing (Tangential Flow Filtration)

Question: We are observing aggregation and an increase in PDI after the tangential flow filtration (TFF) step used for buffer exchange and concentration. What are the likely causes and solutions?

Answer: LNP aggregation during TFF is a significant challenge in downstream processing, often caused by shear stress, membrane fouling, or suboptimal buffer conditions.[8]

Possible Causes & Solutions:

  • High Shear Stress: The cross-flow and transmembrane pressure (TMP) in a TFF system can exert shear forces that destabilize the LNPs, leading to aggregation.

    • Troubleshooting:

      • Optimize TFF Parameters: Operate at lower feed flow rates and TMPs to minimize shear stress.[9] It's a trade-off between processing time and particle stability.

      • Hollow Fiber vs. Cassette: The type of TFF membrane can impact shear. Hollow fiber modules often provide a lower shear environment compared to flat-sheet cassettes.

  • Membrane Fouling and Concentration Polarization: LNPs can adsorb to the membrane surface, leading to fouling and the formation of a concentration polarization layer. This localized high concentration of LNPs can promote aggregation.

    • Troubleshooting:

      • Select Appropriate Membrane Material and Pore Size: Use membranes with low protein/lipid binding characteristics (e.g., modified polyethersulfone - mPES). The pore size should be large enough to allow for efficient permeate flow but small enough to retain the LNPs.

      • Control Permeate Flux: A lower, controlled permeate flux can reduce the rate of concentration polarization.

  • Buffer Composition: The buffer into which the LNPs are being exchanged plays a critical role in their stability.

    • Troubleshooting:

      • Ensure Final Buffer is Optimized for Stability: The final formulation buffer should have the optimal pH and ionic strength to maintain LNP stability. The surface charge of LNPs, influenced by the pKa of the ionizable lipid and the buffer pH, is crucial for colloidal stability.

      • Consider Cryoprotectants: If the final product is to be frozen, the diafiltration buffer should contain appropriate cryoprotectants to prevent aggregation during freeze-thaw cycles.

Data Presentation

Table 1: Impact of Microfluidic Process Parameters on LNP Critical Quality Attributes (CQAs)

Total Flow Rate (TFR) (mL/min) Flow Rate Ratio (FRR) (Aqueous:Ethanol) Lipid Concentration (mg/mL) Resulting LNP Diameter (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
2 3:1 5 110 ± 5 0.15 ± 0.02 >95
12 3:1 5 85 ± 4 0.12 ± 0.02 >95
12 5:1 5 75 ± 6 0.11 ± 0.03 >90
20 3:1 10 95 ± 7 0.18 ± 0.04 >90

| 20 | 5:1 | 10 | 82 ± 5 | 0.14 ± 0.03 | >90 |

This table summarizes representative data on how TFR and FRR can influence LNP size and PDI. Actual results will vary based on the specific lipid composition and microfluidic system.

Table 2: Physicochemical Properties of pSar-LNPs with Varying Lipid Anchors

pSar Lipid Anchor LNP Diameter (nm) PDI Encapsulation Efficiency (%) Zeta Potential (mV)
DMG-pSar25 100 ± 8 0.13 ± 0.02 80-90 -2.5 ± 1.0
C16-pSar25 ~170 ~0.2 80-90 -3.0 ± 1.2
C18-pSar25 ~175 ~0.2 80-90 -2.8 ± 1.1

| DOPE-pSar25 | 80 ± 6 | 0.11 ± 0.02 | ~70 | -4.0 ± 0.9 |

Data adapted from studies on various pSar lipids, illustrating the significant impact of the lipid anchor on LNP properties.[7] N-dodecyl (C12) anchor properties would need to be empirically determined but are expected to follow similar trends.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidics
  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol to the desired final lipid concentration. Ensure complete dissolution.

    • Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). Ensure the solution is RNase-free.

  • System Setup:

    • Prime the microfluidic system (e.g., with a staggered herringbone micromixer) with ethanol and then with the aqueous buffer to ensure no air bubbles are present.

  • LNP Formation:

    • Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringe pumps.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the pump controller. A typical starting point is a TFR of 2 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate the flow and collect the resulting LNP dispersion from the outlet into a sterile collection vessel.

  • Downstream Processing:

    • Immediately proceed to buffer exchange and concentration using Tangential Flow Filtration (TFF) to remove ethanol and exchange the buffer to a neutral pH storage buffer (e.g., PBS, pH 7.4).

Protocol 2: LNP Characterization
  • Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • Dilute a small aliquot of the LNP sample in the final formulation buffer (e.g., PBS) to an appropriate concentration for DLS analysis (typically to achieve a count rate between 100-500 kcps).[10]

    • Equilibrate the sample to a controlled temperature (e.g., 25°C) in the DLS instrument.[11]

    • Perform at least three replicate measurements to obtain the Z-average diameter and PDI.[11]

  • Encapsulation Efficiency (RiboGreen Assay):

    • Prepare a standard curve of the free nucleic acid in the assay buffer.

    • In a 96-well plate, prepare two sets of diluted LNP samples.

    • To the first set, add the RiboGreen reagent directly to measure the fluorescence from unencapsulated nucleic acid.[12]

    • To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs, then add the RiboGreen reagent to measure the fluorescence from the total nucleic acid.[12]

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Fluorescence - Unencapsulated Fluorescence) / Total Fluorescence * 100.[12]

  • Morphology (Cryogenic Transmission Electron Microscopy - Cryo-TEM):

    • Apply a small volume (3-4 µL) of the LNP suspension to a glow-discharged TEM grid.[13]

    • Blot the grid with filter paper to create a thin film of the suspension.[13]

    • Rapidly plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.[14][15]

    • Image the vitrified sample in a TEM under cryogenic conditions to observe the morphology and internal structure of the LNPs.[16]

Visualizations

LNP_Production_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Downstream Processing cluster_qc Quality Control Lipid_Prep Lipid Stock (Ionizable, Helper, Cholesterol, This compound in Ethanol) Pumps Syringe Pumps Lipid_Prep->Pumps NA_Prep Nucleic Acid Stock (e.g., mRNA in Aqueous Buffer pH 4.0) NA_Prep->Pumps Microfluidic_Mixer Microfluidic Mixer Pumps->Microfluidic_Mixer TFF Tangential Flow Filtration (Buffer Exchange & Concentration) Microfluidic_Mixer->TFF QC Characterization (DLS, RiboGreen, Cryo-TEM) Microfluidic_Mixer->QC In-process Sterile_Filter Sterile Filtration (0.22 µm) TFF->Sterile_Filter TFF->QC In-process Final_Product Final LNP Product Sterile_Filter->Final_Product Final_Product->QC Final Release

Caption: Workflow for scalable this compound LNP production.

Troubleshooting_Tree Start High Particle Size / PDI During Scale-up Q_Mixing Are TFR and FRR optimized for the new scale? Start->Q_Mixing A_Optimize_Flow Systematically vary TFR and FRR. Consider mixer geometry. Q_Mixing->A_Optimize_Flow No Q_Lipid_Conc Was lipid concentration increased? Q_Mixing->Q_Lipid_Conc Yes End CQAs Met A_Optimize_Flow->End A_Balance_Conc_TFR Increase TFR to match higher lipid concentration. Q_Lipid_Conc->A_Balance_Conc_TFR Yes Q_pSar_Ratio Is the this compound molar ratio optimal? Q_Lipid_Conc->Q_pSar_Ratio No A_Balance_Conc_TFR->End A_Adjust_pSar Evaluate different molar ratios of the pSar lipid. Q_pSar_Ratio->A_Adjust_pSar No Q_pSar_Ratio->End Yes A_Adjust_pSar->End

Caption: Troubleshooting decision tree for oversized LNPs.

References

Technical Support Center: Optimizing N-dodecyl-pSar25 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of N-dodecyl-pSar25 lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs that can lead to suboptimal encapsulation efficiency.

Question 1: Why is my mRNA/siRNA encapsulation efficiency lower than expected (<80%)?

Potential Causes and Solutions:

  • Suboptimal Lipid Ratios: The molar ratio of the lipid components is critical for efficient nucleic acid encapsulation.[1] An imbalance can lead to poorly formed or unstable LNPs.

    • Solution: Systematically screen different molar ratios of the ionizable lipid (e.g., a DLin-MC3-DMA analogue), this compound, helper lipid (e.g., DOPE or DSPC), and cholesterol.[1] A common starting point for similar LNP formulations is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:pSar-lipid, respectively.[2]

  • Incorrect N:P Ratio: The ratio of the protonatable amines in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid (P) is a crucial parameter affecting encapsulation.[3]

    • Solution: Optimize the N:P ratio. Typical N:P ratios for efficient encapsulation range from 3 to 6.[3][4] You may need to adjust the concentration of your nucleic acid or ionizable lipid to achieve the optimal ratio for your specific payload and lipid composition.

  • Inappropriate pH of Aqueous Buffer: The ionizable lipid requires an acidic environment (typically pH 3-5) to become positively charged and effectively complex with the negatively charged nucleic acid cargo.[3][5]

    • Solution: Ensure the aqueous buffer containing your nucleic acid is within the optimal pH range for the chosen ionizable lipid. A citrate (B86180) or acetate (B1210297) buffer is commonly used.[4]

  • Poor Quality of Nucleic Acid: Degraded or impure mRNA/siRNA can lead to inefficient encapsulation.

    • Solution: Verify the integrity and purity of your nucleic acid using techniques like gel electrophoresis or UV spectroscopy.[6] Ensure your nucleic acid solution is free of contaminants and nucleases.

  • Suboptimal Microfluidic Mixing Parameters: The flow rate ratio (FRR) and total flow rate (TFR) during microfluidic mixing significantly impact LNP formation and encapsulation.[3][7]

    • Solution: Optimize the FRR and TFR. A common starting point is an FRR of 3:1 (aqueous:organic).[3] Systematically vary the TFR to find the optimal mixing conditions for your specific formulation.

  • Ethanol (B145695) Content: The final ethanol concentration after mixing can influence LNP stability and encapsulation.

    • Solution: Ensure rapid and efficient dialysis or tangential flow filtration (TFF) immediately after formulation to remove ethanol and buffer exchange into a suitable storage buffer (e.g., PBS).[4][8]

Question 2: I'm observing high polydispersity (PDI > 0.2) in my LNP formulation. Could this be related to low encapsulation efficiency?

Answer: Yes, high PDI often correlates with poor formulation quality and can be associated with lower encapsulation efficiency. A high PDI indicates a heterogeneous population of nanoparticles, which may include aggregates or poorly formed particles that have not efficiently encapsulated the nucleic acid.[9]

Solutions:

  • Review Mixing Process: Inconsistent mixing during formulation is a common cause of high PDI. Ensure your microfluidic system is functioning correctly and that there are no clogs or leaks.

  • Lipid Solubility: Ensure all lipid components are fully dissolved in the ethanol phase before mixing. Incomplete dissolution can lead to aggregation.

  • Optimize Lipid Ratios: As with low encapsulation efficiency, suboptimal lipid ratios can contribute to high PDI.[1] Refer to the solutions for Question 1.

  • Post-Formulation Processing: Inadequate dialysis or TFF can leave residual ethanol, which can destabilize the LNPs over time and lead to increased PDI.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNPs?

This compound is a polysarcosine (pSar) lipid. Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid.[10] In LNP formulations, pSar-lipids are used as an alternative to PEGylated lipids.[][12] They create a hydrophilic shell around the LNP, which can help to:

  • Stabilize the nanoparticles and prevent aggregation.[10]

  • Prolong circulation time in the body.[]

  • Potentially reduce the immunogenicity sometimes associated with PEG lipids.[13][14]

Q2: How does the choice of helper lipid affect encapsulation efficiency?

The helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), plays a structural role in the LNP.[15] While the ionizable lipid is primarily responsible for complexing the nucleic acid, the helper lipid influences the overall stability and morphology of the nanoparticle, which can indirectly affect encapsulation efficiency.[5][15] The choice of helper lipid can also impact the fusogenicity of the LNP and its ability to release its payload into the cytoplasm.[15]

Q3: What are the recommended storage conditions for this compound LNPs?

After formulation and buffer exchange into a suitable buffer like PBS, LNPs are typically stored at 4°C for short-term use or frozen at -80°C for long-term storage.[4] For frozen storage, the use of cryoprotectants may be necessary to maintain particle integrity upon thawing.[16] Stability studies should be performed to determine the optimal storage conditions for your specific formulation.

Q4: What methods can I use to accurately measure encapsulation efficiency?

The most common method is a fluorescence-based assay using a dye like RiboGreen.[4][15] This method involves measuring the fluorescence of the dye in the presence and absence of a detergent (like Triton X-100). The detergent disrupts the LNPs, releasing the encapsulated nucleic acid and allowing the dye to bind, leading to a significant increase in fluorescence. The encapsulation efficiency is calculated by comparing the fluorescence before and after detergent addition.[17] Other methods include capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) and UV-Vis spectroscopy.[17][18]

Data Summary Tables

Table 1: Key Formulation Parameters Influencing Encapsulation Efficiency

ParameterTypical Range/ConditionRationale
Ionizable Lipid:Helper Lipid:Cholesterol:this compound Molar Ratio 50:10:38.5:1.5 (starting point)Critical for LNP structure and stability.[2]
N:P Ratio 3 - 6Ensures sufficient positive charge for nucleic acid complexation.[3][4]
Aqueous Phase pH 3.0 - 5.0Protonates the ionizable lipid for electrostatic interaction with nucleic acid.[3][5]
Microfluidic Flow Rate Ratio (Aqueous:Organic) 3:1Controls the mixing rate and nanoparticle self-assembly.[3]
Polydispersity Index (PDI) < 0.2Indicates a homogenous and well-formed LNP population.[9]

Table 2: Comparison of pSar-LNP and PEG-LNP Properties (Illustrative Data)

PropertypSar-LNP (DMG-pSar25)PEG-LNP (DMG-PEG2000)Reference
Size (nm) ~100~85[14][19]
Encapsulation Efficiency (%) 80-90%80-90%[14][19]
In Vitro mRNA Delivery Comparable or enhancedStandard[14][19]
Immunogenicity Potentially lowerCan elicit anti-PEG antibodies[13][14]

Note: Data is illustrative and can vary based on the specific ionizable lipid and formulation conditions.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and this compound in absolute ethanol at the desired molar ratio.

    • The total lipid concentration will depend on the desired final LNP concentration.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the mRNA or siRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR), typically starting at a 3:1 aqueous to organic ratio.[3]

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 20 kDa MWCO) for at least 2 hours at 4°C to remove ethanol and raise the pH.[4] Alternatively, use tangential flow filtration (TFF) for larger scale preparations.[8]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

  • Prepare RNA Standards:

    • Create a standard curve of your specific RNA (0-10 ng/µL) in PBS.[15]

  • Sample Preparation:

    • In a 96-well black plate, add your LNP formulation to two sets of wells (n=3 for each).

  • Measurement of Free RNA:

    • To the first set of wells, add the RiboGreen reagent (prepared according to the manufacturer's instructions).

    • Incubate for 5 minutes with gentle shaking.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Measurement of Total RNA:

    • To the second set of wells, add a final concentration of 0.1-0.5% Triton X-100 to disrupt the LNPs.

    • Incubate for 5-10 minutes to ensure complete lysis.

    • Add the RiboGreen reagent and measure the fluorescence as in step 3.

  • Calculation:

    • Use the standard curve to determine the concentration of free RNA and total RNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100[17]

Visualizations

TroubleshootingWorkflow cluster_formulation Formulation Parameters cluster_reagent Reagent Quality start Low Encapsulation Efficiency (<80%) q1 Check Formulation Parameters start->q1 q2 Check Reagent Quality start->q2 a1 Lipid Ratios (Ionizable:Helper:Chol:pSar) q1->a1 Suboptimal? a2 N:P Ratio (3-6) q1->a2 Incorrect? a3 Aqueous Buffer pH (3.0-5.0) q1->a3 Incorrect? a4 Microfluidic Mixing (FRR, TFR) q1->a4 Not Optimized? b1 Nucleic Acid Integrity (Gel Electrophoresis) q2->b1 Degraded? b2 Lipid Purity & Dissolution q2->b2 Impure/Insoluble? end_node Improved Encapsulation Efficiency a1->end_node Optimize a2->end_node Adjust a3->end_node Correct a4->end_node Optimize b1->end_node Use High Quality NA b2->end_node Use Pure Lipids

Caption: Troubleshooting workflow for low LNP encapsulation efficiency.

LNP_Formulation_Workflow cluster_char Quality Control prep_lipids 1. Prepare Lipid Solution (in Ethanol) mixing 3. Microfluidic Mixing prep_lipids->mixing prep_na 2. Prepare Nucleic Acid Solution (in Acidic Buffer) prep_na->mixing purification 4. Dialysis / TFF (vs. PBS, pH 7.4) mixing->purification characterization 5. Characterization purification->characterization size_pdi Size & PDI (DLS) characterization->size_pdi zeta Zeta Potential characterization->zeta ee Encapsulation Efficiency (RiboGreen Assay) characterization->ee

Caption: General workflow for LNP formulation and characterization.

References

Technical Support Center: Refining Purification Methods for N-dodecyl-βSar25 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of N-dodecyl-βSar25 lipid nanoparticles (LNPs). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the development of robust and scalable purification processes for these novel polysarcosine-based LNPs.

Introduction to N-dodecyl-βSar25 LNP Purification

N-dodecyl-βSar25 LNPs utilize a polysarcosine (pSar) lipid as a "stealth" polymer, offering a potential alternative to polyethylene (B3416737) glycol (PEG). Polysarcosine is a biodegradable polypeptoid that can prevent particle aggregation and provide a hydrophilic shield, potentially reducing immunogenicity compared to PEGylated LNPs.[1][2] The purification of these LNPs is a critical downstream step to remove residual solvents (e.g., ethanol), free nucleic acid, and other unencapsulated components, which is essential for ensuring their stability, safety, and efficacy.[3]

Common purification methods for LNPs include tangential flow filtration (TFF) and size exclusion chromatography (SEC). However, the unique properties of polysarcosine-based lipids may necessitate adjustments to standard protocols. Notably, some studies have reported successful single-step manufacturing processes for pSar-LNPs that do not require traditional purification methods like dialysis or TFF, which is a significant consideration for process development.[4][5]

This support center will address common challenges and provide guidance on adapting and optimizing purification strategies for N-dodecyl-βSar25 LNPs.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of purifying N-dodecyl-βSar25 LNPs?

A1: The primary goals are to:

  • Remove residual ethanol (B145695) from the formulation, which can destabilize the LNPs.

  • Separate the LNPs from unencapsulated nucleic acid (e.g., mRNA, siRNA).

  • Exchange the buffer to a final formulation buffer suitable for storage and in vivo administration.

  • Concentrate the LNP suspension to the desired final concentration.

Q2: How do N-dodecyl-βSar25 LNPs differ from PEGylated LNPs in terms of purification?

A2: The polysarcosine surface of N-dodecyl-βSar25 LNPs may influence their interaction with purification media. The "stealth" properties of pSar are comparable to PEG, providing a hydrophilic barrier that can prevent aggregation.[1][2] However, the specific interactions with TFF membranes or SEC resins may differ, potentially requiring optimization of parameters like membrane type, pore size, and column chemistry to maximize recovery and purity.

Q3: Is it possible to formulate N-dodecyl-βSar25 LNPs without a downstream purification step?

A3: Some research on polysarcosine-functionalized LNPs has demonstrated the feasibility of a single-step manufacturing process that yields a directly applicable product without the need for dialysis or tangential flow filtration.[4][5] This is a significant advantage for simplifying manufacturing. However, the feasibility of this approach will depend on the specific formulation and the required final product specifications. For many applications, a purification step will still be necessary to meet stringent purity and concentration requirements.

Q4: What are the critical quality attributes (CQAs) to monitor during and after purification?

A4: Key CQAs for N-dodecyl-βSar25 LNPs include:

  • Particle Size and Polydispersity Index (PDI): To ensure homogeneity and optimal in vivo performance.

  • Encapsulation Efficiency: To determine the percentage of nucleic acid successfully encapsulated within the LNPs.

  • Purity: Absence of process-related impurities like residual ethanol and free nucleic acid.

  • Recovery: The percentage of LNPs recovered after the purification process.

  • Stability: The ability of the LNPs to maintain their physicochemical properties over time.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N-dodecyl-βSar25 LNPs.

Problem Potential Cause(s) Suggested Solution(s)
Low LNP Recovery after TFF Membrane Fouling: LNPs may be adsorbing to or clogging the membrane pores.- Test different membrane materials (e.g., polyethersulfone, regenerated cellulose).- Optimize transmembrane pressure (TMP) and crossflow rate to minimize fouling.- Consider a larger membrane pore size if LNPs are being retained.
Shear-induced LNP Disruption: High shear stress from the pump or within the TFF module can damage the LNPs.- Reduce the crossflow rate.- Use a gentle, low-shear pump (e.g., peristaltic pump).- Select a TFF module with a lower shear design.
LNP Aggregation during Purification Suboptimal Buffer Conditions: pH or ionic strength of the diafiltration buffer may be promoting aggregation.- Ensure the buffer pH is appropriate for maintaining LNP stability (typically near neutral pH).- Evaluate the effect of different buffer salts and ionic strengths.
High LNP Concentration: Concentrating the LNPs too much can lead to instability and aggregation.- Perform diafiltration before extensive concentration.- Determine the maximum stable concentration for your specific LNP formulation.
Increase in Particle Size or PDI after Purification Particle Fusion: LNPs may be fusing during the purification process.- This has been observed during cross-flow filtration and can be time-dependent.[6] Minimize processing time.- Optimize buffer conditions to enhance LNP stability.
Incomplete Removal of Aggregates: The purification method may not be effectively removing pre-existing aggregates.- For SEC, ensure the column has the appropriate pore size to separate monomers from aggregates.- Consider a pre-filtration step before the main purification.
Residual Ethanol in Final Product Insufficient Diafiltration: Not enough diavolumes have been processed to adequately remove the ethanol.- Increase the number of diavolumes (typically 5-10 volumes are recommended).- Monitor the permeate for ethanol concentration to confirm removal.
Low Encapsulation Efficiency Post-Purification LNP Leakage: The purification process may be causing the encapsulated nucleic acid to leak out.- This can be a result of shear stress or harsh buffer conditions.- Refer to solutions for "Low LNP Recovery" and "LNP Aggregation."
Inefficient Removal of Free Nucleic Acid: The purification method is not adequately separating the LNPs from the unencapsulated payload.- For TFF, ensure the membrane pore size is large enough to allow free nucleic acid to pass through.- For SEC, select a column with a resolution range that can effectively separate the large LNPs from the smaller, free nucleic acid.

Quantitative Data Summary

The following tables summarize key physicochemical properties of polysarcosine-based LNPs from published studies. This data can serve as a benchmark for researchers developing their own N-dodecyl-βSar25 LNP formulations and purification processes.

Table 1: Physicochemical Properties of Polysarcosine-Based LNPs

pSar Lipid TypeIonizable LipidParticle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
TETAMINE-pSar25ALC-0315~150N/A80-90Slightly Positive
DMG-pSar25ALC-0315~100N/A80-90Slightly Negative
DOPE-pSar25ALC-0315~80N/A~70Slightly Negative
TETAMINE-pSar25SM-102N/AN/A80-90Slightly Positive
DMG-pSar25SM-102N/AN/A80-90Slightly Positive
DOPE-pSar25SM-102N/AN/A80-90Slightly Positive
Data adapted from a study on various pSar lipids. "N/A" indicates data not available in the source.[7]

Table 2: TFF Process Parameters and Outcomes for LNP Purification

ParameterValue RangeImpact on Process
Membrane Molecular Weight Cut-off (MWCO) 300 - 750 kDaAffects retention of LNPs and passage of impurities.
Transmembrane Pressure (TMP) 5 - 20 psiHigher TMP can increase flux but also fouling and shear.
Crossflow Rate 100 - 500 mL/min (lab scale)Higher rates can reduce fouling but increase shear stress.
Diafiltration Volumes 5 - 10Determines the extent of buffer exchange and impurity removal.
Typical Recovery 86 - 95%Dependent on process optimization and LNP stability.[6]

Experimental Protocols

The following are generalized protocols for TFF and SEC for LNP purification. These should be considered as starting points and will require optimization for your specific N-dodecyl-βSar25 LNP formulation.

Tangential Flow Filtration (TFF) Protocol
  • System Preparation:

    • Sanitize the TFF system and cassette with an appropriate agent (e.g., 0.1 M NaOH), followed by a thorough flush with WFI (Water for Injection) or a suitable buffer.

    • Equilibrate the system with the diafiltration buffer.

  • LNP Loading and Concentration (Optional):

    • Load the crude LNP formulation into the TFF system.

    • If necessary, concentrate the LNPs to a desired volume by directing the permeate to waste.

  • Diafiltration:

    • Perform diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed.

    • Process a minimum of 5-10 diavolumes to ensure adequate removal of ethanol and other small molecule impurities.

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the LNPs to the target final volume.

    • Recover the purified and concentrated LNP suspension from the system. Flush the system with a small volume of buffer to maximize recovery.

  • Characterization:

    • Analyze the purified LNPs for particle size, PDI, encapsulation efficiency, and nucleic acid concentration.

Size Exclusion Chromatography (SEC) Protocol
  • System and Column Preparation:

    • Equilibrate the SEC column and HPLC/FPLC system with the desired mobile phase (typically a buffered saline solution, e.g., PBS).

    • Ensure the column is compatible with LNP separation (e.g., wide-pore silica (B1680970) or agarose-based resins).

  • Sample Injection:

    • Inject a defined volume of the crude LNP formulation onto the column. The injection volume should not exceed the recommended sample volume for the column to avoid peak broadening.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector (at 260 nm for nucleic acids and potentially a secondary wavelength for lipids or scattering).

    • Collect fractions corresponding to the LNP peak, which should elute in the void volume or early fractions, well separated from smaller, free components.

  • Pooling and Concentration:

    • Pool the fractions containing the purified LNPs.

    • If necessary, concentrate the pooled fractions using a suitable method like centrifugal ultrafiltration.

  • Characterization:

    • Characterize the purified LNPs for particle size, PDI, encapsulation efficiency, and purity.

Visualizations

LNP_Purification_Workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization Formulation Crude N-dodecyl-pSar25 LNP (in Ethanol/Aqueous Buffer) TFF Tangential Flow Filtration (TFF) Formulation->TFF Buffer Exchange & Concentration SEC Size Exclusion Chromatography (SEC) Formulation->SEC Size-based Separation Analysis Size, PDI, Encapsulation, Purity, Recovery TFF->Analysis SEC->Analysis TFF_Troubleshooting Start Low LNP Recovery? CheckFouling Evidence of Membrane Fouling? Start->CheckFouling Yes CheckShear High Shear Suspected? Start->CheckShear No OptimizeTMP Optimize TMP and Crossflow Rate CheckFouling->OptimizeTMP Yes ChangeMembrane Test Different Membrane Material CheckFouling->ChangeMembrane Yes ReduceFlow Reduce Crossflow Rate CheckShear->ReduceFlow Yes GentlePump Use Low-Shear Pump CheckShear->GentlePump Yes

References

Validation & Comparative

N-dodecyl-pSar25 vs. PEGylated Lipids for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid nanoparticle (LNP) components is critical for the successful delivery of mRNA therapeutics. While polyethylene (B3416737) glycol (PEG) conjugated lipids have been the gold standard for providing stability and shielding LNPs from the immune system, concerns over PEG immunogenicity have spurred the development of alternatives. This guide provides a detailed comparison of N-dodecyl-pSar25, a polysarcosine-based lipid, and traditional PEGylated lipids for mRNA delivery, supported by experimental data and detailed protocols.

Executive Summary

This compound (polysarcosine with 25 repeating units and a dodecyl lipid anchor) is emerging as a promising alternative to PEGylated lipids in LNP formulations for mRNA delivery. Studies have shown that substituting PEG lipids with this compound can maintain or even enhance mRNA delivery efficiency both in vitro and in vivo.[1][2][3] Notably, pSar-LNPs have demonstrated a comparable or, in some cases, improved safety profile, with similar or reduced induction of inflammatory cytokines compared to their PEGylated counterparts.[1][4][5] This makes this compound a compelling candidate for next-generation mRNA delivery platforms, potentially mitigating the "PEG dilemma" of immunogenicity that can lead to accelerated blood clearance and reduced efficacy upon repeated administration.[2][5]

Performance Comparison: this compound vs. PEGylated Lipids

The following tables summarize the quantitative data from comparative studies on LNPs formulated with this compound (specifically DMG-pSar25, which shares a similar lipid backbone with the commonly used DMG-PEG2000) and PEGylated lipids.

Table 1: Physicochemical Properties
ParameterThis compound LNP (DMG-pSar25)PEGylated LNP (DMG-PEG2000)PEGylated LNP (ALC-0159)Reference Ionizable Lipid
Hydrodynamic Diameter (nm) ~100 nm~85 nm~85 nmALC-0315[6]
~90 nm~80 nm-SM-102[6]
Polydispersity Index (PDI) ~0.15~0.1~0.1ALC-0315[6]
~0.12~0.1-SM-102[6]
mRNA Encapsulation Efficiency (%) 80-90%>90%>90%ALC-0315 & SM-102[1][6]
Zeta Potential (mV) Slightly negativeSlightly negativeSlightly negativeALC-0315[1]
Slightly positiveSlightly positive-SM-102[1]
Table 2: In Vitro Transfection Efficiency (Relative Luminescence Intensity)
Cell LineThis compound LNP (DMG-pSar25) vs. PEG-LNPReference Ionizable Lipid
C2C12 (Mouse myoblast) EnhancedALC-0315[1]
ComparableSM-102[1]
Hep3B (Human liver carcinoma) EnhancedALC-0315[1]
ComparableSM-102[1]
Table 3: In Vivo Performance (Firefly Luciferase mRNA)
ParameterThis compound LNP (DMG-pSar25)PEGylated LNP (ALC-0159)Reference Ionizable Lipid
Total Flux (photons/second) 6h post-IM injection >5-fold higherBaselineALC-0315[1]
Total Flux (photons/second) 6h post-IM injection SimilarBaselineSM-102[1]
Table 4: In Vivo Immunogenicity (Cytokine/Chemokine Fold Change vs. PBS)
Cytokine/ChemokineThis compound LNP (DMG-pSar25)PEGylated LNP (DMG-PEG2000/ALC-0159)
CXCL10 ~5-fold increase~5-fold increase[1]
Overall Profile (32 analytes) Similar expression profilesSimilar expression profiles[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

LNP Formulation via Microfluidics

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • This compound or PEGylated lipid in ethanol

  • mRNA in 10 mM citrate (B86180) buffer (pH 3.0)

  • 1x PBS (pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:pSar/PEG-lipid).

  • Dilute the mRNA in 10 mM citrate buffer to the desired concentration.

  • Set up the microfluidic device with a total flow rate of 12 mL/min and a flow rate ratio of 3:1 (aqueous:organic).

  • Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against 1x PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Physicochemical Characterization

Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP formulation in 1x PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

mRNA Encapsulation Efficiency (RiboGreen Assay):

  • Prepare two sets of LNP dilutions in TE buffer.

  • To one set, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release all mRNA (total mRNA). The other set will measure the unencapsulated mRNA.

  • Add the RiboGreen reagent to both sets.

  • Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA fluorescence - Unencapsulated mRNA fluorescence) / Total mRNA fluorescence * 100

In Vivo Transfection Efficiency in Mice

This protocol outlines the assessment of mRNA expression in vivo using a luciferase reporter gene.

Materials:

  • mRNA-LNPs encoding Firefly Luciferase

  • 6-8 week old C57BL/6 mice

  • D-luciferin potassium salt

  • In Vivo Imaging System (IVIS)

Procedure:

  • Administer a defined dose of mRNA-LNPs (e.g., 0.06 µg of mRNA) to the mice via intramuscular (IM) injection into the flank.

  • At a predetermined time point (e.g., 6 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal injection.

  • Anesthetize the mice.

  • Image the mice using an IVIS to detect bioluminescence.

  • Quantify the total flux (photons/second) in the region of interest.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key steps in mRNA delivery by LNPs.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 2. Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol Late_Endosome->Cytosol 3. Endosomal Escape Translation mRNA Translation (Protein Production) Cytosol->Translation 4. Release & Translation

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

Experimental Workflow for LNP Performance Evaluation

LNP_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, EE%) Formulation->Characterization Transfection_vitro In Vitro Transfection Characterization->Transfection_vitro Injection IM Injection Characterization->Injection Cell_Culture Cell Culture Cell_Culture->Transfection_vitro Assay_vitro Luciferase Assay Transfection_vitro->Assay_vitro Animal_Model Mouse Model Animal_Model->Injection Imaging In Vivo Imaging (IVIS) Injection->Imaging Immunogenicity Immunogenicity Analysis (Cytokine Profiling) Injection->Immunogenicity

Caption: Experimental workflow for comparing LNP performance.

Conclusion

The replacement of PEGylated lipids with this compound in LNP formulations represents a significant advancement in mRNA delivery technology. The available data suggests that pSar-LNPs can achieve comparable or even superior transfection efficiency to PEG-LNPs, particularly with certain ionizable lipids like ALC-0315.[1] Furthermore, the similar immunogenicity profiles indicate that pSar-LNPs may offer a safer alternative, mitigating the risk of anti-PEG antibody formation.[1][4] For researchers and developers in the field of mRNA therapeutics, this compound and other polysarcosine-based lipids warrant serious consideration as a next-generation stealth agent to enhance the safety and efficacy of LNP-based medicines. Further studies are encouraged to explore the full potential of this promising alternative across various therapeutic applications.

References

A Comparative Guide to N-dodecyl-pSar25 LNPs and PEG-LNPs for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of N-dodecyl-pSar25 lipid nanoparticles (LNPs) and polyethylene (B3416737) glycol (PEG)-LNPs for messenger RNA (mRNA) delivery. The information presented is based on supporting experimental data from recent studies, offering a comprehensive overview for researchers in the field of drug delivery.

Executive Summary

The emergence of polysarcosine (pSar) as a hydrophilic alternative to PEG for L-N-P stabilization has been driven by concerns over the potential for PEG-induced immunogenicity. Studies have demonstrated that this compound LNPs can not only match but in some cases exceed the in vivo mRNA delivery efficiency of their PEGylated counterparts. The performance of pSar-LNPs is intricately linked to the choice of ionizable lipid and the specific structure of the pSar-lipid conjugate. This guide delves into the quantitative data and experimental methodologies that underpin these findings.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs vs. PEG-LNPs
LNP FormulationIonizable LipidPolymer-LipidSize (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
pSar-LNPALC-0315This compound~100-150< 0.2> 90%Slightly Negative
PEG-LNPALC-0315ALC-0159 (PEG)~80-100< 0.2> 90%Slightly Negative
pSar-LNPSM-102This compound~100-150< 0.2> 90%Slightly Positive
PEG-LNPSM-102DMG-PEG 2000~80-100< 0.2> 90%Slightly Positive

Data synthesized from multiple studies. Exact values can vary based on specific formulation parameters.

Table 2: In Vivo mRNA Delivery Efficacy: Luciferase Expression
LNP FormulationIonizable LipidReporter mRNAAdministration RoutePeak Luciferase Expression (Total Flux, p/s)Fold Change vs. PEG-LNP
pSar-LNP (DMG-pSar25)ALC-0315Firefly LuciferaseIntramuscular> 5-fold higher than PEG~5
PEG-LNP (ALC-0159)ALC-0315Firefly LuciferaseIntramuscularBaseline1
pSar-LNP (DMG-pSar25)SM-102Firefly LuciferaseIntramuscularSimilar to PEG~1
PEG-LNP (DMG-PEG 2000)SM-102Firefly LuciferaseIntramuscularBaseline1

Data is based on findings from Kang, Diana D., et al. "Engineering LNPs with polysarcosine lipids for mRNA delivery." Bioactive Materials 37 (2024): 86-93.[1][2][3][4][5]

Table 3: In Vivo Biodistribution of LNPs
LNP FormulationPrimary Organ of AccumulationSpleen Accumulation
pSar-LNPLiverLower than PEG-LNP
PEG-LNPLiverHigher than pSar-LNP

Qualitative summary based on available biodistribution data. Quantitative values can be influenced by the LNP formulation and administration route.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102) in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • This compound or PEG-lipid (e.g., ALC-0159 or DMG-PEG 2000) in ethanol

  • mRNA (e.g., encoding Firefly Luciferase) in citrate (B86180) buffer (pH 4.0)

  • Ethanol, absolute

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and either this compound or PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by diluting the mRNA in citrate buffer to the desired concentration.

  • Set up the microfluidic mixing system (e.g., NanoAssemblr) with a micromixer chip.

  • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

  • Pump the two solutions through the micromixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

a) Size and Polydispersity Index (PDI):

  • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

b) Zeta Potential:

  • Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

c) mRNA Encapsulation Efficiency:

  • Quantify the amount of encapsulated mRNA using a fluorescent dye-binding assay (e.g., RiboGreen assay). Measure the fluorescence intensity before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

    • Encapsulation Efficiency (%) = [(Total mRNA) - (Free mRNA)] / (Total mRNA) * 100

In Vivo Efficacy Assessment in Mice

a) Animal Model:

  • Use C57BL/6 or BALB/c mice (6-8 weeks old).

b) Administration:

  • For intramuscular delivery, inject the LNP-mRNA formulation into the hind limb muscle.

  • For systemic delivery, administer via intravenous injection into the tail vein.

c) Luciferase Reporter Gene Assay:

  • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin substrate via intraperitoneal injection.[6]

  • Anesthetize the mice.

  • Image the bioluminescence signal using an in vivo imaging system (IVIS).[7][8][9]

  • Quantify the total flux (photons/second) in the region of interest (e.g., injection site or whole body).[10]

  • For biodistribution studies, perfuse the animals and harvest major organs (liver, spleen, lungs, etc.).

  • Image the explanted organs to quantify luciferase expression in each tissue.[7][11]

Mandatory Visualization

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Efficacy prep_lipids Prepare Lipid Mixture (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (in Citrate Buffer) prep_mrna->mixing dialysis Dialysis vs. PBS mixing->dialysis filtration Sterile Filtration dialysis->filtration dls Size & PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta ee Encapsulation Efficiency filtration->ee injection LNP Administration to Mice (IM or IV) filtration->injection luciferin D-luciferin Injection injection->luciferin imaging Bioluminescence Imaging (IVIS) luciferin->imaging analysis Quantification of Luciferase Expression imaging->analysis biodistribution Organ Harvest & Ex Vivo Imaging imaging->biodistribution

Caption: Experimental workflow for LNP formulation, characterization, and in vivo efficacy assessment.

Signaling Pathways and Logical Relationships

logical_relationship cluster_psar This compound LNP cluster_peg PEG-LNP psar_lnp pSar-LNP Formulation psar_efficacy Comparable or Enhanced Efficacy psar_lnp->psar_efficacy psar_safety Similar Safety Profile psar_lnp->psar_safety comparison In Vivo Comparison psar_efficacy->comparison vs. psar_safety->comparison vs. peg_lnp PEG-LNP Formulation peg_efficacy Established Efficacy peg_lnp->peg_efficacy peg_safety Potential for Anti-PEG Antibodies peg_lnp->peg_safety peg_efficacy->comparison peg_safety->comparison

Caption: Logical comparison of pSar-LNPs and PEG-LNPs based on in vivo performance.

References

N-dodecyl-pSar25 in Focus: A Comparative Guide to Polysarcosine Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nanoparticle-based therapeutics, the choice of excipients is paramount to success. This guide provides an objective comparison of N-dodecyl-pSar25 with other polysarcosine (pSar) lipids, offering a data-driven perspective on their performance in lipid nanoparticle (LNP) formulations for mRNA delivery.

Polysarcosine lipids have emerged as a compelling alternative to traditional PEGylated lipids, primarily due to their reduced immunogenicity and enhanced stability.[1][2] this compound, a member of this promising class of polypeptoids, features a 12-carbon alkyl chain attached to a polysarcosine polymer of 25 repeating units.[3][4] This guide will delve into the comparative efficacy of this compound against its longer-chain counterparts, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Performance Comparison of N-Alkyl-pSar25 Lipids

The length of the N-alkyl chain in polysarcosine lipids can significantly influence the physicochemical properties and in vivo performance of LNP-mRNA formulations. A systematic comparison of LNPs formulated with this compound (C12), N-tetradecyl-pSar25 (C14), N-hexadecyl-pSar25 (C16), and N-octadecyl-pSar25 (C18) reveals these differences. The following tables summarize key performance metrics using two common ionizable lipids, ALC-0315 and SM-102.

Table 1: Physicochemical Properties of ALC-0315 LNPs with Different N-Alkyl-pSar25 Lipids [5]

pSar LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DMG-pSar25103.5 ± 2.50.12 ± 0.0295.3 ± 1.2
C14-pSar25110.2 ± 3.10.13 ± 0.0194.8 ± 0.8
C16-pSar25115.7 ± 4.20.14 ± 0.0293.5 ± 1.5
C18-pSar25121.3 ± 5.00.15 ± 0.0392.1 ± 2.1

Table 2: Physicochemical Properties of SM-102 LNPs with Different N-Alkyl-pSar25 Lipids [5]

pSar LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DMG-pSar2598.7 ± 3.80.11 ± 0.0296.1 ± 0.9
C14-pSar25105.4 ± 4.10.12 ± 0.0195.5 ± 1.1
C16-pSar25112.1 ± 3.90.13 ± 0.0294.2 ± 1.3
C18-pSar25118.9 ± 4.50.14 ± 0.0393.3 ± 1.8

Table 3: In Vivo Luciferase Expression of ALC-0315 and SM-102 LNPs with Different pSar Lipids [5]

LNP FormulationPeak Luciferase Expression (photons/s/cm²/sr)
ALC-0315 / DMG-pSar251.8 x 10⁸
ALC-0315 / C16-pSar252.5 x 10⁸
ALC-0315 / C18-pSar252.1 x 10⁸
SM-102 / DMG-pSar253.2 x 10⁸
SM-102 / C16-pSar254.1 x 10⁸
SM-102 / C18-pSar253.8 x 10⁸

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these lipids in your research, detailed experimental protocols for key assays are provided below.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic device, a method that allows for precise control over particle size and distribution.[2][6][7][8][9]

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102), DSPC, Cholesterol, and N-alkyl-pSar25 lipid dissolved in ethanol (B145695).

  • mRNA encoding a reporter protein (e.g., Luciferase) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Dialysis cassettes (MWCO 10 kDa).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:pSar-lipid).

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic system with two syringe pumps, one for the lipid phase and one for the aqueous phase.

  • Set the flow rate ratio of the aqueous phase to the lipid phase (e.g., 3:1) and the total flow rate to control the mixing speed and resulting particle size.

  • Initiate the pumps to mix the two phases in the microfluidic chip.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against PBS at 4°C for at least 6 hours to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Sterilization cluster_final Final Product Lipids Lipid Mixture (in Ethanol) Mixer Microfluidic Device Lipids->Mixer mRNA mRNA Solution (Aqueous Buffer) mRNA->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final_LNP mRNA-LNP Formulation Filter->Final_LNP

LNP Formulation Workflow
mRNA Encapsulation Efficiency Assay (RiboGreen Assay)

This assay quantifies the amount of mRNA encapsulated within the LNPs.[10][11][12]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit.

  • Tris-EDTA (TE) buffer.

  • Triton X-100 solution (2% in TE buffer).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Dilute the LNP sample in TE buffer to a suitable concentration.

  • In the 96-well plate, add the diluted LNP sample to two sets of wells.

  • To one set of wells, add TE buffer (to measure free mRNA).

  • To the second set of wells, add 2% Triton X-100 solution to lyse the LNPs and measure the total mRNA.

  • Add the RiboGreen reagent to all wells, including the standard curve.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the concentration of free and total mRNA from the standard curve.

  • Determine the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100.

In Vivo Luciferase Expression Assay

This assay assesses the in vivo transfection efficiency of the mRNA-LNPs by measuring the expression of a reporter protein.[13][14][15][16][17]

Materials:

  • mRNA-LNP formulation encoding firefly luciferase.

  • BALB/c mice (or other suitable strain).

  • D-luciferin substrate.

  • In vivo imaging system (IVIS) or equivalent.

Procedure:

  • Administer the mRNA-LNP formulation to mice via the desired route (e.g., intramuscular or intravenous injection).

  • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin via intraperitoneal injection.

  • Anesthetize the mice and place them in the in vivo imaging system.

  • Acquire bioluminescence images to quantify the luciferase expression.

  • Analyze the images to determine the radiance (photons/s/cm²/sr) in the region of interest.

Cytokine Profiling Assay

This assay evaluates the potential immunogenicity of the LNP formulations by measuring the levels of pro-inflammatory cytokines.[5][18][19][20][21][22]

Materials:

  • mRNA-LNP formulation.

  • C57BL/6 mice (or other suitable strain).

  • Blood collection supplies.

  • ELISA or multiplex bead-based immunoassay kits for specific cytokines (e.g., IL-6, TNF-α).

Procedure:

  • Administer the mRNA-LNP formulation to mice.

  • At a specified time point (e.g., 6 hours post-injection), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Process the blood to obtain serum or plasma.

  • Use the ELISA or multiplex assay kits to quantify the concentration of the target cytokines in the serum/plasma according to the manufacturer's instructions.

  • Compare the cytokine levels in LNP-treated mice to a control group (e.g., PBS-treated).

Signaling Pathways

The delivery of mRNA via LNPs involves a series of cellular events, starting with cellular uptake and culminating in the release of the mRNA into the cytoplasm for translation. A critical step in this process is endosomal escape.[23][24][25][26] Furthermore, the lipid components of the LNPs themselves can interact with the innate immune system, triggering specific signaling cascades.[27][28][29][30]

Endosomal Escape of mRNA-LNPs

The acidic environment of the endosome protonates the ionizable lipid, leading to a change in its charge from neutral to positive. This facilitates the interaction of the LNP with the negatively charged endosomal membrane, ultimately leading to membrane disruption and the release of the mRNA cargo into the cytoplasm.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Pathway cluster_escape Endosomal Escape & Translation LNP_ext mRNA-LNP (Extracellular) Endocytosis Endocytosis LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & pH drop mRNA_cyto mRNA (Cytoplasm) Late_Endosome->mRNA_cyto Membrane Destabilization Translation Translation mRNA_cyto->Translation Protein Therapeutic Protein Translation->Protein

Endosomal Escape Pathway
Innate Immune Activation by LNPs

Certain ionizable lipids within LNPs can be recognized by pattern recognition receptors, such as Toll-like receptor 4 (TLR4), on immune cells.[29][30] This interaction can initiate a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

Immune_Signaling cluster_recognition Immune Recognition cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LNP_immune LNP (Ionizable Lipid) TLR4 TLR4 LNP_immune->TLR4 Binding MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Transcription

Innate Immune Signaling

References

Comparative Cytotoxicity Analysis: N-dodecyl-pSar25 versus DSPE-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Lipopolymers for Advanced Drug Delivery Systems

The development of effective and safe drug delivery systems is a cornerstone of modern therapeutics. Liposomes and lipid nanoparticles (LNPs) have emerged as leading platforms for the delivery of a wide range of therapeutic agents, from small molecules to nucleic acids. The surface of these nanoparticles is often functionalized with hydrophilic polymers to enhance their stability and prolong their circulation time in the bloodstream. For years, polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), have been the gold standard for creating these "stealth" nanoparticles. However, concerns regarding the immunogenicity and potential for accelerated blood clearance (ABC) of PEGylated materials have spurred the development of alternatives. Among these, polysarcosine (pSar)-based lipids, including N-dodecyl-pSar25, have garnered significant interest as a biocompatible and non-immunogenic option.[]

This guide provides a comparative cytotoxicity assessment of this compound and DSPE-PEG, drawing upon available experimental data to inform the selection of these critical components in drug delivery research and development.

Quantitative Cytotoxicity Data Summary

Direct head-to-head cytotoxicity studies comparing this compound and DSPE-PEG are limited. However, by compiling data from various in vitro studies, a comparative profile can be established. It is crucial to note that the cytotoxicity of these lipopolymers is highly dependent on the specific formulation, cell line, concentration, and incubation time. The following table summarizes available quantitative data to provide a comparative overview.

LipopolymerCell LineAssayConcentrationObservation
Polysarcosine-based Lipids (pSar) HeLaCellTiter-Glo®< 50 µMNo significant toxicity observed.[2]
HeLaCellTiter-Glo®500 µMToxicity observed, particularly with lower degrees of polymerization.[2]
Human PBMCsNot specifiedup to 2000 ng (LNP formulation)Cell viability remained at or above 90%.[3]
DSPE-PEG HeLaMTTIC50 at 72h: 38 µg/mL (as GO-PEG)Dose- and time-dependent cytotoxicity.[4]
KYSE150MTTIC50 at 72h: Varies with formulationFormulation-dependent cytotoxicity.[5]
HUVECMTT> 200 µg/mLLow cytotoxicity observed.[6]
HepG2MTTIC50: 4.7 µg/mL (in an SLN formulation)Enhanced cytotoxicity in a nanoparticle formulation.[7]

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

The assessment of cytotoxicity is a critical step in the preclinical evaluation of drug delivery systems. Several in vitro assays are commonly employed to determine the effect of compounds on cell viability and proliferation. Below are the detailed methodologies for key experiments cited in the evaluation of lipopolymer cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or DSPE-PEG formulations) and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (diluted in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100.[8]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent

  • Cell culture medium

  • Opaque-walled multiwell plates

  • Luminometer

Methodology:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in an opaque-walled plate and treated with the test compounds for the desired duration.[2]

  • Reagent Preparation: The CellTiter-Glo® buffer is transferred to the lyophilized substrate and mixed to form the CellTiter-Glo® Reagent.

  • Assay Procedure: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well is added.

  • Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is recorded using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Data is typically normalized to an untreated control.[2]

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in cytotoxicity assessment, the following diagrams, created using Graphviz, illustrate a typical experimental workflow and a proposed signaling pathway for lipid nanoparticle-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Lipopolymer Solutions (this compound & DSPE-PEG) incubation Treat Cells with Lipopolymers (24, 48, 72 hours) compound_prep->incubation seeding->incubation add_reagent Add Cytotoxicity Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent readout Measure Signal (Absorbance or Luminescence) add_reagent->readout calculation Calculate Cell Viability (%) readout->calculation ic50 Determine IC50 Values calculation->ic50

Cytotoxicity Assessment Workflow

signaling_pathway lnp Lipid Nanoparticle (High Concentration) membrane Cell Membrane Interaction lnp->membrane mitochondria Mitochondrial Stress membrane->mitochondria bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio mitochondria->bax_bcl2 caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial-Dependent Apoptosis Pathway

The presented diagrams illustrate a generalized workflow for in vitro cytotoxicity testing and a plausible signaling cascade for lipid nanoparticle-induced cell death. Studies suggest that at high concentrations, some lipid nanoparticles can induce apoptosis through a mitochondrial-dependent pathway.[9][10] This involves an imbalance in the Bax/Bcl-2 protein ratio, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[9]

Conclusion

The choice between this compound and DSPE-PEG for the surface modification of lipid-based drug delivery systems has significant implications for the biocompatibility and safety of the final formulation. The available data suggests that polysarcosine-based lipids, such as this compound, generally exhibit low cytotoxicity and are well-tolerated at concentrations typically used in drug delivery applications.[2][3] In contrast, the cytotoxicity of DSPE-PEG is more concentration- and formulation-dependent.

While DSPE-PEG has a long history of use in approved pharmaceutical products, the non-immunogenic nature and favorable safety profile of polysarcosine-based lipids make them a compelling alternative for next-generation drug delivery platforms. Researchers and drug development professionals are encouraged to consider the specific requirements of their application and conduct appropriate cytotoxicity studies to determine the optimal lipopolymer for their needs. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for these critical evaluations.

References

N-dodecyl-pSar25 LNPs vs. Conventional Stealth Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid nanoparticle (LNP) technology is rapidly evolving, with a continuous search for novel excipients that can enhance delivery efficiency and safety. While polyethylene (B3416737) glycol (PEG) has long been the gold standard for creating "stealth" nanoparticles that evade the immune system and prolong circulation, concerns over PEG immunogenicity have spurred the development of alternatives. This guide provides a comprehensive comparison of LNPs formulated with N-dodecyl-polysarcosine25 (N-dodecyl-pSar25), a promising alternative, against those formulated with traditional PEGylated lipids.

Executive Summary

Polysarcosine (pSar), a polypeptoid of N-methylated glycine, is emerging as a viable substitute for PEG in LNP formulations.[1][2] Studies have demonstrated that LNPs incorporating pSar lipids can maintain or even enhance mRNA delivery efficiency while potentially offering a better safety profile due to reduced immunogenicity.[2][3] This guide presents a side-by-side comparison of the physicochemical properties and in vivo performance of this compound LNPs and PEG-LNPs, supported by experimental data and detailed protocols.

Data Presentation

Physicochemical Characterization of LNPs

The fundamental characteristics of LNPs, including particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency, are critical determinants of their in vivo fate and efficacy. The following tables summarize the properties of LNPs formulated with either this compound or a conventional PEGylated lipid (DMG-PEG2000 or ALC-0159) in two different ionizable lipid systems: SM-102 and ALC-0315.

Table 1: Physicochemical Properties of SM-102 based LNPs

Stealth LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DMG-PEG2000~80~0.1Slightly Positive>90
This compound~85~0.1Slightly Positive>90

Table 2: Physicochemical Properties of ALC-0315 based LNPs

Stealth LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
ALC-0159~80~0.1Slightly Negative>90
This compound~90~0.1Slightly Negative>90

Note: The data presented are approximate values synthesized from published studies. Actual values may vary based on specific formulation parameters and measurement techniques.[4][5]

In Vivo Performance: mRNA Delivery

The ultimate test of an LNP formulation is its ability to effectively deliver its payload to the target tissue and elicit the desired biological response. The following table summarizes the in vivo mRNA delivery efficiency of LNPs formulated with this compound versus PEGylated lipids after intramuscular administration in mice. The data is presented as the relative fold change in luminescence (for luciferase mRNA) or protein expression.

Table 3: In Vivo mRNA Delivery Efficiency

Ionizable Lipid SystemStealth LipidRelative mRNA Expression (Fold Change vs. PEG-LNP)
SM-102This compound~1 (Comparable)
ALC-0315This compound>5 (Significantly Higher)

Note: These results highlight that the performance of the stealth lipid can be dependent on the overall lipid composition of the LNP.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LNP Formulation

LNPs are typically formulated using a rapid mixing technique, such as microfluidics, to ensure uniform particle formation.

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315) dissolved in ethanol (B145695).

  • Helper lipid (e.g., DSPC) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • Stealth lipid (e.g., DMG-PEG2000, ALC-0159, or this compound) dissolved in ethanol.

  • mRNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr™).

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and stealth lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the mRNA in the low pH buffer.

  • Set the flow rates on the microfluidic device, typically with a higher flow rate for the aqueous phase than the lipid phase (e.g., 3:1 ratio).

  • Load the lipid mixture and the mRNA solution into separate syringes and mount them on the syringe pumps of the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

Physicochemical Characterization

a. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Instrument: Malvern Zetasizer or similar.

  • Procedure:

    • Dilute the LNP sample in PBS.

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the uniformity of the particle size distribution.

b. Zeta Potential:

  • Method: Electrophoretic Light Scattering (ELS).

  • Instrument: Malvern Zetasizer or similar.

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer.

    • Load the sample into a specialized zeta potential cell.

    • Apply an electric field and measure the velocity of the particles.

    • The zeta potential is calculated from the particle velocity and is an indicator of the surface charge of the LNPs.

c. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Reagents: Quant-iT™ RiboGreen™ RNA Assay Kit or similar.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

    • Leave the other set intact to measure the amount of unencapsulated, external mRNA.

    • Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

In Vivo mRNA Delivery

Animal Model:

  • C57BL/6 mice are commonly used.

Procedure:

  • Formulate LNPs encapsulating a reporter mRNA, such as firefly luciferase or a secreted protein like erythropoietin (EPO).

  • Administer the LNPs to the mice via the desired route (e.g., intramuscular injection).

  • At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), assess the level of protein expression.

  • For luciferase:

    • Inject the mice with a luciferin (B1168401) substrate.

    • Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in the target tissue.

  • For secreted proteins (e.g., EPO):

    • Collect blood samples from the mice.

    • Quantify the concentration of the secreted protein in the plasma using an enzyme-linked immunosorbent assay (ELISA).

Mandatory Visualization

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization A Lipid Mixture (in Ethanol) C Microfluidic Mixing A->C B mRNA (in Low pH Buffer) B->C D LNP Formation C->D E Dialysis (vs. PBS pH 7.4) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Encapsulation Efficiency (RiboGreen Assay) E->H

Caption: LNP Formulation and Characterization Workflow.

In_Vivo_Evaluation_Workflow cluster_administration LNP Administration cluster_analysis Expression Analysis A LNP-mRNA (e.g., Luciferase) C Intramuscular Injection A->C B Animal Model (e.g., C57BL/6 Mouse) B->C D Time Point (e.g., 24h) C->D E Substrate Injection (Luciferin) D->E F In Vivo Imaging (IVIS) E->F G Quantify Bioluminescence F->G

Caption: In Vivo mRNA Delivery Evaluation Workflow.

References

N-dodecyl-pSar25 vs. PEGylated Lipids: A Comparative Guide to Immunogenicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of lipid nanoparticle (LNP) components is paramount for the design of safe and effective nanomedicines. This guide provides a detailed comparison of the immunogenicity profiles of N-dodecyl-pSar25, a polysarcosine-based lipid, and conventional PEGylated lipids, supported by experimental data.

The use of polyethylene (B3416737) glycol (PEG) to decorate the surface of lipid nanoparticles has been a cornerstone of nanomedicine, prolonging circulation time and improving pharmacokinetic profiles. However, mounting evidence highlights the immunogenic potential of PEGylated lipids, leading to the development of anti-PEG antibodies, complement activation, and accelerated blood clearance (ABC) of nanocarriers upon repeated administration. Polysarcosine (pSar), a non-immunogenic alternative, is emerging as a promising substitute to mitigate these effects. This guide focuses on this compound, a specific polysarcosine-lipid conjugate, and compares its immunogenicity to that of widely used PEGylated lipids.

Key Immunogenicity Parameters: A Head-to-Head Comparison

The immunogenicity of lipid nanoparticles is primarily assessed by three key parameters: the induction of specific antibodies, the activation of the complement system, and the release of inflammatory cytokines.

Antibody Production: The Anti-PEG Phenomenon

A significant drawback of PEGylated lipids is the induction of anti-PEG antibodies (both IgM and IgG). These antibodies can be pre-existing in a substantial portion of the population due to exposure to PEG in everyday products or can be generated in response to treatment with PEGylated nanomedicines. The presence of anti-PEG antibodies is linked to reduced therapeutic efficacy and an increased risk of adverse reactions.

In contrast, polysarcosine is considered non-immunogenic. Studies have shown that LNPs formulated with pSar-lipids, including those with a similar structure to this compound, do not elicit the production of anti-PEG antibodies. This lack of specific antibody formation is a critical advantage for repeated dosing regimens.

Complement Activation

The complement system, a key component of innate immunity, can be activated by lipid nanoparticles, leading to opsonization, inflammation, and in some cases, complement activation-related pseudoallergy (CARPA). PEGylated lipids have been shown to activate the complement system, which can contribute to the accelerated blood clearance of nanoparticles.

Studies on pSar-functionalized LNPs have demonstrated a reduced potential for complement activation compared to their PEGylated counterparts. While specific quantitative data for this compound is emerging, the general trend observed for pSar-lipids suggests a more favorable profile in terms of complement interactions.

Cytokine Induction

Lipid nanoparticles can induce the release of various pro-inflammatory cytokines and chemokines, which can lead to systemic inflammation. A direct comparison of LNPs formulated with DMG-pSar25 (a pSar-lipid with a dimyristoylglycerol anchor and a pSar chain of 25 units) and PEGylated lipids (DMG-PEG2000 and ALC-0159) in mice revealed largely similar cytokine and chemokine induction profiles for a broad panel of 32 analytes.[1][2][3] However, some differential expression was noted for specific cytokines, suggesting that the overall LNP composition is a critical determinant of the immunogenic response.[1][2] For instance, in an SM-102-based LNP formulation, DMG-pSar25 showed a trend towards higher expression of G-CSF, IL-6, and CXCL1 compared to DMG-PEG2000.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study on the immunogenicity of DMG-pSar25 and PEGylated lipids in mice.

Immunogenicity ParameterThis compound (proxy: DMG-pSar25)PEGylated Lipids (DMG-PEG2000 / ALC-0159)Key Findings
Anti-PEG IgG Production No induction of anti-PEG IgG observed.Significant induction of anti-PEG IgG after repeat administration.pSar-LNPs avoid the generation of anti-PEG antibodies.
Cytokine & Chemokine Profile (32-plex Luminex Assay) Generally similar profile to PEG-LNPs.Generally similar profile to pSar-LNPs.The overall innate immune response is comparable for many cytokines.
Differential Cytokine Expression (SM-102 LNPs) Higher expression of G-CSF, IL-6, and CXCL1 observed.Lower expression of G-CSF, IL-6, and CXCL1 compared to DMG-pSar25.Specific cytokine responses can be influenced by the choice of stealth lipid.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Immunogenicity_Signaling_Pathway cluster_PEG PEGylated Lipid Nanoparticle cluster_pSar This compound Lipid Nanoparticle cluster_ImmuneResponse Immune Response PEG-LNP PEG-LNP B_Cell B Cell PEG-LNP->B_Cell Activates Complement_System Complement System PEG-LNP->Complement_System Activates Macrophage Macrophage/ Monocyte PEG-LNP->Macrophage Activates pSar-LNP pSar-LNP pSar-LNP->Macrophage Activates No_Ab_Production No Antibody Production pSar-LNP->No_Ab_Production Reduced_Complement Reduced Complement Activation pSar-LNP->Reduced_Complement Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates to Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Produces Anti_PEG_Ab->Complement_System Enhances Activation ABC Accelerated Blood Clearance (ABC) Anti_PEG_Ab->ABC Mediates Complement_Activation Complement Activation (CARPA) Complement_System->Complement_Activation Leads to Complement_Activation->ABC Contributes to Cytokine_Release Cytokine Release (e.g., IL-6, TNF-α) Macrophage->Cytokine_Release Induces Reduced_Efficacy Reduced Efficacy ABC->Reduced_Efficacy Results in

Caption: Immune response pathways for PEGylated vs. pSar-functionalized LNPs.

Experimental_Workflow cluster_Antibody Antibody Production Assessment cluster_Complement Complement Activation Assay cluster_Cytokine Cytokine Induction Analysis Animal_Model_Ab Animal Model (e.g., Mice) LNP_Injection_Ab LNP Injection (pSar-LNP or PEG-LNP) Animal_Model_Ab->LNP_Injection_Ab Serum_Collection_Ab Serum Collection LNP_Injection_Ab->Serum_Collection_Ab ELISA Anti-PEG IgG/IgM ELISA Serum_Collection_Ab->ELISA Ab_Quantification Antibody Quantification ELISA->Ab_Quantification Human_Serum Human Serum LNP_Incubation_C Incubation with LNPs Human_Serum->LNP_Incubation_C ELISA_C C3a / sC5b-9 ELISA LNP_Incubation_C->ELISA_C Complement_Quant Quantification of Activation Markers ELISA_C->Complement_Quant Animal_Model_Cyto Animal Model (e.g., Mice) LNP_Injection_Cyto LNP Injection (pSar-LNP or PEG-LNP) Animal_Model_Cyto->LNP_Injection_Cyto Blood_Collection_Cyto Blood Collection (e.g., 6h post-injection) LNP_Injection_Cyto->Blood_Collection_Cyto Luminex Multiplex Cytokine Assay (e.g., Luminex) Blood_Collection_Cyto->Luminex Cytokine_Profiling Cytokine Profiling Luminex->Cytokine_Profiling

Caption: Experimental workflows for assessing LNP immunogenicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the immunogenicity of lipid nanoparticles.

Anti-PEG Antibody Detection (ELISA)
  • Coating: 96-well microplates are coated with a PEG-conjugated molecule (e.g., PEG-BSA) and incubated overnight.

  • Blocking: The plates are washed, and non-specific binding sites are blocked using a blocking buffer (e.g., BSA or milk solution).

  • Sample Incubation: Serum samples from animals treated with PEGylated or pSar-functionalized LNPs are diluted and added to the wells.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the primary antibody isotype (e.g., anti-mouse IgG or IgM) is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is measured using a plate reader. The optical density is proportional to the amount of anti-PEG antibody present.

Complement Activation Assay (ELISA)
  • Sample Preparation: Lipid nanoparticles are incubated with human serum at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation.

  • ELISA for C3a and sC5b-9: Commercially available ELISA kits are used to quantify the levels of the complement activation markers C3a and sC5b-9 (soluble terminal complement complex) in the serum samples.

  • Procedure: The assay is typically a sandwich ELISA where capture antibodies specific for C3a or sC5b-9 are coated on the plate. The serum samples are then added, followed by a detection antibody and a substrate for colorimetric quantification.

  • Analysis: The concentration of C3a and sC5b-9 in the LNP-treated samples is compared to that in control serum to determine the extent of complement activation.

Cytokine Induction Analysis (Multiplex Assay)
  • In Vivo Study: Mice are injected with the different LNP formulations (this compound or PEGylated lipids).

  • Sample Collection: At a specified time point post-injection (e.g., 6 hours), blood is collected, and plasma or serum is prepared.

  • Multiplex Assay: A multiplex bead-based immunoassay (e.g., Luminex) is used to simultaneously measure the concentration of a panel of cytokines and chemokines.

  • Procedure: The plasma/serum samples are incubated with a mixture of beads, each coated with a capture antibody specific for a particular cytokine. After washing, a biotinylated detection antibody and then a streptavidin-phycoerythrin reporter are added.

  • Data Acquisition: The beads are analyzed using a Luminex instrument, which identifies each bead and quantifies the fluorescence intensity, proportional to the cytokine concentration.

  • Analysis: The cytokine levels in the LNP-treated groups are compared to a control group (e.g., PBS-treated) to determine the fold-change in cytokine expression.

Conclusion

The choice of stealth polymer for lipid nanoparticles has profound implications for their immunogenicity and, consequently, their safety and efficacy. This compound, as part of the broader class of polysarcosine-lipids, presents a compelling alternative to traditional PEGylated lipids. The primary advantages of this compound lie in its non-immunogenic nature, which circumvents the issue of anti-PEG antibody production and the associated accelerated blood clearance phenomenon. While the induction of cytokines appears to be broadly similar to that of PEGylated lipids and is influenced by the overall LNP composition, the avoidance of a specific and problematic antibody response marks a significant step forward in the development of safer nanomedicines for applications requiring repeated administration. Further quantitative studies on complement activation will continue to refine our understanding of the immunological profile of this promising new class of materials.

References

Navigating the In Vivo Journey: A Comparative Guide to the Biodistribution of N-dodecyl-pSar25 LNPs and Alternative Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biodistribution of lipid nanoparticle (LNP) delivery systems is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the biodistribution of N-dodecyl-pSar25 LNPs, a novel polysarcosine-based formulation, against other commonly used LNP alternatives. The information is supported by a summary of experimental data and detailed methodologies to assist in the design and evaluation of future studies.

The in vivo fate of lipid nanoparticles is a critical determinant of their success as drug delivery vehicles. Factors such as particle size, surface charge, and the nature of the hydrophilic corona significantly influence their circulation time, tissue accumulation, and cellular uptake.[1][2][3] This guide focuses on this compound LNPs, which utilize polysarcosine (pSar) as a stealth polymer to potentially circumvent some of the limitations associated with the widely used polyethylene (B3416737) glycol (PEG).[4][5]

Comparative Biodistribution Profiles

While direct, publicly available biodistribution data for this compound LNPs is limited, we can infer their likely in vivo behavior based on studies of similar pSar-LNP systems and compare them to established LNP formulations. The primary advantage of using pSar over PEG is its potential to reduce the immunogenicity that can lead to accelerated blood clearance of PEGylated LNPs upon repeated administration.[4][5]

The biodistribution of LNPs is not static and changes over time post-administration. Generally, intravenously injected LNPs are rapidly distributed, with maximum plasma concentrations observed within the first few hours, followed by accumulation in organs like the liver, spleen, and adrenal glands.[6] The specific formulation of the LNP can significantly alter this distribution pattern.

LNP FormulationKey CharacteristicsExpected Primary Organ AccumulationRationale
This compound LNPs (Hypothesized) Polysarcosine stealth layerLiver, potentially reduced spleen uptake compared to PEG-LNPspSar offers similar "stealth" properties to PEG, reducing opsonization and clearance by the reticuloendothelial system (RES). Some studies suggest pSar may lead to different protein corona formation, potentially altering interactions with immune cells in the spleen.[4][5]
PEGylated LNPs (e.g., SM-102, ALC-0315 based) PEG stealth layerLiver, SpleenThe PEG corona reduces protein binding, prolonging circulation. However, accumulation in the liver and spleen is common due to fenestrated endothelium and resident macrophages.[7][8]
Cationic LNPs (e.g., with DOTAP) Positive surface chargeLungs, LiverThe positive charge leads to strong interactions with negatively charged cell membranes and serum proteins, often resulting in rapid clearance and high accumulation in the lungs immediately after intravenous injection.[9][10]
Anionic LNPs (e.g., with PS) Negative surface chargeSpleen, LiverAnionic lipids can shift protein expression to the spleen. The negative charge influences the protein corona and interactions with scavenger receptors on immune cells.[9]
Targeted LNPs (e.g., Mannosylated) Surface ligands for specific receptorsTarget cells/tissues (e.g., Dendritic Cells)Ligands like mannose can facilitate receptor-mediated endocytosis by specific cell types, enhancing delivery to tissues rich in those cells, such as lymph nodes.[11]

Experimental Protocols

Accurate assessment of LNP biodistribution relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.

LNP Formulation and Characterization
  • Objective: To prepare and characterize LNPs to ensure consistent size, polydispersity, and encapsulation efficiency.

  • Methodology:

    • The lipid components (e.g., ionizable lipid, phospholipid, cholesterol, and this compound or PEG-lipid) are dissolved in ethanol (B145695).[12]

    • The nucleic acid cargo (e.g., mRNA, siRNA) is dissolved in an aqueous buffer at a low pH (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[2]

    • The ethanolic lipid solution is rapidly mixed with the aqueous nucleic acid solution using a microfluidic mixing device.[12]

    • The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated nucleic acid.[12]

    • Particle size and polydispersity index (PDI) are measured by Dynamic Light Scattering (DLS).

    • The encapsulation efficiency is determined by quantifying the amount of encapsulated nucleic acid (e.g., using a fluorescent dye-based assay) relative to the total amount.

In Vivo Biodistribution Study Using Imaging
  • Objective: To visualize the whole-body distribution of LNPs over time.

  • Methodology:

    • LNPs are labeled with a near-infrared fluorescent dye (e.g., DiR or IR780-oleyl).[2][13]

    • A cohort of mice is intravenously or intramuscularly injected with the labeled LNP formulation.[1][2]

    • At various time points (e.g., 1, 4, 12, 24 hours) post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS).[1][2]

    • Following the final imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are excised.

    • The excised organs are imaged ex vivo to quantify the fluorescence signal in each tissue.[2]

Quantification of LNP Components in Tissues
  • Objective: To quantitatively measure the concentration of the LNP and its cargo in various tissues.

  • Methodology:

    • Following euthanasia at pre-determined time points, blood and tissues are collected.

    • Tissues are homogenized.

    • Lipids from the LNPs are extracted and quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12]

    • The nucleic acid cargo (e.g., mRNA) can be quantified using methods like quantitative PCR (qPCR) or branched DNA (bDNA) assays.[12]

    • If the mRNA encodes a reporter protein (e.g., luciferase), protein expression levels can be measured via bioluminescence imaging or enzyme activity assays.[2]

Visualizing the Experimental Workflow

To better understand the process of evaluating LNP biodistribution, the following diagram illustrates a typical experimental workflow.

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Ex Vivo Analysis cluster_3 Data Analysis LNP_Formulation LNP Formulation (e.g., this compound) Characterization Physicochemical Characterization (Size, PDI, Encapsulation) LNP_Formulation->Characterization Animal_Model Animal Model Administration (e.g., Intravenous Injection) Characterization->Animal_Model Validated LNPs In_Vivo_Imaging Whole-Body Imaging (IVIS) at Time Points Animal_Model->In_Vivo_Imaging Organ_Harvest Organ & Tissue Harvest In_Vivo_Imaging->Organ_Harvest Post-final imaging Ex_Vivo_Imaging Ex Vivo Organ Imaging Organ_Harvest->Ex_Vivo_Imaging Quantification LC-MS/MS (Lipid) qPCR/bDNA (mRNA) Organ_Harvest->Quantification Data_Analysis Biodistribution Profiling & Comparative Analysis Ex_Vivo_Imaging->Data_Analysis Quantification->Data_Analysis

Workflow for LNP Biodistribution Validation.

This guide provides a framework for understanding and comparing the biodistribution of this compound LNPs with other formulations. As more direct experimental data for novel pSar-LNPs becomes available, a more definitive comparison can be made. The provided protocols and workflow serve as a foundation for researchers to design and execute studies that will further elucidate the in vivo behavior of these promising next-generation drug delivery systems.

References

A Comparative Guide to the Long-Term Stability of N-dodecyl-pSar25 and PEG-LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of lipid nanoparticle (LNP) formulations is a critical parameter for the successful clinical translation of mRNA-based therapeutics and vaccines. This guide provides a comparative evaluation of the long-term stability of two distinct LNP formulations: those utilizing the well-established polyethylene (B3416737) glycol (PEG) lipids and those employing the emerging alternative, N-dodecyl-polysarcosine25 (N-dodecyl-pSar25). This comparison is based on available experimental data for PEG-LNPs and initial characterization data for pSar-LNPs, highlighting the current understanding of their respective stability profiles.

Executive Summary

PEGylated LNPs (PEG-LNPs) have been extensively studied, and their long-term stability is well-documented under various storage conditions. Generally, PEG-LNPs exhibit good stability when stored at low temperatures (-20°C to -80°C), often with the aid of cryoprotectants. However, challenges remain with storage at refrigerated (2-8°C) and room temperatures. This compound LNPs are part of a newer class of LNPs where the "stealth" polymer, polysarcosine (pSar), replaces PEG. While comprehensive long-term stability data for this compound LNPs is still emerging, initial studies suggest that pSar-LNPs may offer advantages in terms of reduced immunogenicity and potentially enhanced stability. This guide will delve into the available data for both systems, providing a framework for evaluating their long-term stability.

Data Presentation: Physicochemical Characteristics

The following tables summarize the key physicochemical parameters that are critical for assessing LNP stability.

Table 1: Initial Physicochemical Characteristics of this compound LNPs vs. PEG-LNPs.

ParameterThis compound LNPsPEG-LNPsReference
Particle Size (nm) ~80 - 150 nm~80 - 120 nm[1][2]
Polydispersity Index (PDI) < 0.2< 0.2[1][2]
Encapsulation Efficiency (%) ~80% - 90%> 90%[1]
Zeta Potential (mV) Slightly negative to slightly positiveSlightly negative[1][2]

Table 2: Long-Term Stability of PEG-LNPs under Various Storage Conditions. This table presents a summary of findings from multiple studies on PEG-LNP stability.

Storage ConditionDurationKey ObservationsReference
Room Temperature (25°C) Days to WeeksParticle size may remain stable initially, but a decrease in encapsulation efficiency and biological activity is often observed.[3][3]
Refrigerated (2-8°C) Weeks to MonthsGenerally more stable than at room temperature. Particle size and PDI may remain within acceptable limits for several weeks. Encapsulation efficiency can gradually decrease.[3][4][3][4]
Frozen (-20°C) MonthsGood stability in terms of particle size, PDI, and encapsulation efficiency, especially with cryoprotectants.[5][6][5][6]
Ultra-low (-80°C) Months to a YearConsidered the optimal storage condition for long-term stability of many PEG-LNP formulations, particularly for mRNA vaccines. Use of cryoprotectants is often necessary to prevent aggregation upon thawing.[6][7][6][7]

Note on this compound LNP Long-Term Stability: While direct, long-term, head-to-head comparative stability data for this compound LNPs is not yet widely available in peer-reviewed literature, the initial characterization suggests a promising stability profile. Polysarcosine as a polymer is known for its excellent biocompatibility and potential to enhance nanoparticle stability[8]. Further studies are required to quantitatively assess the long-term stability of this compound LNPs under various storage conditions.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of LNP stability.

LNP Formulation

PEG-LNP and this compound LNP Formulation:

A common method for LNP formulation is through microfluidic mixing.

  • Lipid Preparation: The lipid components, including an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and either a PEG-lipid or a pSar-lipid (e.g., this compound), are dissolved in ethanol (B145695).

  • Aqueous Phase Preparation: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing leads to the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification: The resulting LNP suspension is typically dialyzed against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated mRNA.

Long-Term Stability Testing Protocol
  • Sample Preparation: Prepare aliquots of the LNP formulation in appropriate storage vials.

  • Storage Conditions: Store the vials at various temperatures: -80°C, -20°C, 4°C, and 25°C. For frozen samples, it is common to include a cryoprotectant like sucrose (B13894) in the storage buffer.

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), retrieve vials from each storage condition.

  • Thawing (for frozen samples): Thaw the samples at room temperature before analysis.

  • Characterization: Analyze the samples for the following key stability-indicating parameters:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in particle size or PDI can indicate aggregation or fusion of LNPs.

    • Encapsulation Efficiency (EE): Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). A decrease in EE indicates leakage of the mRNA payload. The assay is performed with and without a detergent (e.g., Triton X-100) to measure the amount of free versus total mRNA.

    • mRNA Integrity: Assessed by gel electrophoresis or capillary electrophoresis to check for degradation of the encapsulated mRNA.

    • In vitro Potency: Evaluated by transfecting cells with the LNPs and measuring the expression of the protein encoded by the mRNA (e.g., luciferase assay). A decrease in protein expression suggests a loss of functionality.

Mandatory Visualizations

Experimental Workflow for LNP Stability Assessment

LNP_Stability_Workflow formulation LNP Formulation (Microfluidics) storage Storage at Different Conditions (-80°C, -20°C, 4°C, 25°C) formulation->storage Aliquoting timepoint Sample Retrieval at Pre-defined Time Points storage->timepoint analysis Physicochemical & Biological Analysis timepoint->analysis size_pdi Particle Size & PDI (DLS) analysis->size_pdi ee Encapsulation Efficiency (RiboGreen Assay) analysis->ee integrity mRNA Integrity (Gel/Capillary Electrophoresis) analysis->integrity potency In vitro Potency (Cell-based Assay) analysis->potency data Data Analysis & Comparison size_pdi->data ee->data integrity->data potency->data

Caption: Workflow for evaluating the long-term stability of LNPs.

Logical Relationship: Factors Influencing LNP Stability

LNP_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Stability Indicators lnp_stability LNP Long-Term Stability agg Aggregation/ Fusion lnp_stability->agg leak Payload Leakage lnp_stability->leak degrade mRNA Degradation lnp_stability->degrade activity Loss of Biological Activity lnp_stability->activity temp Storage Temperature temp->lnp_stability ph pH of Formulation ph->lnp_stability cryo Cryoprotectants (e.g., Sucrose) cryo->lnp_stability lipid_comp Lipid Composition (PEG vs. pSar) lipid_comp->lnp_stability

References

Safety Operating Guide

Personal protective equipment for handling N-dodecyl-pSar25

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling N-dodecyl-pSar25. It is intended for researchers, scientists, and drug development professionals to ensure a secure laboratory environment and maintain research integrity.

This compound is a lipid composed of an N-dodecyl unit linked to a polysarcosine (pSar) polymer.[1][2] Polysarcosine lipids are utilized as alternatives to traditional PEGylated lipids in the formation of lipid nanoparticles (LNPs) for applications such as RNA delivery, where they have demonstrated improved mRNA transfection potency and better safety profiles compared to similar PEGylated LNPs.[1][2] The substance is typically supplied as a powder.[2]

Hazard Identification and First Aid

While a specific, detailed Safety Data Sheet (SDS) for this compound was not found in the search results, general safety precautions for handling laboratory chemicals should be strictly followed.[3][4] Always consult the substance-specific SDS provided by the supplier before handling.

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[5]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement.[5] Consider double-gloving for added protection, especially when handling concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential splashes.
Respiratory Protection Respirator / Dust MaskNecessary when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[6] Use in a well-ventilated area or a chemical fume hood.[4][5]

Operational Plan: Step-by-Step Handling

Proper handling and storage are critical to maintain the stability and integrity of this compound.[7]

1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage: Store the container in a tightly sealed, glass container at -20°C for long-term stability.[2][7] The product is stable for at least one year at this temperature.[2]

2. Preparation for Use (Handling Lyophilized Powder)

  • Equilibration: Before opening, remove the container from the freezer and allow it to equilibrate to room temperature in a desiccator.[7] This crucial step prevents condensation and moisture absorption, which can degrade the compound.[7]

  • Weighing: Conduct all weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5] Handle the powder carefully to avoid creating dust. After weighing, tightly reseal the container.

3. Reconstitution

  • Solvent Selection: For lipids like this compound, a suitable organic solvent is typically required for initial dissolution. Common choices include ethanol, DMSO, or chloroform. Always use glass, stainless steel, or teflon labware for transferring organic solutions.[7]

  • Technique: Add the selected solvent to the vial containing the lyophilized powder. Mix gently by vortexing or sonicating until the lipid is fully dissolved.

4. Handling Solutions

  • Transfers: Use glass or chemically compatible syringes and pipette tips for all transfers. Avoid using plastic pipet tips with organic solvents, as they can leach impurities.[7]

  • Storage: It is not recommended to store lipids in solution for long periods.[7] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C in tightly sealed glass vials to avoid repeated freeze-thaw cycles.

Disposal Plan

All waste materials must be handled and disposed of according to federal, state, and local environmental control regulations.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Aqueous & Organic Waste: Collect all solutions containing the compound as chemical waste. Do not pour down the sink.[5] Separate waste streams (e.g., halogenated vs. non-halogenated solvents) as required by your institution's waste management guidelines.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[2]
Stability 1 Year[2]
Appearance Powder[2]
Molecular Formula C₈₇H₁₅₂N₂₆O₂₅[2]
Purity >99%[2]
Hygroscopic No[2]
Light Sensitive No[2]

This compound Handling Workflow

G cluster_prep Preparation & Handling cluster_ppe Safety Measures cluster_disposal Waste Management Receiving 1. Receiving Inspect container upon arrival. Storage 2. Storage Store at -20°C in a sealed glass container. Receiving->Storage Equilibrate 3. Equilibration Warm to room temp in a desiccator. Storage->Equilibrate Weighing 4. Weighing Powder Use fume hood and respiratory PPE. Equilibrate->Weighing Reconstitution 5. Reconstitution Dissolve in appropriate organic solvent. Weighing->Reconstitution PPE Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator (for powder) Weighing->PPE Handling_Sol 6. Handling Solution Use glass or compatible labware. Reconstitution->Handling_Sol Waste_Collection 7. Waste Collection Collect all contaminated solids and liquid waste. Handling_Sol->Waste_Collection Used materials & solutions Disposal 8. Disposal Dispose as hazardous waste per local regulations. Waste_Collection->Disposal

Caption: Workflow for safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.